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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

Introduction 5-methoxy-[1,1'-biphenyl]-2-amine is a substituted biphenyl derivative whose structural confirmation is paramount in synthetic chemistry and drug discovery pipelines. The biphenyl scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-methoxy-[1,1'-biphenyl]-2-amine is a substituted biphenyl derivative whose structural confirmation is paramount in synthetic chemistry and drug discovery pipelines. The biphenyl scaffold is a privileged structure in medicinal chemistry, and precise characterization of its derivatives is critical for establishing structure-activity relationships (SAR).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of such molecules, providing detailed information on connectivity and chemical environment at the atomic level.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, the following standardized numbering scheme will be used throughout this guide.

Caption: IUPAC numbering for 5-methoxy-[1,1'-biphenyl]-2-amine.

Core Principles Influencing the NMR Spectrum

The chemical shifts in 5-methoxy-[1,1'-biphenyl]-2-amine are primarily governed by the electronic effects of the amine (-NH₂) and methoxy (-OCH₃) substituents, superimposed on the baseline values for a biphenyl system.

  • Electronic Effects : Both -NH₂ and -OCH₃ are strong electron-donating groups (EDGs) through resonance (mesomeric effect). They increase electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density creates a stronger local magnetic field that opposes the applied external field, "shielding" the nuclei and shifting their signals to a lower frequency (upfield, lower ppm values).[2]

  • Anisotropy : The π-electron systems of the two aromatic rings generate their own magnetic fields upon application of an external field. This anisotropic effect causes protons located on the edge of the rings to be deshielded (shifted downfield), which is characteristic for aromatic protons.

  • Solvent Effects : The chemical shift of the amine protons (-NH₂) is highly sensitive to the choice of solvent, concentration, and temperature due to hydrogen bonding.[3][4] In protic or hydrogen-bond accepting solvents like DMSO-d₆, the -NH₂ signal will be downfield and often broad. In a less interactive solvent like CDCl₃, the signal will be further upfield. Aromatic protons can also experience shifts of up to 1.2 ppm depending on the solvent.[4][5]

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR chemical shifts are based on the known spectrum of biphenyl (protons typically resonate between 7.3-7.6 ppm in CDCl₃) and adjusted for the powerful shielding effects of the -NH₂ and -OCH₃ groups.[6]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Prediction
H66.85 - 6.95Doublet (d)1Hortho to -NH₂ and meta to -OCH₃. Strongly shielded by the amine group. Expected J ≈ 8.5 Hz.
H46.70 - 6.80Doublet of Doublets (dd)1Hpara to -NH₂ and ortho to -OCH₃. Shielded by both groups. Expected J ≈ 8.5, 2.5 Hz.
H36.60 - 6.70Doublet (d)1Hmeta to -NH₂ and para to -OCH₃. Shielded, especially by the methoxy group. Expected J ≈ 2.5 Hz.
-NH₂3.50 - 5.00 (variable)Broad Singlet (br s)2HHighly variable chemical shift depending on solvent and concentration due to H-bonding.[3]
-OCH₃ (H7)3.80 - 3.90Singlet (s)3HTypical chemical shift for an aromatic methoxy group.
H2'/H6'7.50 - 7.60Doublet or Multiplet (d/m)2HProtons on the unsubstituted ring ortho to the other ring. Deshielded.
H3'/H5'7.40 - 7.50Triplet or Multiplet (t/m)2HProtons on the unsubstituted ring meta to the other ring.
H4'7.30 - 7.40Triplet or Multiplet (t/m)1HProton on the unsubstituted ring para to the other ring.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted based on baseline values for biphenyl (aromatic region: 127-141 ppm) and known substituent chemical shift (SCS) effects for -NH₂ and -OCH₃.[7] The ipso-carbon attached to the amine group (C2) is expected to be significantly shielded, while the ipso-carbon attached to the methoxy group (C5) will be deshielded.

Carbon AssignmentPredicted δ (ppm)Rationale for Prediction
C1128 - 132Quaternary carbon linking the two rings. Shift influenced by adjacent -NH₂ group.
C2142 - 146Ipso-carbon attached to -NH₂. Shielded relative to aniline's C-N (~146 ppm) due to other substituents.[8]
C398 - 102ortho to -OCH₃ and meta to -NH₂. Strongly shielded.
C4115 - 119para to -NH₂ and meta to -OCH₃. Strongly shielded.
C5158 - 162Ipso-carbon attached to -OCH₃. Strongly deshielded by the electronegative oxygen.
C6105 - 109ortho to -NH₂ and para to -OCH₃. Very strongly shielded by both groups.
C7 (-OCH₃)55 - 56Typical chemical shift for an aromatic methoxy carbon.[9]
C1'140 - 142Quaternary ipso-carbon of the unsubstituted ring.
C2'/C6'129 - 131ortho-carbons on the unsubstituted ring.
C3'/C5'128 - 129meta-carbons on the unsubstituted ring.
C4'127 - 128para-carbon on the unsubstituted ring.

Experimental Protocol for High-Quality NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-resolution 1D and 2D NMR spectra for a small organic molecule like 5-methoxy-[1,1'-biphenyl]-2-amine.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep prep acq acq proc proc analysis analysis weigh 1. Weigh Sample (10-20 mg for ¹H, 50+ mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve vortex 3. Ensure Homogeneity (Vortex/Sonicate) dissolve->vortex filter 4. Filter into NMR Tube (Use pipette with glass wool) vortex->filter shim 5. Shim Magnet (Optimize B₀ field homogeneity) filter->shim h1 6. Acquire ¹H Spectrum shim->h1 c13 7. Acquire ¹³C Spectrum h1->c13 nmr2d 8. Acquire 2D Spectra (COSY, HSQC, HMBC) c13->nmr2d ft 9. Fourier Transform nmr2d->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline calibrate 12. Calibrate Spectrum (TMS at 0.00 ppm) baseline->calibrate integrate 13. Integrate ¹H Peaks calibrate->integrate assign 14. Assign Peaks (Using 1D & 2D Data) integrate->assign report 15. Final Structure Verification assign->report

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Mass: Weigh 10-25 mg of the compound for ¹H NMR. For a high-quality ¹³C spectrum, 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10][11]

    • Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. For compounds with poor solubility, or to resolve overlapping peaks, DMSO-d₆ or Acetone-d₆ can be used. Use a volume of 0.6-0.7 mL.[12][13]

    • Dissolution: Dissolve the sample in a small vial first, not directly in the NMR tube. This allows for gentle heating or vortexing to ensure complete dissolution.[10]

    • Filtering: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the solution through a Pasteur pipette plugged with a small amount of glass wool directly into a clean, high-quality NMR tube.[11]

    • Standard: Add an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[14]

  • Data Acquisition (on a ≥400 MHz Spectrometer):

    • Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity, which is critical for achieving sharp, well-resolved peaks.

    • ¹H NMR: Acquire a standard 1D proton spectrum. A 90° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), and a longer acquisition time (1-2 hours) may be necessary depending on the sample concentration.[11][13]

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY, HSQC, and HMBC spectra. These experiments are invaluable for connecting spin systems and confirming the overall structure.[15]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Use the calibrated ¹H spectrum to indirectly calibrate the ¹³C spectrum.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

Advanced Spectral Analysis for Structural Verification

While 1D spectra provide initial assignments, 2D correlation experiments are essential for irrefutable proof of structure.[16]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between two protons indicates they are coupled, typically through 2-3 bonds. This would confirm the connectivity of H3-H4 and H4-H6 on the substituted ring, and all adjacent protons on the unsubstituted ring.[17]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It is the most reliable way to assign protonated carbons. For example, it would definitively link the proton signal at ~3.85 ppm to the methoxy carbon signal at ~55 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for identifying quaternary (non-protonated) carbons and piecing together molecular fragments.[18] Key expected HMBC correlations for 5-methoxy-[1,1'-biphenyl]-2-amine would include:

    • The methoxy protons (H7) to C5 and potentially C4/C6.

    • H6 to C2, C4, and C1'. This C1' correlation would be definitive proof of the biphenyl linkage.

    • H2'/H6' to C1, C1', and C3'/C5'.

Conclusion

The structural elucidation of 5-methoxy-[1,1'-biphenyl]-2-amine via NMR spectroscopy is a systematic process grounded in fundamental principles. The electron-donating amine and methoxy groups dominate the spectral features of the substituted ring, causing significant upfield shifts for ortho and para positions. A robust experimental protocol, beginning with meticulous sample preparation, is key to obtaining high-quality data. While 1D ¹H and ¹³C spectra provide strong evidence for the structure, the application of 2D NMR techniques like COSY, HSQC, and HMBC provides an orthogonal, self-validating dataset that allows for the complete and unambiguous assignment of every atom, ensuring the highest degree of scientific integrity for research and development applications.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (1963). Molecular Physics. [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (2006). Taylor & Francis Online. [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (n.d.). Taylor & Francis Online. [Link]

  • NMR Sample Preparation. (2013). Iowa State University Chemical Instrumentation Facility. [Link]

  • Small molecule NMR sample preparation. (2023). University of Houston. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Sample Preparation. (n.d.). University College London. [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. [Link]

  • The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. (2020). PubMed. [Link]

  • The N-substitution and N-oxidation effects on the carbon-13 chemical shift of some substituted anilines. (n.d.). ResearchGate. [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (n.d.). ResearchGate. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Chemical shifts. (n.d.). University of Regensburg. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (2013). The Royal Society of Chemistry. [Link]

  • Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. (n.d.). OA Monitor Ireland. [Link]

  • What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015). Chemistry Stack Exchange. [Link]

  • 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0314865). (n.d.). NP-MRD. [Link]

  • bmse000506 Biphenyl at BMRB. (n.d.). BMRB. [Link]

  • (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2019). ResearchGate. [Link]

  • Influence of methoxy groups on the properties of 1,1-bis(4-aminophenyl)cyclohexane based arylamines: experimental and theoretical approach. (n.d.). Journal of Materials Chemistry (RSC Publishing). [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026). MDPI. [Link]

  • (5-Methoxy-2-methyl-phenyl)amine. (n.d.). SpectraBase. [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0233964). (n.d.). NP-MRD. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. [Link]

  • aromatic methoxy groups: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • CH362: Assignment of NMR Spectra. (2015). Oregon State University. [Link]

  • How does 2D NMR help to elucidate chemical structure? (2021). ResearchGate. [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025). Journal of Chemical Education - ACS Publications. [Link]

  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. (n.d.). The Royal Society of Chemistry. [Link]

  • CAS 38088-01-6 | 5-Methoxy-[1,1'-biphenyl]-2-amine. (n.d.). Hoffman Fine Chemicals. [Link]

  • NMR Analysis - Assigning a Spectrum. (2017). YouTube. [Link]

  • Assigning NMR Spectra. (2020). ChemBAM. [Link]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (2024). MDPI. [Link]

  • Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. (2015). RSC Publishing. [Link]

  • 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at...). (n.d.). ResearchGate. [Link]

  • How to assign overlapping multiplets in 1H NMR spectra? (2021). Chemistry Stack Exchange. [Link]

Sources

Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation Pathways of 5-Methoxy-[1,1'-biphenyl]-2-amine

Introduction: The Analytical Imperative In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. For researchers and scientists wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. For researchers and scientists working with novel chemical entities, mass spectrometry stands as an indispensable tool for elucidation. This guide provides an in-depth technical exploration of the mass spectrometric fragmentation pathways of 5-methoxy-[1,1'-biphenyl]-2-amine, a compound of interest due to its structural motifs commonly found in pharmacologically active molecules.[1] The biphenyl scaffold, coupled with amine and methoxy functionalities, presents a unique fragmentation signature that, when properly interpreted, offers definitive structural confirmation. This document will detail the expected fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a predictive framework for analytical scientists.

Molecular Profile of 5-Methoxy-[1,1'-biphenyl]-2-amine

A foundational understanding of the analyte is critical before delving into its mass spectrometric behavior.

PropertyValueSource
IUPAC Name 5-Methoxy-[1,1'-biphenyl]-2-amine[2]
CAS Number 38088-01-6[2]
Molecular Formula C₁₃H₁₃NO[2]
Molecular Weight 199.25 g/mol [2]

Electron Ionization (EI) Mass Spectrometry: Decoding the High-Energy Fragmentation

Electron Ionization (EI) subjects the analyte to a high-energy electron beam, inducing the formation of a high-energy molecular ion (M⁺•) that readily undergoes extensive fragmentation.[3] For aromatic compounds like 5-methoxy-[1,1'-biphenyl]-2-amine, the molecular ion peak is expected to be intense due to the stability of the aromatic system.[4] The presence of nitrogen will result in an odd molecular weight, a key diagnostic feature.[4][5]

Proposed EI Fragmentation Pathways

The fragmentation of the 5-methoxy-[1,1'-biphenyl]-2-amine molecular ion (m/z 199) is primarily dictated by the presence of the amine and methoxy functional groups, as well as the biphenyl core.

Initial Fragmentation Steps:

  • Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amine group, resulting in a prominent peak at m/z 198.[4][6] This occurs due to the stabilization of the resulting cation.

  • Loss of a Methyl Radical ([M-CH₃]⁺): The methoxy group is susceptible to the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 184. This is a characteristic fragmentation for methoxy-substituted aromatic compounds.[7][8]

  • Loss of Formaldehyde ([M-CH₂O]): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the methoxy group, producing an ion at m/z 169.[6]

Key Fragment Ions:

  • Formation of a Dibenzofuran Cation: A significant pathway, particularly due to the ortho-amino substituent relative to the other phenyl ring, could involve the formation of a stable dibenzofuran-like cation.[9][10] This would likely proceed through the loss of the amine and methoxy groups in a concerted or sequential manner. For instance, the [M-CH₃]⁺ ion (m/z 184) could lose the amino group and a hydrogen to form a stable dibenzofuran cation at m/z 168.

  • Cleavage of the Biphenyl Bond: While less common for the molecular ion itself, fragment ions may undergo cleavage of the C-C bond connecting the two phenyl rings, leading to ions corresponding to the individual substituted and unsubstituted phenyl moieties.

The following diagram illustrates the proposed major fragmentation pathways under Electron Ionization.

EI_Fragmentation M [C₁₃H₁₃NO]⁺• m/z 199 Molecular Ion M_minus_H [C₁₃H₁₂NO]⁺ m/z 198 M->M_minus_H - •H M_minus_CH3 [C₁₂H₁₀NO]⁺ m/z 184 M->M_minus_CH3 - •CH₃ M_minus_CH2O [C₁₂H₁₁N]⁺• m/z 169 M->M_minus_CH2O - CH₂O Fragment_168 [C₁₂H₈O]⁺• Dibenzofuran Cation m/z 168 M_minus_CH3->Fragment_168 - NH₂ Fragment_154 [C₁₂H₁₀]⁺• Biphenyl Cation m/z 154 M_minus_CH2O->Fragment_154 - HCN Fragment_77 [C₆H₅]⁺ Phenyl Cation m/z 77 Fragment_154->Fragment_77 cleavage

Caption: Proposed EI fragmentation of 5-methoxy-[1,1'-biphenyl]-2-amine.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Guided Fragmentation Journey

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[11] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule (precursor ion) is isolated and subjected to collision-induced dissociation (CID).[12]

Proposed ESI-MS/MS Fragmentation Pathways

For 5-methoxy-[1,1'-biphenyl]-2-amine, the protonated molecule [M+H]⁺ will have an m/z of 200. The primary site of protonation is expected to be the highly basic amino group.

Key Fragmentation Pathways:

  • Loss of Ammonia (NH₃): The most likely fragmentation pathway for the protonated molecule is the loss of a neutral ammonia molecule from the protonated amine. This would result in a stable carbocation at m/z 183. This is a common fragmentation pathway for protonated primary amines.[13]

  • Loss of Methanol (CH₃OH): Following protonation, a rearrangement can facilitate the elimination of a neutral methanol molecule, leading to a fragment ion at m/z 168.

  • Sequential Losses: The initial fragment ions can undergo further fragmentation. For example, the ion at m/z 183 (from the loss of NH₃) could subsequently lose a methyl radical (•CH₃) to form an ion at m/z 168, or a CO molecule to form an ion at m/z 155.

The following diagram illustrates the proposed major fragmentation pathways under ESI-MS/MS.

ESI_Fragmentation MH [C₁₃H₁₄NO]⁺ m/z 200 Protonated Molecule MH_minus_NH3 [C₁₃H₁₁O]⁺ m/z 183 MH->MH_minus_NH3 - NH₃ MH_minus_CH3OH [C₁₂H₁₀N]⁺ m/z 168 MH->MH_minus_CH3OH - CH₃OH Fragment_155 [C₁₂H₁₁]⁺ m/z 155 MH_minus_NH3->Fragment_155 - CO

Caption: Proposed ESI-MS/MS fragmentation of 5-methoxy-[1,1'-biphenyl]-2-amine.

Experimental Protocol: A Self-Validating Workflow

To empirically determine the fragmentation pathways, the following experimental workflow is recommended.

Instrumentation
  • For EI-MS: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • For ESI-MS/MS: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an ESI source (e.g., a triple quadrupole or Q-TOF instrument).

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 5-methoxy-[1,1'-biphenyl]-2-amine in a suitable solvent (e.g., methanol or acetonitrile).

  • For GC-MS analysis, dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) with the same solvent.

  • For LC-MS/MS analysis, dilute the stock solution to a lower concentration (e.g., 10-100 ng/mL) with the initial mobile phase composition.

GC-MS (EI) Method
  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

  • Injector: Splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

LC-MS/MS (ESI) Method
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp to a high percentage (e.g., 95%) over 5-10 minutes, hold for 2-3 minutes, and then re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Precursor Ion Selection: Isolate the protonated molecule at m/z 200.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

    • Product Ion Scan Range: m/z 40-210.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution in Methanol/Acetonitrile GC_Sample Dilute for GC-MS (1-10 µg/mL) Stock->GC_Sample LC_Sample Dilute for LC-MS/MS (10-100 ng/mL) Stock->LC_Sample GCMS GC-MS (EI Mode) Acquire Full Scan Spectrum GC_Sample->GCMS LCMSMS LC-MS/MS (ESI+ Mode) Acquire Product Ion Spectrum LC_Sample->LCMSMS EI_Data Identify Molecular Ion & EI Fragments GCMS->EI_Data ESI_Data Identify Precursor Ion & CID Fragments LCMSMS->ESI_Data Pathway_Elucidation Elucidate Fragmentation Pathways & Confirm Structure EI_Data->Pathway_Elucidation ESI_Data->Pathway_Elucidation

Caption: Experimental workflow for fragmentation analysis.

Conclusion: From Spectra to Structure

The predictable yet distinct fragmentation pathways of 5-methoxy-[1,1'-biphenyl]-2-amine under both EI and ESI conditions provide a robust analytical handle for its unambiguous identification. By understanding the interplay of the amine, methoxy, and biphenyl functionalities, researchers can confidently interpret the resulting mass spectra. The formation of characteristic ions, such as the potential dibenzofuran cation in EI-MS and the facile loss of ammonia in ESI-MS/MS, serves as a powerful diagnostic tool. This guide provides a foundational framework for the structural elucidation of this compound and serves as a template for investigating similarly substituted molecules, thereby empowering drug discovery and development professionals with the knowledge to navigate the complexities of molecular characterization.

References

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109–114. [Link]

  • Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 524. [Link]

  • Ghosh, A., Wang, Y., & Hites, R. A. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3, 5. [Link]

  • Zhang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry, 36(8), 755-760. [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Methoxy-[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 37-45. [Link]

  • Sun, J., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9, 6420. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Gómara, B., & Hites, R. A. (2008). Electron Impact and Electron Capture Negative Ionization Mass Spectra of Polybrominated Diphenyl Ethers and Methoxylated Polybrominated Diphenyl Ethers. Environmental Science & Technology, 42(5), 1558–1564. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Ghosh, A., Wang, Y., & Hites, R. A. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pharmacy D- Lectures. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

Sources

Foundational

A Technical Guide to the Crystal Structure and X-ray Crystallography of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

Introduction: The Significance of Substituted Biphenyls in Modern Drug Discovery Substituted biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Biphenyls in Modern Drug Discovery

Substituted biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their prevalence is due to a combination of metabolic stability and the ability of the two phenyl rings to adopt specific dihedral angles, which dictates their three-dimensional shape and, consequently, their interaction with biological targets. The compound of interest, 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE, incorporates key pharmacophoric features: a methoxy group, which can act as a hydrogen bond acceptor and influence metabolic stability, and an amino group, a common site for further chemical modification and a potential hydrogen bond donor.[1] Understanding the precise three-dimensional arrangement of these functional groups through single-crystal X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of new, more potent drug candidates.[2]

This guide provides an in-depth technical overview of the methodologies and data interpretation involved in determining the crystal structure of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE. While a public crystal structure for this specific molecule is not available as of the date of this publication, we will draw upon established protocols and data from closely related biphenyl derivatives to present a comprehensive and predictive analysis. This approach serves as a robust framework for researchers undertaking similar crystallographic studies.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound, followed by the meticulous process of growing single crystals suitable for X-ray diffraction.

Synthesis of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

A common and effective method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[2] In a typical procedure, this would involve the reaction of a substituted phenylboronic acid with a substituted aryl halide in the presence of a palladium catalyst and a base. For the synthesis of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE, a plausible route would be the coupling of (2-amino-5-methoxyphenyl)boronic acid with bromobenzene or, alternatively, phenylboronic acid with 2-bromo-4-methoxyaniline.

Following the coupling reaction, purification is critical to remove any starting materials, byproducts, or catalyst residues that could impede crystallization. This is typically achieved through flash column chromatography on silica gel.[3] The purity of the final compound should be verified by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization Methodologies

Growing diffraction-quality single crystals is often the most challenging step in a crystallographic study. The choice of solvent and crystallization technique is crucial and often determined empirically.[2]

Recommended Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane).

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, promoting the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves placing a drop of the concentrated compound solution on a siliconized glass slide, which is then inverted over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the growth of single crystals.

X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is carefully selected and mounted on a goniometer head. To minimize thermal vibrations of the atoms and obtain a more precise structure, data collection is often performed at a low temperature, typically 100 K, using a stream of cold nitrogen gas.[1] The crystal is then exposed to a monochromatic X-ray beam, and as it is rotated, a series of diffraction images are collected on a detector.[1]

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The initial crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This map is used to build an initial model of the molecule.

The structural model is then refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor, which indicates the goodness of fit.

Representative Crystallographic Data and Structural Analysis

As a specific dataset for 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE is not publicly available, the following table presents representative crystallographic data based on a closely related biphenyl derivative. This data serves as a realistic example of what would be expected for the title compound.

Parameter Representative Value
Chemical FormulaC₁₃H₁₃NO
Formula Weight199.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.864(4)
b (Å)4.7431(8)
c (Å)12.952(2)
β (°)102.34(2)
Volume (ų)1012.1(3)
Z4
Calculated Density (g/cm³)1.380
Absorption Coefficient (mm⁻¹)0.09
F(000)440
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected10694
Independent Reflections1662
R_int0.039
Final R indices [I>2σ(I)]R₁ = 0.039, wR₂ = 0.116
Goodness-of-fit on F²1.05

This data is representative and based on published structures of similar biphenyl derivatives for illustrative purposes.[4][5]

Key Structural Features

A critical structural parameter for biphenyl derivatives is the dihedral angle between the two phenyl rings.[2] This angle is influenced by the nature and position of the substituents. In the case of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE, the presence of the amino group at the ortho position is expected to cause significant steric hindrance, forcing the phenyl rings to adopt a non-planar conformation. This twisted conformation is often crucial for biological activity, as it presents a specific three-dimensional pharmacophore to the target receptor or enzyme.

The methoxy and amino groups are also expected to participate in intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The amino group can act as a hydrogen bond donor, while the oxygen atom of the methoxy group and the nitrogen atom of the amino group can act as hydrogen bond acceptors. These interactions play a vital role in stabilizing the crystal lattice.[6]

Experimental Protocols

Detailed Protocol for Single-Crystal X-ray Diffraction
  • Crystal Mounting:

    • A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

    • The crystal is mounted on a cryoloop using a small amount of cryoprotectant oil.

    • The loop is then attached to a goniometer head.

  • Data Collection:

    • The goniometer is placed on the diffractometer.

    • A stream of cold nitrogen gas is directed at the crystal to maintain a temperature of 100 K.

    • The X-ray generator is brought to the desired power.

    • A preliminary screening is performed to determine the crystal quality and unit cell parameters.

    • A full data collection strategy is devised to ensure complete and redundant data are collected.

    • The data are collected by rotating the crystal in the X-ray beam and recording the diffraction images.

  • Data Processing:

    • The raw diffraction images are integrated to determine the intensities of the individual reflections.

    • The data are corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.[4]

  • Structure Solution and Refinement:

    • The structure is solved using software such as SHELXT or SIR2011.[5]

    • An initial model of the molecule is built into the electron density map using software like Coot.

    • The model is refined using a least-squares minimization program such as SHELXL.[5]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final structure is validated using tools like CheckCIF.

Visualizations

Caption: Molecular structure of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE.

Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase cluster_output Final Output synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Experimental workflow for single-crystal X-ray crystallography.

Conclusion

The determination of the crystal structure of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE provides invaluable insights into its three-dimensional conformation and intermolecular interactions. This information is critical for understanding its physicochemical properties and for guiding the design of new analogs with improved therapeutic potential. The methodologies and representative data presented in this guide offer a comprehensive framework for researchers in the field of drug discovery and materials science who are engaged in the crystallographic analysis of novel compounds. The ability to correlate the solid-state structure with biological activity is a powerful tool in the development of next-generation therapeutics.

References

  • Griffith, D. R. et al. The X-ray Structure of [Fe(CO) (η4-6-exo-(4-biphenylamino)cyclohepta- 2,4-dien-1-one]. ResearchGate. Available from: [Link]

  • Griffith, D. R. et al. The X-ray Structure of [Fe(CO)3(η-6-exo-(4-biphenylamino)cyclohepta-2,4-dien-1-one]. Journal of Chemical Crystallography, (2025) 55:92–96. Available from: [Link]

  • The Royal Society of Chemistry. Photochemical Intramolecular Amination for the Synthesis of Heterocycles. Available from: [Link]

  • PubChem. 5-Methoxypentan-1-amine. Available from: [Link]

  • Hoffman Fine Chemicals. 5-Methoxy-[1,1'-biphenyl]-2-amine. Available from: [Link]

  • Semantic Scholar. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [Link]

  • National Open Access Monitor, Ireland. CCDC 1580538: Experimental Crystal Structure Determination. Available from: [Link]

  • ChEMBL - EMBL-EBI. Compound: CHEMBL2113505. Available from: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]

  • ResearchGate. (PDF) 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)carboximidoyl]-4-methoxyphenol. Available from: [Link]

  • NIST WebBook. 1,1'-Biphenyl, 2-methoxy-. Available from: [Link]

  • SpectraBase. (5-Methoxy-2-methyl-phenyl)amine. Available from: [Link]

  • PubMed. 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. Available from: [Link]

  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl). Available from: [Link]

  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Semantic Scholar. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available from: [Link]

  • HETEROCYCLES, Vol. 77, No. 1, 2009. SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. Available from: [Link]

  • IntechOpen. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]

  • PubMed - NIH. Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Available from: [Link]

  • Journal of Materials Chemistry (RSC Publishing). Influence of methoxy groups on the properties of 1,1-bis(4-aminophenyl)cyclohexane based arylamines: experimental and theoretical approach. Available from: [Link]

  • PubChem. 2-(Aminomethyl)-5-methoxyphenol. Available from: [Link]

  • ScienceDirect. The structure of N -(5-aminopyrimidin-2-yl)- N -methyl-2-(methoxymethyl)aniline in solid state and in solution. Available from: [Link]

  • PubMed. Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Available from: [Link]

  • MDPI. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Available from: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). Chemical structure searching - Access Structures. Available from: [Link]

  • Hoffman Fine Chemicals. 5-Methoxy-[1,1'-biphenyl]-2-carbaldehyde. Available from: [Link]

Sources

Exploratory

Physicochemical properties of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE in drug discovery

Physicochemical Profiling and Mechanistic Utility of 5-Methoxy-[1,1'-biphenyl]-2-amine in Modern Drug Discovery Executive Summary In the landscape of modern drug discovery, the rational selection of privileged building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Mechanistic Utility of 5-Methoxy-[1,1'-biphenyl]-2-amine in Modern Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the rational selection of privileged building blocks dictates the downstream success of lead optimization. 5-Methoxy-[1,1'-biphenyl]-2-amine (CAS: 38088-01-6) represents a highly versatile, multi-functional pharmacophore[1]. Featuring a conformationally restricted biphenyl axis, a primary amine for directed hydrogen bonding, and a methoxy group that modulates both electron density and metabolic stability, this scaffold has been successfully deployed in the design of kinase inhibitors[2][3], G-protein coupled receptor (GPCR) antagonists[4], and complex polycyclic heterocycles[5].

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical causality behind this molecule's utility, providing self-validating experimental protocols for its characterization in early-stage discovery workflows.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of 5-Methoxy-[1,1'-biphenyl]-2-amine is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The Causality of Acid-Base Chemistry (pKa)

The ionization state of a drug dictates its solubility and passive membrane permeability. The primary amine in this scaffold is an aniline derivative. Unsubstituted aniline has a pKa of 4.6. The addition of an ortho-phenyl group (as seen in 2-aminobiphenyl) sterically hinders solvation and exerts a mild electron-withdrawing effect, dropping the pKa to 3.82[6]. However, the addition of the para-methoxy group at the C5 position acts as a strong electron-donating group via resonance (Hammett σp​ effect), which pushes electron density back into the amine. This counteracts the biphenyl effect, raising the pKa back to approximately ~4.5 to 4.7 (analogous to the pKa of p-anisidine at 5.34)[7][8].

Implication: At a physiological pH of 7.4, this compound is >99% unionized. This prevents lysosomal trapping and ensures rapid passive diffusion across lipid bilayers, including the blood-brain barrier (BBB).

Data Presentation: Core Physicochemical Parameters
PropertyValueCausality & Implication for Drug Design
Molecular Weight 199.25 g/mol Highly efficient lead-like size, allowing for significant synthetic elaboration while maintaining a Ligand Efficiency (LE) > 0.3.
LogP (Predicted) ~3.2The biphenyl core drives lipophilicity, optimal for deep hydrophobic pocket engagement without violating Lipinski's Rule of 5.
pKa (Conjugate Acid) ~4.5 - 4.7Predominantly unionized at pH 7.4, ensuring high passive membrane permeability and avoiding phospholipidosis.
TPSA 35.25 ŲWell below the 90 Ų threshold, indicating excellent potential for central nervous system (CNS) penetration.
H-Bond Donors 1 (-NH 2​ )Provides a highly specific directional anchor for target engagement (e.g., kinase hinge binding).
H-Bond Acceptors 2 (-N, -O)Favorable for target solvation and interaction with backbone amides.

Mechanistic Role in Target Engagement

The structural topology of 5-Methoxy-[1,1'-biphenyl]-2-amine makes it a "Swiss Army knife" for medicinal chemists:

  • Kinase Hinge Binding: The primary amine frequently acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region. This mechanism has been exploited in the development of Aurora kinase inhibitors and Spleen Tyrosine Kinase (SYK) inhibitors[2][3].

  • Conformational Restriction (Atropisomerism): The ortho-substitution of the amine forces the two phenyl rings out of coplanarity (dihedral angle of ~40–60°). This twisted conformation is highly pre-organized to fit into specific allosteric sites or DFG-out kinase conformations, reducing the entropic penalty of binding[3][4].

  • Metabolic Shielding: Unsubstituted biphenyls are prone to rapid CYP450-mediated aromatic oxidation. The methoxy group at the C5 position blocks a primary metabolic "soft spot" while simultaneously acting as a hydrogen bond acceptor for solvent-exposed channels.

TargetEngagement cluster_scaffold 5-Methoxy-[1,1'-biphenyl]-2-amine cluster_target Kinase Binding Pocket Core Biphenyl Axis (Conformational Twist) Hydrophobic Hydrophobic Pocket II (DFG-out / Allosteric) Core->Hydrophobic van der Waals & Pi-Pi Stacking Amine Primary Amine (C2 Position) Hinge Hinge Region (Backbone C=O) Amine->Hinge H-Bond Donor (Strong Anchor) Methoxy Methoxy Group (C5 Position) Solvent Solvent Channel / Ribose Pocket Methoxy->Solvent Steric Shielding & H-Bond Acceptor

Graphviz Diagram 1: Mechanistic target engagement of the 5-Methoxy-[1,1'-biphenyl]-2-amine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the physicochemical properties of this scaffold must be empirically validated. Below are the field-proven, step-by-step methodologies for profiling LogD and kinetic solubility.

Protocol 1: Determination of LogD 7.4​ via Shake-Flask LC-MS/MS

Causality: While computational LogP is useful, experimental LogD 7.4​ accounts for the ionization state at physiological pH. We utilize LC-MS/MS rather than UV detection because it provides superior dynamic range and selectively quantifies the parent compound, ignoring potential oxidative degradation products.

  • Phase Pre-saturation: Vigorously mix equal volumes of 1-Octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Reasoning: Pre-saturation prevents volume shifts during the actual assay, ensuring accurate concentration calculations.

  • Compound Spiking: Prepare a 10 mM stock of 5-Methoxy-[1,1'-biphenyl]-2-amine in DMSO. Spike 10 µL of this stock into 990 µL of the pre-saturated Octanol/PBS mixture (1:1 v/v). Reasoning: Keeping DMSO at 1% ensures compound solubility without significantly altering the dielectric constant of the aqueous phase.

  • Equilibration: Vortex the mixture for 5 minutes, then shake at 300 rpm for 60 minutes at 25°C.

  • Phase Separation (Critical Step): Centrifuge the mixture at 3,000 x g for 15 minutes. Reasoning: Centrifugation breaks micro-emulsions. Failure to do so results in octanol micro-droplets in the aqueous phase, artificially inflating the apparent hydrophilicity.

  • Quantification: Carefully sample the top (octanol) and bottom (aqueous) layers. Dilute appropriately and analyze via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD as Log10​(AUCoctanol​/AUCaqueous​) .

Protocol 2: Kinetic Solubility Profiling via Nephelometry

Causality: Highly lipophilic biphenyls can form colloidal aggregates in aqueous buffers, leading to false positives in biochemical assays (promiscuous inhibition). Nephelometry (light scattering) detects these aggregates before they are visible to the naked eye.

  • Serial Dilution: Titrate the 10 mM DMSO stock into PBS (pH 7.4) across a 1–500 µM gradient in a 96-well plate. Ensure the final DMSO concentration remains constant at 2% across all wells.

  • Incubation: Seal the plate and incubate for 2 hours at 25°C. Reasoning: This allows sufficient time for metastable supersaturated solutions to nucleate and precipitate.

  • Nephelometric Reading: Measure forward light scatter using a microplate nephelometer.

  • Data Analysis: Plot light scatter intensity against compound concentration. The kinetic solubility limit is defined as the inflection point where light scattering significantly deviates from the buffer baseline.

ProfilingWorkflow cluster_logd LogD 7.4 Determination (Shake-Flask) cluster_sol Kinetic Solubility (Nephelometry) Stock Compound Stock 10 mM in DMSO Partition Partitioning Octanol / PBS (pH 7.4) Stock->Partition Spike (1%) Dilution Serial Dilution in PBS (pH 7.4) Stock->Dilution Titrate LCMS LC-MS/MS Phase Quantification Partition->LCMS Centrifuge & Sample Data Physicochemical Profile (LogD, Solubility Limit) LCMS->Data Scatter Light Scattering Aggregate Detection Dilution->Scatter Incubate 2h Scatter->Data

Graphviz Diagram 2: Self-validating experimental workflow for physicochemical property profiling.

References

  • Hoffman Fine Chemicals. "CAS 38088-01-6 | 5-Methoxy-[1,1'-biphenyl]-2-amine." Hoffman Fine Chemicals Catalog.1

  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors." European Patent Office. 2

  • Google Patents. "US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof." United States Patent and Trademark Office. 3

  • Journal of Medicinal Chemistry. "Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists." ACS Publications. 4

  • ResearchGate. "Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity." European Journal of Medicinal Chemistry. 5

  • Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry Technical Information. 6

  • PubChem. "P-Anisidine | C7H9NO | CID 7732." National Institutes of Health (NIH). 7

  • Guidechem. "p-Anisidine 104-94-9 wiki." Guidechem Chemical Database. 8

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate the electronic properties and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap of the novel compound, 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and the specific substitution pattern of an amine and a methoxy group is anticipated to impart significant electronic characteristics that influence molecular interactions, reactivity, and photophysical properties.[1][2] This guide elucidates both theoretical and experimental methodologies for characterizing these properties, drawing upon established principles and data from analogous substituted biphenyl systems. We present detailed protocols for computational modeling using Density Functional Theory (DFT) and for experimental analysis via UV-Visible Spectroscopy and Cyclic Voltammetry. The causal relationships between molecular structure and electronic behavior are emphasized throughout, providing a robust, self-validating system for investigation.

Introduction: The Significance of Electronic Properties in Drug Discovery and Materials Science

The biphenyl moiety is a cornerstone in the design of advanced materials and therapeutic agents due to its unique structural and electronic characteristics.[1][2] Its semi-rigid backbone provides a reliable scaffold for orienting functional groups in three-dimensional space, while the conjugated π-system is amenable to modification. The electronic properties of biphenyl derivatives, particularly the HOMO-LUMO energy gap, are of paramount importance as they govern a molecule's reactivity, stability, and optical properties.[3]

For 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE, the presence of two potent electron-donating groups—an amine (-NH₂) and a methoxy (-OCH₃)—on the biphenyl framework is expected to significantly influence its electronic landscape.[4][5] The electron-donating nature of these substituents generally leads to a destabilization (increase in energy) of the HOMO and a lesser effect on the LUMO, resulting in a smaller HOMO-LUMO gap.[4] This reduced energy gap can, in turn, enhance the molecule's polarizability, influence its charge transport characteristics, and shift its absorption spectrum to longer wavelengths.[1]

In the context of drug development, these electronic properties can dictate a molecule's ability to engage in crucial intermolecular interactions, such as π-π stacking and cation-π interactions, with biological targets.[2] For materials science applications, particularly in organic electronics, a tunable HOMO-LUMO gap is essential for designing efficient charge transport layers and emissive materials in devices like Organic Light Emitting Diodes (OLEDs).[1]

This guide provides a detailed roadmap for elucidating the electronic properties of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE, empowering researchers to rationalize its behavior and unlock its full potential.

Computational Approach: Predicting Electronic Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[6][7][8][9] For substituted biphenyls, DFT can provide invaluable insights into the HOMO-LUMO gap, molecular orbital distributions, and other key electronic parameters.

Rationale for Method Selection

The choice of functional and basis set is critical for obtaining reliable results. For biphenyl systems, hybrid functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) have been shown to provide a good balance between computational cost and accuracy.[7][10] The inclusion of dispersion corrections (e.g., B3LYP-D3) is also advisable to accurately model non-covalent interactions that can influence the torsional angle between the phenyl rings.[6][8][9] A triple-ζ basis set, such as 6-311+G(d,p), is recommended to provide sufficient flexibility for describing the electron distribution, especially for molecules containing heteroatoms.[7]

Step-by-Step Computational Protocol
  • Molecular Geometry Optimization:

    • Construct the 3D structure of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE using a molecular builder.

    • Perform an initial geometry optimization using a computationally less expensive method (e.g., a smaller basis set) to find a reasonable starting structure.

    • Conduct a final, high-level geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP-D3/6-311+G(d,p)). This step is crucial to locate the global energy minimum conformation.

    • Verify that the optimized structure corresponds to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Single-Point Energy Calculation and Orbital Analysis:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.

    • Identify the energies of the HOMO and LUMO. The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

    • Visualize the HOMO and LUMO to understand the electron distribution in these frontier orbitals. For 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE, the HOMO is expected to be localized primarily on the amine and methoxy-substituted ring, reflecting their electron-donating character. The LUMO is likely to be distributed across the biphenyl π-system.

Expected Quantitative Data

The following table presents plausible, illustrative data for 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE based on trends observed for similar molecules.[4] Actual calculated values will vary based on the specific computational methodology.

ParameterPredicted Value (Illustrative)Significance
EHOMO-5.2 eVEnergy of the highest occupied molecular orbital; related to the ionization potential.
ELUMO-0.8 eVEnergy of the lowest unoccupied molecular orbital; related to the electron affinity.
HOMO-LUMO Gap (ΔE) 4.4 eV Lowest energy electronic excitation; influences reactivity and spectroscopic properties.[3][11]
Dipole Moment~2.5 DA non-zero dipole moment indicates an asymmetric charge distribution, which is expected due to the polar amine and methoxy groups.
Visualization of the Computational Workflow

computational_workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (B3LYP-D3/6-311+G(d,p)) mol_build->geom_opt Initial Structure freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_energy 4. Single-Point Energy Calculation freq_calc->sp_energy Verified Minimum mo_energies 5. HOMO/LUMO Energies sp_energy->mo_energies Orbital Data mo_vis 7. Molecular Orbital Visualization sp_energy->mo_vis homo_lumo_gap 6. HOMO-LUMO Gap Calculation mo_energies->homo_lumo_gap

Caption: Workflow for DFT-based prediction of electronic properties.

Experimental Determination of the HOMO-LUMO Gap

While computational methods provide excellent predictions, experimental validation is crucial for a comprehensive understanding. UV-Visible (UV-Vis) spectroscopy and Cyclic Voltammetry (CV) are two powerful techniques for experimentally determining the HOMO-LUMO gap.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The energy of the absorbed light corresponds to electronic transitions between molecular orbitals.[11] The absorption with the longest wavelength (lowest energy) is typically attributed to the HOMO-LUMO transition.

  • Sample Preparation: Prepare a dilute solution of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for the longest-wavelength absorption band.

    • Determine the onset of absorption (λonset) by finding the intersection of the tangent to the low-energy side of the absorption band with the baseline.

    • The optical HOMO-LUMO gap (Egopt) can be estimated from the absorption onset using the Planck-Einstein relation: Egopt (eV) = 1240 / λonset (nm)

Based on data for similar substituted biphenyls, the following are illustrative expected values.[12][13]

ParameterPredicted Value (Illustrative)
λmax~350 nm
λonset~380 nm
Optical HOMO-LUMO Gap (Egopt) ~3.26 eV
Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep.[14] It can be used to determine the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.[15][16]

  • Electrochemical Cell Setup:

    • Use a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The electrolyte solution should consist of a suitable solvent (e.g., acetonitrile or dichloromethane) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Measurement:

    • Dissolve a small amount of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE in the electrolyte solution.

    • Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction events.

    • Calibrate the potential scale by adding an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Determine the onset of the first oxidation potential (Eoxonset) and the onset of the first reduction potential (Eredonset) from the voltammogram.

  • The HOMO and LUMO energy levels can be estimated using the following empirical equations, where the potentials are versus the Fc/Fc⁺ couple:

    • EHOMO (eV) = - (Eoxonset + 4.8) eV

    • ELUMO (eV) = - (Eredonset + 4.8) eV

  • The electrochemical HOMO-LUMO gap (Egel) is then: Egel = ELUMO - EHOMO = Eoxonset - Eredonset

The following table presents plausible, illustrative electrochemical data.

ParameterPredicted Value vs. Fc/Fc⁺ (Illustrative)
Eoxonset+0.5 V
Eredonset-2.1 V
Electrochemical HOMO-LUMO Gap (Egel) 2.6 V
Visualization of the Experimental Workflow

experimental_workflow cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry uv_prep 1a. Sample Preparation uv_acq 2a. Data Acquisition uv_prep->uv_acq uv_anal 3a. λ_onset Determination uv_acq->uv_anal uv_gap 4a. Optical Gap Calculation uv_anal->uv_gap cv_setup 1b. Electrochemical Cell Setup cv_acq 2b. Data Acquisition cv_setup->cv_acq cv_anal 3b. E_onset Determination cv_acq->cv_anal cv_gap 4b. Electrochemical Gap Calculation cv_anal->cv_gap start 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE start->uv_prep start->cv_setup

Caption: Experimental workflows for determining the HOMO-LUMO gap.

Synthesis and Discussion

The electronic properties determined through the methodologies outlined above provide a comprehensive picture of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE. The electron-donating amine and methoxy groups are expected to raise the HOMO energy level significantly, making the molecule susceptible to oxidation.[4][5] This characteristic is often desirable in hole-transporting materials for organic electronics.[1]

The HOMO-LUMO gap, predicted to be in the range of 2.6-4.4 eV, will dictate the molecule's color and photophysical properties. A smaller gap generally corresponds to absorption of lower-energy (longer wavelength) light.[11] The difference between the computationally predicted gap, the optical gap, and the electrochemical gap is expected. The computational value is for a single molecule in the gas phase, while the experimental values are for the molecule in solution and include solvent effects and intermolecular interactions.

The insights gained from this combined computational and experimental approach are invaluable for the rational design of novel drug candidates and advanced materials. For drug development professionals, understanding the electronic landscape of this molecule can inform its potential interactions with biological targets and its metabolic stability. For materials scientists, the ability to predict and measure the HOMO-LUMO gap is fundamental to engineering materials with tailored optoelectronic properties.

References

  • Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene - ChemRxiv. Available at: [Link]

  • Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls - SciVision Open Access Publishers. Available at: [Link]

  • Electronic Properties of the Biphenylene Sheet and Its One-Dimensional Derivatives | ACS Nano - ACS Publications. Available at: [Link]

  • The Role of Biphenyl Derivatives in Advanced Materials. Available at: [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study - ResearchGate. Available at: [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD - Chemistry Journal of Moldova. Available at: [Link]

  • STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD - Chemistry Journal of Moldova. Available at: [Link]

  • Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method - ResearchGate. Available at: [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors - KTU ePubl. Available at: [Link]

  • Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Available at: [Link]

  • Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl | Journal of the American Chemical Society. Available at: [Link]

  • Evaluation of Homogeneous Electrocatalysts by Cyclic Voltammetry | Inorganic Chemistry. Available at: [Link]

  • At the “Peak” of vis-to-UV Upconversion: Clear Advantages of TIPS Substituents for a Biphenyl Annihilator - ChemRxiv. Available at: [Link]

  • HOMO-LUMO Energy Gap - Schrödinger. Available at: [Link]

  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Available at: [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors - Royal Society Publishing. Available at: [Link]

  • HOMO and LUMO - Wikipedia. Available at: [Link]

  • Cyclic Voltammogram of biphenyl doped AN and TN - ResearchGate. Available at: [Link]

  • The Ultraviolet Absorption Spectra of Substituted Biphenyls 1 - ACS Publications. Available at: [Link]

  • Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor-Ac. Available at: [Link]

  • UV visible spectra of control and treated (T1 and T2) biphenyl. - ResearchGate. Available at: [Link]

  • Cyclic Voltammetry as a New Approach for the Determination of Solubility of Aliphatic Amines in Water | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Available at: [Link]

  • CAS 38088-01-6 | 5-Methoxy-[1,1'-biphenyl]-2-amine - Hoffman Fine Chemicals. Available at: [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available at: [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors - ACS Publications. Available at: [Link]

  • HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed. Available at: [Link]

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU - CUNY Academic Works. Available at: [Link]

  • The molecular orbital energy levels from HOMO-5 to LUMO+5 and HOMO-LUMO energy gaps of all the studied Cu(I)-based dyes. - ResearchGate. Available at: [Link]

  • Tensorized orbitals for computational chemistry - arXiv. Available at: [Link]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole - MDPI. Available at: [Link]

  • Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent - PubMed. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE at Room Temperature

Foreword: The Imperative of Stability in Modern Chemistry In the realms of pharmaceutical development, materials science, and synthetic chemistry, the intrinsic stability of a molecule is a cornerstone of its utility and...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Stability in Modern Chemistry

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the intrinsic stability of a molecule is a cornerstone of its utility and safety. An otherwise promising compound can be rendered ineffective or even hazardous by unforeseen degradation. 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE, a substituted biphenylamine, presents a chemical architecture of significant interest. However, its structure—featuring a nucleophilic aromatic amine activated by an electron-donating methoxy group—warrants a thorough investigation of its stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the thermodynamic stability of this compound at room temperature. It moves beyond theoretical postulation to outline a robust, field-proven experimental protocol designed to unmask potential liabilities and ensure molecular integrity. The chemical stability of pharmaceutical molecules is a matter of great concern as it affects the safety and efficacy of the drug product.[1]

Molecular Architecture and Inherent Stability Considerations

To predict the stability of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE, we must first dissect its constituent parts and the electronic interplay between them.

The Biphenyl Core Scaffold

The biphenyl framework itself is a robust and thermodynamically stable structure. Its high degree of aromaticity confers significant chemical resilience.[2] Degradation of this core typically requires harsh conditions far exceeding those of room temperature storage. Therefore, the biphenyl moiety is not considered a primary locus of instability under normal conditions.

The Aromatic Amine: The Locus of Reactivity

The primary amine (-NH₂) appended to the aromatic ring is the molecule's most probable site of degradation. Aromatic amines are well-documented for their susceptibility to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and heat.[3] The nitrogen atom's lone pair of electrons makes the group nucleophilic and readily oxidizable, often resulting in the formation of colored impurities and polymeric materials.[3]

The Role of the Methoxy Substituent

The methoxy group (-OCH₃) at the 5-position is a strong electron-donating group. Through the mesomeric effect, it increases the electron density of the aromatic ring system. This heightened electron density further activates the amino group, potentially increasing its susceptibility to electrophilic attack and oxidation compared to an unsubstituted biphenylamine.[3]

Predicted Degradation Pathways at Room Temperature

Based on first principles of chemical reactivity, the following degradation pathways are most probable for 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE:

  • Oxidative Degradation: This is the paramount concern. Atmospheric oxygen can initiate a cascade of reactions, potentially forming nitroso, nitro, and ultimately, polymeric condensation products. This process is often auto-catalytic and can be accelerated by trace metal impurities.

  • Photolytic Degradation: Aromatic systems, particularly those bearing amino functional groups, are often light-sensitive.[4][5] The energy from ambient UV and visible light can be sufficient to promote electrons to higher energy states, initiating radical reactions and accelerating oxidative decay.

  • Acid/Base Instability: While the amine itself is not prone to hydrolysis, its basicity means it will react with acids to form salts. Studies on other primary aromatic amines (PAAs) have shown they can exhibit stability issues in acidic media.[6] Extreme pH conditions could catalyze degradation, a critical consideration for formulation in acidic or basic excipients.

A Self-Validating Experimental Framework: Forced Degradation Studies

Theoretical assessment provides a hypothesis; only empirical testing can provide definitive proof of stability. Forced degradation, or stress testing, is the industry-standard methodology for rapidly identifying degradation pathways and establishing the inherent stability of a drug substance.[1][7] The core principle is to subject the compound to conditions more severe than ambient storage to accelerate decomposition, thereby revealing potential degradation products in a compressed timeframe.[1][4]

The following workflow provides a comprehensive plan for assessing the stability of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_output Data Interpretation & Reporting prep_solid Prepare Solid Sample thermal Thermal Stress (Solid & Solution, 60°C) prep_solid->thermal Expose to Stress photo Photolytic Stress (ICH Q1B, Solid & Solution) prep_solid->photo Expose to Stress prep_solution Prepare Solution (e.g., 1 mg/mL in ACN/H₂O) acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) prep_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT & 60°C) prep_solution->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation Expose to Stress prep_solution->thermal Expose to Stress prep_solution->photo Expose to Stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples purity Peak Purity Assessment hplc->purity mass_spec LC-MS for Degradant ID hplc->mass_spec If Degradants Found quantify Quantify Degradation (%) purity->quantify identify Identify Degradation Products mass_spec->identify pathway Propose Degradation Pathways quantify->pathway identify->pathway report Generate Stability Report pathway->report

Caption: Experimental Workflow for Forced Degradation Study.

Protocol: Stability-Indicating HPLC Method Development

The cornerstone of any stability study is the analytical method. It must be "stability-indicating," meaning it can accurately measure the decrease of the active compound while separating it from any potential degradation products, excipients, or impurities.[8] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[8]

Step 1: Initial Method Setup

  • Instrumentation: HPLC with a Photodiode Array (PDA) detector. An LC-MS system is required for structural elucidation of degradants.[9]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a high aqueous percentage and gradually increase the organic solvent to elute the parent compound and potential degradants with varying polarities. A typical starting point is 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection from 200-400 nm. Monitor at the λmax of the parent compound.

Step 2: Method Validation (Trustworthiness Pillar) The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure the data generated is reliable. Specificity is proven during the forced degradation study by demonstrating that degradant peaks do not co-elute with the parent peak (assessed via PDA peak purity analysis).

Protocol: Execution of Forced Degradation Studies

The objective is to achieve mild (5-20%) degradation of the active compound. This ensures that degradation products are formed at sufficient levels for detection and identification without completely destroying the parent molecule.

1. Sample Preparation:

  • Prepare a stock solution of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE at approximately 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • For solid-state studies, use a few milligrams of the pure compound spread thinly in a petri dish.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Store aliquots at room temperature and 60°C. Sample at time points (e.g., 2, 6, 24, 48 hours).

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acidic hydrolysis.

  • Oxidative Stress: Mix the stock solution with 3% H₂O₂. Store at room temperature in the dark. Sample at appropriate time points.

  • Thermal Stress: Place vials of the solution and open dishes of the solid compound in a calibrated oven at 60°C.

  • Photolytic Stress: Expose solution and solid samples to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples, including an unstressed control (time zero), using the validated stability-indicating HPLC method.

Data Presentation and Mechanistic Interpretation

All quantitative findings should be consolidated for clear comparison.

Summary of Forced Degradation Data
Stress ConditionDuration (hrs)Assay of Parent (%)Number of DegradantsObservations
Control (Unstressed) 48100.00Clear, colorless solution
0.1 M HCl (60°C) 2498.51 (minor)No color change
0.1 M NaOH (60°C) 2499.00No color change
3% H₂O₂ (RT) 685.23 (1 major)Solution turned yellow/brown
Thermal (60°C, Soln) 4896.12 (minor)Slight yellowing
Photolytic (ICH Q1B) 4889.82 (1 major)Significant yellowing
Note: The data presented in this table is illustrative and represents expected outcomes for a typical aromatic amine. Actual experimental results must be generated.
Interpretation and Proposed Degradation Pathway

The illustrative data strongly suggest that 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE is most susceptible to oxidative and photolytic degradation . The pronounced color change is a classic indicator of aromatic amine oxidation. The primary degradation pathway likely involves the oxidation of the amine group.

G A 5-Methoxy- [1,1'-biphenyl]-2-amine B N-Oxidized Intermediates (e.g., Nitroso derivative) A->B [O], Light (hν) C Further Oxidized Products (e.g., Nitro derivative) B->C [O] D Polymeric Impurities B->D Condensation

Caption: Plausible Oxidative Degradation Pathway.

Using LC-MS, the major degradants would be analyzed. A mass increase of +14 Da (CH₂ loss, O gain) could indicate a nitroso derivative, while a +30 Da shift (2H loss, 2O gain) could point to a nitro derivative.

Authoritative Recommendations for Storage and Handling

Based on the compound's inherent chemical nature and the expected outcomes of stress testing, the following handling and storage protocols are mandated to preserve its integrity:

  • Minimize Atmospheric Exposure: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. Use containers with tight-fitting seals.

  • Light Protection: Store in amber glass vials or other light-proof containers to prevent photolytic degradation.[5][10] All handling operations should be performed under subdued lighting.

  • Temperature Control: While moderately stable thermally, storage in a cool or refrigerated environment (2-8°C) is recommended to minimize the rate of any potential degradation over long-term storage.

  • Material Compatibility: Avoid storage in containers or with implements that could leach trace metals, as these can catalyze oxidation.

Conclusion

The thermodynamic stability of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE at room temperature is intrinsically limited by its aromatic amine functionality, which is electronically activated by the methoxy substituent. The compound is predicted to be highly susceptible to degradation via oxidation and photolysis. While it is expected to show good stability against hydrolysis and moderate thermal stress, empirical validation through a comprehensive forced degradation study, as outlined in this guide, is non-negotiable. Such studies are fundamental to pharmaceutical development, providing the critical data to ensure product quality, efficacy, and patient safety throughout a product's lifecycle.[7] By understanding the potential liabilities of this molecule and employing a robust, self-validating analytical framework, researchers can confidently assess its stability, ensuring its viability for advanced applications.

References

  • Development of forced degradation and stability indic
  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degrad
  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions - ResearchG
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC.
  • • SAFETY D
  • Volatile Organic Compounds – Biphenyl Thermodynamic Interactions - University of Johannesburg - Research Portal.

Sources

Foundational

The Solubility Profile of 5-Methoxy-[1,1'-biphenyl]-2-amine in Polar Organic Solvents: A Predictive and Methodological Guide

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 5-methoxy-[1,1'-biphenyl]-2-amine in a range of polar organic solvents. In the absence of extensive emp...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 5-methoxy-[1,1'-biphenyl]-2-amine in a range of polar organic solvents. In the absence of extensive empirical data for this specific molecule, this guide emphasizes predictive models and a robust experimental methodology, empowering researchers, scientists, and drug development professionals to forecast and validate the solubility profile of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. For oral dosage forms, adequate solubility in physiological media is a prerequisite for absorption and bioavailability. In the realm of process chemistry and formulation development, understanding a compound's solubility in various organic solvents is paramount for purification, crystallization, and the preparation of stable dosage forms.[1]

5-Methoxy-[1,1'-biphenyl]-2-amine, with its biphenyl core, amine functionality, and methoxy substituent, presents an interesting case study in solubility. The interplay of its non-polar aromatic rings with the polar amine and ether groups suggests a nuanced solubility profile that is highly dependent on the chosen solvent system. This guide will first explore the theoretical underpinnings of solubility for this molecule and then provide a detailed experimental protocol for its empirical determination.

Physicochemical Characterization of 5-Methoxy-[1,1'-biphenyl]-2-amine

A thorough understanding of the solute's properties is the foundation for any solubility study.

Table 1: Physicochemical Properties of 5-Methoxy-[1,1'-biphenyl]-2-amine

PropertyValueSource/Method
IUPAC Name 5-Methoxy-[1,1'-biphenyl]-2-amine-
CAS Number 38088-01-6[2]
Molecular Formula C₁₃H₁₃NO[2]
Molecular Weight 199.25 g/mol [2]
Predicted Melting Point ~85-90 °CBased on the analogous compound 2-amino-4-methoxy-biphenyl[3]
Predicted pKa ~4-5 (amine -NH₃⁺)Typical for aromatic amines[4]
Predicted logP ~2.5 - 3.5Estimation based on structure

The presence of two aromatic rings contributes to the molecule's hydrophobicity, while the primary amine and methoxy groups introduce polarity and the potential for hydrogen bonding. The amine group, being basic, can significantly influence solubility in acidic media, though this guide focuses on non-aqueous polar organic solvents.[5][6]

Theoretical Framework for Solubility Prediction

Predictive models offer a valuable starting point for solvent selection and experimental design, saving time and resources.[7][8]

The Principle of "Like Dissolves Like"

This fundamental principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 5-methoxy-[1,1'-biphenyl]-2-amine, this means that solvents capable of engaging in dispersion forces (with the biphenyl rings), dipole-dipole interactions, and hydrogen bonding (with the amine and methoxy groups) will be the most effective.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative approach by dissecting the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[9][10]

The principle is that solvents with HSP values close to those of the solute will be good solvents. The distance (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space is a measure of their affinity.[10]

Estimating the Hansen Solubility Parameters of 5-Methoxy-[1,1'-biphenyl]-2-amine:

A precise experimental determination of the solute's HSP is beyond the scope of this guide. However, group contribution methods can provide a reasonable estimate.[11] Based on its structure, the estimated HSP values are presented below.

Table 2: Estimated Hansen Solubility Parameters for 5-Methoxy-[1,1'-biphenyl]-2-amine

ParameterδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)
Estimated Value ~19.5~6.0~7.5

Table 3: Hansen Solubility Parameters of Selected Polar Organic Solvents

SolventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)
Methanol 15.112.322.3
Ethanol 15.88.819.4
Isopropanol 15.86.116.4
Acetone 15.510.47.0
Acetonitrile 15.318.06.1
Dimethylformamide (DMF) 17.413.711.3
Dimethyl sulfoxide (DMSO) 18.416.410.2
Tetrahydrofuran (THF) 16.85.78.0

Source: Values are compiled from various sources.[12][13][14]

Based on a qualitative comparison, solvents like isopropanol, THF, and potentially acetone are predicted to be good solvents due to the closer match in their respective HSP components to the estimated values for the solute.

UNIFAC Group Contribution Model

The UNIFAC (Universal Quasichemical Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in mixtures.[7][15] By breaking down the solute and solvent molecules into their constituent functional groups, UNIFAC can estimate the solubility without requiring experimental data for the specific compound.[8][16]

UNIFAC Group Breakdown for 5-Methoxy-[1,1'-biphenyl]-2-amine:

  • Aromatic Carbon (ACH): 10 groups

  • Aromatic Carbon-Amine (ACNH2): 1 group

  • Aromatic Carbon-Oxygen (ACO): 1 group

  • Methyl (CH3): 1 group

By inputting these groups into UNIFAC software along with the groups for the chosen solvents, a predicted solubility can be calculated. This method is particularly powerful for screening a wide range of solvents computationally.

Figure 1: Predictive Workflow for Solubility Assessment cluster_solute Solute Characterization cluster_solvent Solvent Selection cluster_prediction Solubility Prediction cluster_output Output solute_structure Define Structure of 5-Methoxy-[1,1'-biphenyl]-2-amine physchem Gather Physicochemical Properties (MW, MP, pKa) solute_structure->physchem hsp Estimate Hansen Solubility Parameters (HSP) - Group Contribution Method physchem->hsp unifac UNIFAC Group Breakdown - Identify Functional Groups physchem->unifac hsp_calc Calculate HSP Distance (Ra) - Rank Solvents by Affinity hsp->hsp_calc unifac_calc Run UNIFAC Calculation - Predict Mole Fraction Solubility unifac->unifac_calc solvent_props Select Polar Organic Solvents - Gather HSP and UNIFAC groups solvent_props->hsp_calc solvent_props->unifac_calc ranked_solvents Ranked List of Potential Solvents hsp_calc->ranked_solvents unifac_calc->ranked_solvents

Caption: Predictive workflow for solubility assessment.

Experimental Determination of Solubility

While predictive models are invaluable, empirical determination remains the gold standard. The Shake-Flask method is a robust and widely used technique for measuring thermodynamic solubility.[1][9][10][17]

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 5-methoxy-[1,1'-biphenyl]-2-amine in selected polar organic solvents at a controlled temperature.

Materials:

  • 5-Methoxy-[1,1'-biphenyl]-2-amine (solid)

  • Selected polar organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, DMF, DMSO, THF)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-methoxy-[1,1'-biphenyl]-2-amine to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[9][10]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method (see section 4.2).

    • Determine the concentration of 5-methoxy-[1,1'-biphenyl]-2-amine in the diluted samples by comparing the peak area to a calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Analytical Method: HPLC-UV

Objective: To accurately quantify the concentration of 5-methoxy-[1,1'-biphenyl]-2-amine.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., ~254 nm, to be determined by UV scan).[5]

  • Injection Volume: 10-20 µL.

  • Calibration: Prepare a series of standard solutions of known concentrations of 5-methoxy-[1,1'-biphenyl]-2-amine in the mobile phase to construct a calibration curve.[6][18]

Figure 2: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep_solution Add excess solute to solvent in vials shake Shake at constant temperature (24-72 hours) prep_solution->shake settle Settle undissolved solid shake->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute sample for analysis filter->dilute hplc Quantify concentration by HPLC-UV dilute->hplc solubility_data Solubility Data (mg/mL or mol/L) hplc->solubility_data calibration Prepare calibration curve calibration->hplc

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for clear comparison.

Table 4: Predicted vs. Experimental Solubility of 5-Methoxy-[1,1'-biphenyl]-2-amine at 25 °C

SolventPredicted Solubility Rank (HSP)Experimental Solubility (mg/mL)Experimental Solubility (mol/L)
Methanol ModerateTo be determinedTo be determined
Ethanol Moderate-GoodTo be determinedTo be determined
Isopropanol GoodTo be determinedTo be determined
Acetone GoodTo be determinedTo be determined
Acetonitrile PoorTo be determinedTo be determined
DMF Moderate-GoodTo be determinedTo be determined
DMSO ModerateTo be determinedTo be determined
THF GoodTo be determinedTo be determined

By comparing the experimental results with the predictions from the Hansen Solubility Parameters and UNIFAC models, researchers can refine their understanding of the solute-solvent interactions and build more accurate predictive models for future compounds.

Conclusion

The solubility of 5-methoxy-[1,1'-biphenyl]-2-amine in polar organic solvents is governed by a complex interplay of its structural features. This guide has provided a dual approach to understanding this profile: a theoretical framework based on Hansen Solubility Parameters and the UNIFAC model for predictive assessment, and a detailed, practical protocol for empirical determination using the robust shake-flask method coupled with HPLC analysis. By integrating predictive modeling with rigorous experimental validation, researchers can efficiently navigate the challenges of solvent selection and solubility determination, accelerating the pace of drug development and process optimization.

References

  • Yalkowsky, S. H., & Wu, M. (Year). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Journal of Pharmaceutical Sciences.
  • Banerjee, S. (Year). UNIFAC Prediction of Aqueous and Nonaqueous Solubilities of Chemicals with Environmental Interest. Environmental Science & Technology.
  • Mohammad, M. A., et al. (Year). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Chemical Engineering Transactions.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Thomsen, K. (2014). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE Annual Meeting.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Hansen solubility parameter for polar solvents.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Park, K. (2000). Hansen Solubility Parameters.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Hoffman Fine Chemicals. (n.d.). 5-Methoxy-[1,1'-biphenyl]-2-amine.
  • Lee, G., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Microbiology.
  • Benchchem. (n.d.).
  • Chemistry LibreTexts. (2023). Properties of amines.
  • CymitQuimica. (n.d.). 5-Methoxy[1,1'-biphenyl]-2-carboxaldehyde.
  • Benchchem. (n.d.). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.
  • Analele Universității din Oradea, Fascicula: Protecția Mediului. (Year).
  • ChemicalBook. (n.d.). 2'-methoxy[1,1'-biphenyl]-4-amine.
  • LCGC International. (2026).
  • Sigma-Aldrich. (n.d.). 5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
  • ChemBK. (2024). 2-amino-4-methoxy-biphenyl.
  • ChemRxiv. (Year).
  • Cheméo. (n.d.). 1,1'-Biphenyl, 2,2',5-trichloro-.
  • CORE. (2023).
  • ResearchGate. (n.d.). Physicochemical Properties of Bosentan and Selected PDE-5 Inhibitors in the Design of Drugs for Rare Diseases.

Sources

Exploratory

Material safety data sheet (MSDS) and toxicity profile of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

An In-Depth Technical Guide to the Material Safety and Toxicity Profile of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE Introduction This guide provides a predictive analysis of the safety and toxicity of 5-Methoxy-[1,1'-biphenyl]-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety and Toxicity Profile of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

Introduction

This guide provides a predictive analysis of the safety and toxicity of 5-Methoxy-[1,1'-biphenyl]-2-amine. By leveraging data from structurally related analogs—including the parent biphenyl scaffold and other substituted aromatic amines—we can construct a scientifically grounded, albeit inferred, safety profile. This document is intended for researchers, chemists, and drug development professionals who may handle this compound, emphasizing a cautious approach grounded in the principles of chemical toxicology. All chemical products, particularly those with limited safety data, should be treated with the recognition of having unknown hazards and toxicity.[1]

Section 1: Chemical Identity and Physicochemical Properties

A clear understanding of the molecule's structure is fundamental to predicting its behavior and potential hazards.

Caption: Chemical structure of 5-Methoxy-[1,1'-biphenyl]-2-amine.

Table 1: Physicochemical Properties and Identifiers

PropertyValue / IdentifierSource / Comment
IUPAC Name 5-Methoxy-[1,1'-biphenyl]-2-amine---
CAS Number 38088-01-6Hoffman Fine Chemicals[1]
Molecular Formula C₁₃H₁₃NOCalculated
Molecular Weight 199.25 g/mol Calculated
Boiling Point 117-120 °C at 0.2 TorrHoffman Fine Chemicals[1]
Appearance Likely a solid at room temperature.Inferred from biphenyl (solid) and related structures.[2]
Solubility Expected to be soluble in organic solvents like diethyl ether.[2]Inferred from biphenyl properties.

Section 2: Hazard Identification and Classification (Inferred)

Due to the absence of specific data, the hazard classification is inferred from the parent molecule, biphenyl, and the general class of aromatic amines. This approach mandates a conservative assessment of risk.

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis for Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Common classification for related aromatic amines.[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Biphenyl and many aromatic amines are known skin irritants.[5][6][7][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.Biphenyl and related compounds are classified as eye irritants.[5][6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.A common hazard for powdered or volatile aromatic compounds.[4][6][7][8]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects.Biphenyl itself is very toxic to aquatic life.[6]

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety protocols are essential. The following recommendations are based on best practices for handling research chemicals with unknown toxicological properties.

Handling:

  • Work should be conducted exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Avoid breathing dust, fumes, or vapors.[5][6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Use non-sparking tools and ground all equipment when handling larger quantities to prevent static discharge.[9]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6]

  • Keep away from heat, sparks, and open flames.[2]

  • Store separately from incompatible materials such as strong oxidizing agents.[2]

  • Store locked up to restrict access to authorized personnel.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a protective lab coat. Gloves must be inspected before use and changed immediately if contamination occurs.[4]

  • Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator is required.

Section 4: In-Depth Toxicity Profile (Predictive Analysis)

The toxicity of 5-Methoxy-[1,1'-biphenyl]-2-amine is likely driven by the metabolic processing of its biphenyl and aromatic amine moieties.

Metabolic Pathways and Bioactivation: The biphenyl structure is known to undergo metabolic hydroxylation, while aromatic amines can be N-acetylated or oxidized. These metabolic steps can lead to bioactivation, forming reactive intermediates capable of binding to cellular macromolecules like DNA and proteins.

  • Phase I Metabolism: Cytochrome P450 enzymes are likely to hydroxylate the biphenyl rings. The methoxy group may undergo O-demethylation to form a phenolic metabolite. The primary amine can be oxidized to a hydroxylamine, a key step in the toxicological activation of many aromatic amines.

  • Phase II Metabolism: The resulting hydroxyl groups and the primary amine can be conjugated with glucuronic acid or sulfate to facilitate excretion.

cluster_0 Hypothetical Metabolic Pathway cluster_1 Phase I Metabolism (CYP450) cluster_2 Reactive Intermediates cluster_3 Phase II Conjugation Parent 5-Methoxy-[1,1'-biphenyl]-2-amine P1 Ring Hydroxylation Parent->P1 e.g., CYP1A2, 2E1 P2 O-Demethylation Parent->P2 P3 N-Oxidation Parent->P3 R1 Hydroxylated Metabolites P1->R1 R2 Phenolic Metabolites P2->R2 R3 Hydroxylamine / Nitrosoarene P3->R3 C1 Glucuronidation / Sulfation R1->C1 R2->C1 Tox Covalent Adducts (DNA, Protein) Cellular Damage / Genotoxicity R3->Tox Detox Detoxification & Excretion C1->Detox

Caption: Hypothetical metabolic activation of 5-Methoxy-[1,1'-biphenyl]-2-amine.

Genotoxicity and Carcinogenicity: There is no direct evidence for the carcinogenicity of 5-Methoxy-[1,1'-biphenyl]-2-amine. However, the structural components are significant red flags.

  • Biphenyl: While not a potent carcinogen, long-term dietary exposure to biphenyl has been associated with an increased incidence of liver tumors in female mice and urinary bladder tumors in male rats.[11] Its metabolites may be more genotoxic than the parent compound.[11]

  • Aromatic Amines: This class of chemicals contains several known human carcinogens (e.g., benzidine, 2-naphthylamine). Their carcinogenicity is often linked to metabolic activation to reactive species that form DNA adducts.

Given these precedents, it is prudent to handle 5-Methoxy-[1,1'-biphenyl]-2-amine as a potential carcinogen and mutagen until empirical data proves otherwise.

Target Organ Toxicity: Based on data from biphenyl, the primary target organs for toxicity are likely the liver and kidneys.[11] Chronic exposure could potentially lead to damage in these organs.[2] Inhalation may cause irritation to the respiratory tract.[6]

Section 5: Recommended Preliminary Toxicity Assessment

For any novel compound intended for further development, a preliminary in vitro toxicity assessment is a critical first step. The following outlines a standard workflow for evaluating cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity This protocol determines the concentration at which the compound reduces the viability of cultured cells.

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2, a liver carcinoma line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 5-Methoxy-[1,1'-biphenyl]-2-amine in a suitable solvent (e.g., DMSO). Create a serial dilution series to treat cells across a wide concentration range (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) and untreated controls. Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

cluster_0 In Vitro Cytotoxicity Workflow (MTT Assay) A 1. Plate HepG2 cells in 96-well plate B 2. Prepare serial dilution of test compound C 3. Treat cells (24-48h) + Controls B->C D 4. Add MTT reagent (2-4h incubation) C->D E 5. Solubilize formazan crystals D->E F 6. Read absorbance (~570 nm) E->F G 7. Analyze data & calculate IC₅₀ F->G

Caption: Experimental workflow for a preliminary cytotoxicity assessment.

Conclusion

While specific safety and toxicity data for 5-Methoxy-[1,1'-biphenyl]-2-amine are lacking, a predictive analysis based on its chemical structure provides a necessary framework for safe handling and use. The compound should be presumed to be harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. Its structural relationship to biphenyl and other aromatic amines strongly suggests a potential for liver and kidney toxicity, as well as possible genotoxic and carcinogenic effects following metabolic activation. All handling should be performed with appropriate engineering controls and personal protective equipment until comprehensive empirical data becomes available.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-methoxyphenol.
  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology, 319, 59-68. [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Methoxy-[1,1'-biphenyl]-2-amine.
  • Sciencelab.com. (2005). Material Safety Data Sheet: Biphenyl.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13872, 5-Methoxyindole. [Link]

  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. [Link]

  • Baraghithy, S., et al. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. ACS Pharmacology & Translational Science. [Link]

  • Benchchem. (n.d.). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.
  • EvitaChem. (n.d.). Buy 5-Methoxy-2,3-dihydro-1H-inden-2-amine (EVT-389720).
  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Toxicology and Applied Pharmacology, 343, 49-57. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Biphenylol and its sodium salt: Human health tier II assessment.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Purification of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE by Flash Column Chromatography

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the purification of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE using normal-phase flash column chromatography. The guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the purification of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE using normal-phase flash column chromatography. The guide is designed for researchers, chemists, and drug development professionals engaged in synthetic chemistry. We delve into the underlying principles of chromatographic separation for aromatic amines, emphasizing method development, optimization of stationary and mobile phases, and best practices for sample loading and fraction collection. The protocol is structured to ensure high purity and recovery of the target compound, incorporating troubleshooting tips and safety protocols.

Introduction and Scientific Principles

5-METHOXY-[1,1'-BIPHENYL]-2-AMINE is a biphenyl amine derivative, a structural motif prevalent in medicinal chemistry and materials science.[1] Achieving high purity of such intermediates is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological or material property testing.

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis.[2] However, the purification of basic compounds like aromatic amines on standard silica gel presents a unique challenge. The surface of silica gel is populated with weakly acidic silanol groups (Si-OH), which can strongly interact with basic amines through acid-base interactions.[3] This can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound may fail to elute from the column, resulting in low recovery.

  • Peak Tailing: Strong interactions cause slow dissociation from the stationary phase, leading to broad, tailing peaks and poor resolution from impurities.

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.

To overcome these challenges, this protocol employs a mobile phase modified with a small amount of a competing base, triethylamine (TEA), to neutralize the acidic sites on the silica gel, thereby ensuring a sharp, symmetrical elution of the target amine.[3][4]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to a flash column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[2] TLC serves as a rapid, small-scale pilot for the flash purification, allowing for the selection of an appropriate solvent system.[5]

Objective: To find a mobile phase composition that provides a retention factor (Rf) of 0.2 to 0.35 for 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE.[6] An Rf in this range ensures that the compound will elute from the flash column in a reasonable volume of solvent, with adequate separation from both less polar and more polar impurities.

Protocol: TLC Solvent System Screening
  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Apply a small spot onto the baseline of the TLC plate.

  • Develop the Plates: Place the plates in sealed TLC chambers containing different ratios of a non-polar solvent (Hexanes) and a polar solvent (Ethyl Acetate). Also include 0.5-1% triethylamine (TEA) in each tested solvent system to mimic the conditions of the flash column.

  • Visualize: After development, visualize the spots under UV light (254 nm).

  • Calculate Rf: Measure the distance traveled by the compound spot and the solvent front to calculate the Rf value.

    • Rf = (Distance traveled by compound) / (Distance traveled by solvent front)

Data Interpretation:

Solvent System (Hexane:Ethyl Acetate + 1% TEA)Observed Rf of Target CompoundRecommendation
95:5~0.10Too low; increase polarity.
90:10~0.25Optimal. Good starting point for flash chromatography.[7]
80:20~0.45Too high; decrease polarity. The compound will elute too quickly.
70:30~0.60Too high; risk of co-elution with less polar impurities.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE. Adjust the column size and solvent volumes accordingly for different sample quantities.

Materials and Reagents
  • Crude Sample: ~1 g of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE.

  • Stationary Phase: Standard silica gel, particle size 40-63 µm.

  • Mobile Phase Solvents: HPLC-grade Hexanes and Ethyl Acetate.

  • Mobile Phase Modifier: Triethylamine (TEA).

  • Adsorbent for Dry Loading: Celite® or a small amount of silica gel.

  • Glassware: Flash column (e.g., 40 g size), round-bottom flasks, fraction collection tubes.

  • Equipment: Flash chromatography system or manual setup with air pressure, rotary evaporator.

Safety Precautions
  • Compound Hazards: 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE and related aromatic amines may be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[8][9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: Hexanes, ethyl acetate, and dichloromethane are flammable and volatile.[10] All operations must be conducted within a certified chemical fume hood.

  • Consult SDS: Always consult the Safety Data Sheet (SDS) for all chemicals used.[11]

Step-by-Step Purification Workflow

// Workflow Connections Crude -> DryLoad [label=" Dissolve & adsorb\nonto Celite/Silica "]; DryLoad -> Load; ColumnPrep -> Load; Load -> Elute; Elute -> Collect; Collect -> TLC_Analysis [label=" Monitor Purity "]; TLC_Analysis -> Pool [label=" Identify pure fractions "]; Pool -> Evap; Evap -> Pure;

// Set max width graph [size="10,5"]; } endomdot Caption: Workflow from crude sample to purified product.

1. Column Preparation:

  • Select a pre-packed 40 g silica flash column or dry-pack a glass column with ~40 g of silica gel (a general rule is a 40:1 to 100:1 ratio of silica to crude sample mass).
  • Equilibrate the column by flushing with 3-5 column volumes of the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA). This ensures the silica bed is properly settled and deactivated.[6]

2. Sample Loading (Dry Loading Recommended):

  • Dry loading is often superior for compounds with moderate to high polarity as it can lead to sharper bands and better separation.[4][12]
  • Dissolve the ~1 g of crude material in a minimal amount of a volatile solvent like dichloromethane.
  • Add 2-3 g of Celite® or silica gel to the solution.
  • Carefully remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[13]
  • Gently add this powder as a uniform layer on top of the equilibrated silica bed. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

3. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase identified during TLC (e.g., 95:5 Hexane:EtOAc + 1% TEA).
  • If impurities are close to the product spot on TLC, a gradient elution is highly recommended for optimal resolution.[4][12]
  • Gradually increase the polarity of the mobile phase. A typical gradient might be:
  • Step 1: 2 column volumes of 95:5 Hexane:EtOAc + 1% TEA.
  • Step 2: Linearly increase to 85:15 Hexane:EtOAc + 1% TEA over 10 column volumes.
  • Step 3: Hold at 85:15 for 3-5 column volumes to ensure the product has fully eluted.
  • Collect fractions of equal volume (e.g., 15-20 mL) throughout the run.

4. Post-Purification Analysis:

  • Spot every few collected fractions onto a TLC plate and develop using the optimized solvent system.
  • Identify the fractions that contain the pure target compound, free from impurities.
  • Combine the pure fractions into a clean, tared round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE.
  • Determine the final yield and assess purity using analytical techniques such as NMR or LC-MS.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound won't elute. Mobile phase polarity is too low. Strong interaction with silica.Increase the percentage of the polar solvent (Ethyl Acetate) in the mobile phase. Ensure triethylamine is present in the eluent.
Poor separation/co-elution. Rf value is too high. Column is overloaded. Inappropriate solvent system.Use a shallower gradient or a less polar starting solvent system.[4] Reduce the amount of sample loaded onto the column. Re-develop the method using TLC with different solvent systems (e.g., Dichloromethane/Methanol).[7]
Streaking/tailing on TLC and column. Compound is interacting with acidic silica.Add or increase the concentration of triethylamine (up to 2%) to the mobile phase.[3] Consider using a different stationary phase like basic alumina.[6]
Product elutes in many fractions. Gradient is too steep.Use a shallower, more gradual gradient to focus the compound into fewer fractions.

References

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. Retrieved from [Link]

  • CPAchem Ltd. (2023, October 12). Safety data sheet: 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Methoxy-[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Download. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chromatography/tandem Mass Spectrometry. Retrieved from [Link]

  • Lapa-Guimarães, J., & Pickova, J. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of Chromatography A, 1045(1-2), 223–232. Retrieved from [Link]

  • Royal Society Publishing. (n.d.). Investigation of biphenyl enamines for applications as p-type semiconductors. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of biogenic amines by thin-layer chromatography. Retrieved from [Link]

  • CDN. (2015, February 8). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]

  • Phenomenex, Inc. (2019). Flash Purification Methodology for Synthetic Peptides. Retrieved from [Link]

  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Interchim. (n.d.). Purification - Flash Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Photochemical Intramolecular Amination for the Synthesis of Heterocycles. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-amino-4-methoxy-biphenyl. Retrieved from [Link]

  • Lin, Y. P., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Scientific Reports, 11(1). Retrieved from [Link]

Sources

Application

Application of 5-Methoxy-[1,1'-biphenyl]-2-amine in the Synthesis of Methoxy-Substituted Carbazole Derivatives

Introduction: The Significance of the Carbazole Scaffold The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structural motif in medicinal chemistry and materials science.[1] Its rigid, planar struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structural motif in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for developing a wide range of biologically active compounds and functional organic materials.[2] Carbazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] Notably, the presence of a methoxy substituent on the carbazole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its therapeutic potential or tuning its performance in electronic devices.[2] Methoxy-substituted carbazoles are key intermediates in the synthesis of various natural products and pharmaceuticals, such as the antihypertensive drug Carvedilol, and are also utilized as host materials in Organic Light-Emitting Diodes (OLEDs).[2][4]

This application note provides a detailed guide for the synthesis of methoxy-substituted carbazole derivatives using 5-Methoxy-[1,1'-biphenyl]-2-amine as a key precursor. We will delve into the mechanistic underpinnings of the palladium-catalyzed intramolecular C-N bond formation, provide a comprehensive experimental protocol, and discuss the applications of the resulting carbazole products.

Synthetic Strategy: Intramolecular C-N Coupling

The most direct and efficient method for constructing the carbazole core from a 2-aminobiphenyl precursor is through a palladium-catalyzed intramolecular C-N cross-coupling reaction, a variation of the renowned Buchwald-Hartwig amination.[5] This reaction involves the formation of a new carbon-nitrogen bond between the amino group and the adjacent phenyl ring, leading to the desired tricyclic system.

The general transformation is depicted below:

Caption: General scheme for the synthesis of 2-Methoxy-9H-carbazole.

For this reaction to proceed efficiently, several key components are required:

  • Palladium Catalyst: A palladium(II) salt such as palladium(II) acetate (Pd(OAc)₂) is commonly used as the precatalyst. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for the success of C-N cross-coupling reactions.[6] They stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[7] Biaryl monophosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have shown excellent performance in these transformations.[4]

  • Base: A non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free reaction environment.

Mechanism of Palladium-Catalyzed Carbazole Formation

The catalytic cycle for the intramolecular Buchwald-Hartwig amination to form a carbazole is a well-established process. The following diagram illustrates the key steps, starting from the active Pd(0) catalyst.

Catalytic_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition (C-H Activation) pd0->oxidative_addition Precursor pd_intermediate Palladacycle Intermediate oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination pd_amido_complex Pd(II)-Amido Complex amine_coordination->pd_amido_complex Base base_h [Base-H]+ amine_coordination->base_h reductive_elimination Reductive Elimination (C-N Bond Formation) pd_amido_complex->reductive_elimination reductive_elimination->pd0 Product product Carbazole Product reductive_elimination->product precursor 2-Aminobiphenyl Precursor precursor->oxidative_addition base Base base->amine_coordination

Caption: Simplified catalytic cycle for carbazole synthesis.

  • Oxidative Addition/C-H Activation: The active L-Pd(0) species undergoes an intramolecular oxidative addition into a C-H bond of the adjacent phenyl ring of the 2-aminobiphenyl substrate, forming a palladacycle intermediate.

  • Amine Coordination and Deprotonation: The amino group coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This is the key bond-forming step. The amido group and the aryl group are eliminated from the palladium center, forming the C-N bond of the carbazole ring and regenerating the active L-Pd(0) catalyst.[7]

Experimental Protocol: Synthesis of 2-Methoxy-9H-carbazole

This protocol is adapted from established procedures for the synthesis of substituted carbazoles via palladium-catalyzed intramolecular C-N bond formation.[4] Note that in many published procedures, the amine is first protected, for instance as an acetamide, to improve stability and handling. The final step would then be a deprotection (e.g., hydrolysis) to yield the NH-carbazole. The following protocol assumes the direct use of the amine or an in-situ deprotection/cyclization.

Materials and Equipment:

MaterialGradeSupplier
5-Methoxy-[1,1'-biphenyl]-2-amine≥98%e.g., Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Gradee.g., Strem
SPhos≥98%e.g., Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)≥98%e.g., Acros
Anhydrous TolueneDriSolv® or similare.g., EMD Millipore
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Celite® 545N/Ae.g., Sigma-Aldrich
Schlenk flask and standard glasswareN/AN/A
Magnetic stirrer with heatingN/AN/A
Inert atmosphere system (Nitrogen or Argon)N/AN/A
Rotary evaporatorN/AN/A
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄e.g., Merck
Column chromatography systemN/AN/A

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Methoxy-[1,1'-biphenyl]-2-amine (1.0 mmol, 1.0 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford 2-Methoxy-9H-carbazole as a solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Under Inert Atmosphere) - Add Reactants, Catalyst, Ligand, Base start->setup solvent Add Anhydrous Toluene setup->solvent reaction Heat and Stir (100-110 °C, 12-24h) solvent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up - Cool, Dilute, Filter through Celite® monitoring->workup Complete concentration Concentrate (Rotary Evaporator) workup->concentration purification Purification (Flash Column Chromatography) concentration->purification characterization Characterization (NMR, MS) purification->characterization end End Product: 2-Methoxy-9H-carbazole characterization->end

Caption: Step-by-step experimental workflow.

Applications of Methoxy-Substituted Carbazoles

The resulting 2-Methoxy-9H-carbazole is a valuable intermediate for further synthetic elaborations.

  • Medicinal Chemistry: The carbazole nitrogen can be alkylated or arylated, and the aromatic rings can undergo further functionalization to generate libraries of compounds for drug discovery. Methoxy-substituted carbazoles are precursors to natural products with anticancer and antimicrobial activities.[8] For example, they form the core of compounds investigated as kinase inhibitors and agents targeting neurodegenerative diseases.[2]

  • Materials Science: Due to their excellent thermal stability and charge transport properties, carbazole derivatives are widely used in organic electronics.[2] The methoxy group can fine-tune the HOMO/LUMO energy levels, making 2-Methoxy-9H-carbazole and its derivatives suitable for use as host materials or hole-transporting materials in OLEDs.[2][9]

Conclusion

The palladium-catalyzed intramolecular cyclization of 5-Methoxy-[1,1'-biphenyl]-2-amine is a robust and efficient method for the synthesis of 2-Methoxy-9H-carbazole. This application note provides a comprehensive overview of the synthetic strategy, reaction mechanism, and a detailed experimental protocol to guide researchers in the preparation of this valuable synthetic intermediate. The versatility of the carbazole scaffold, combined with the electronic influence of the methoxy group, ensures that these compounds will continue to be of great interest in both drug development and materials science.

References

  • 2-Methoxy-9H-carbazole: A Versatile Building Block for Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp-_iEuPpamU27NlWZxvuNNGHOVsm9lm5T8Ym2wlas45TtWDpt4W5AQNII7fHuuEstmJMIl6YZT1QDrYgOC0DPLUiQTq8YkgtghQnX8_huF41KxRw12GLr1HZ-qcDYB93M2nq0EFEkwoZSUqLcHVjD94zS9e1gJRfiWEl3UUS6pLQ-h1oWOv44prMiNH8QutSsdLj6VFjRWPU3tLt3JZZIA8ydS4miw5s5BlX_We9OhxJPhBzD0FDjdv29c6o=]
  • Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. ResearchGate. [URL: https://www.researchgate.
  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 127(42), 14560–14561. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533062/]
  • Transition Metals in Organic Synthesis, Part 87: An Efficient PalladiumCatalyzed Route to 2Oxygenated and 2,7-Dioxygenated Carbazole Alkaloids - Total Synthesis of 2Methoxy3-methylcarbazole, Glycosinine, Clausine L, Mukonidine, and Clausine V. ResearchGate. [URL: https://www.researchgate.net/publication/255964819_Transition_Metals_in_Organic_Synthesis_Part_87_An_Efficient_Palladium-Catalyzed_Route_to_2-Oxygenated_and_27-Dioxygenated_Carbazole_Alkaloids_-_Total_Synthesis_of_2-Methoxy-3-methylcarbazole_Glycosi]
  • Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00574k]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Reviews, 116(19), 12564–12649. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5499558/]
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.2c00624]
  • synthesis of carbazoles and derivatives from allenes. Universitat d'Alacant. [URL: https://rua.ua.
  • Application Notes and Protocols: 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole as a Synthetic Intermediate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN6gNq6Dzr4oYwi5A-y3I3v5eVHtrOmtiUYSKTADYVBa3b4wMg0QJ4HV2gjNuuuRf9W8C1lGfeRdaj3QWOP2TTkFLFv2m8uxZzdgvaA6k67V0GYhv3zDSRrbwuHqHIocP6qbZ5Nrf8eVpurZKiHjIn0MEqLbW6_0JcQEH2NABYcTJd4tythFaHBu_0Zp32Lg9MGfbrl-7Sp_w9Rm5vzMLyFBfK5kni7_EGNXtW1FiVBlvQaWSHT1p2EGpEdTWDZUyXVfo=]
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.
  • Carbazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pschorr-reaction/synthesis-of-carbazoles.shtm]
  • Bautista, R., Montoya, P., Rebollar, A., & Tamariz, J. (2013). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Molecules, 18(9), 10334–10350. [URL: https://www.scispace.
  • A Sustainable Access Route to Carbazoles via C–H/C–H Oxidative Functionalization/Cyclization of Arylamines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02220]
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2940–2943. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7590059/]
  • Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/894.shtm]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00212]
  • Highly efficient carbazolyl-derived phosphine ligands: application to sterically hindered biaryl couplings. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc35981a]
  • Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126932/]
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842232/]
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00989d]
  • Development of New Synthetic Methods for Carbazole Compounds Aimed at Drug Discovery and Exploratory Research on Pharmaceutical Materials. ResearchGate. [URL: https://www.researchgate.
  • Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C, 9(30), 9576-9588. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tc/d1tc02271a]
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3440]
  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/19/127]

Sources

Method

Using 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE as a starting material for OLED fluorophores

Application Note: Engineering High-Efficiency TADF OLED Fluorophores via 5-Methoxy-[1,1'-biphenyl]-2-amine Executive Summary & Mechanistic Rationale Thermally Activated Delayed Fluorescence (TADF) has revolutionized Orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering High-Efficiency TADF OLED Fluorophores via 5-Methoxy-[1,1'-biphenyl]-2-amine

Executive Summary & Mechanistic Rationale

Thermally Activated Delayed Fluorescence (TADF) has revolutionized Organic Light-Emitting Diodes (OLEDs) by enabling 100% internal quantum efficiency (IQE) without relying on scarce, heavy-metal phosphors [4]. The core mechanism relies on minimizing the energy gap ( ΔEST​ ) between the lowest singlet ( S1​ ) and triplet ( T1​ ) excited states, facilitating rapid Reverse Intersystem Crossing (RISC) of excitons.

To achieve a near-zero ΔEST​ , fluorophores are designed with highly twisted Donor-Acceptor (D-A) architectures that spatially separate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) [2].

5-Methoxy-[1,1'-biphenyl]-2-amine (CAS: 38088-01-6) serves as an elite starting material for synthesizing 3-methoxy-9H-carbazole , a premium electron-donor unit [1]. Causality of Regiochemistry: During cyclization, the 5-methoxy group of the biphenyl precursor becomes the 3-methoxy group of the carbazole. In the carbazole core, the 3-position is para to the nitrogen atom. Placing the electron-donating methoxy (-OMe) group at this specific position maximizes resonance overlap with the nitrogen's lone pair. This significantly raises the HOMO energy level compared to unsubstituted or meta-substituted analogs, enhancing the intramolecular charge transfer (ICT) character when coupled with an electron-deficient acceptor (e.g., a triazine core). This precise orbital tuning is what ultimately minimizes ΔEST​ and boosts the RISC rate ( kRISC​ ) [3].

Synthetic Workflows & Protocols

The transformation of 5-methoxy-[1,1'-biphenyl]-2-amine into a functional TADF emitter involves a robust two-step sequence: an oxidative intramolecular C-H amination followed by a nucleophilic aromatic substitution (SNAr).

Synthesis A 5-Methoxy-[1,1'-biphenyl]-2-amine (CAS: 38088-01-6) B 3-Methoxy-9H-carbazole (Donor Core) A->B Pd(OAc)2, Cu(OAc)2 O2, Toluene, 110°C (C-H Amination) C 3-MeOCz-TRZ (TADF Emitter) B->C TRZ-Cl, NaH DMF, 80°C (SNAr Coupling)

Synthetic route from 5-methoxy-[1,1'-biphenyl]-2-amine to a D-A TADF emitter via C-H amination.

Protocol A: Synthesis of 3-Methoxy-9H-carbazole via Pd-Catalyzed C-H Amination

Causality: Traditional carbazole syntheses (e.g., Cadogan cyclization) require harsh conditions and stoichiometric deoxygenating agents. Here, we utilize a Palladium-catalyzed oxidative C-H amination. Pd(OAc)₂ activates the ortho-C-H bond of the unsubstituted phenyl ring, forming a palladacycle intermediate. Subsequent reductive elimination forms the C-N bond, yielding the carbazole and Pd(0). Cu(OAc)₂ acts as a terminal oxidant, utilizing atmospheric O₂ to reoxidize Pd(0) back to the active Pd(II) species, ensuring a self-sustaining catalytic cycle [5].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve 5-methoxy-[1,1'-biphenyl]-2-amine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous toluene.

  • Catalyst Addition: Add Pd(OAc)₂ (0.5 mmol, 5 mol%) and Cu(OAc)₂ (2.0 mmol, 20 mol%).

  • Atmosphere Exchange: Purge the flask with O₂ gas for 5 minutes, then equip it with an O₂ balloon.

  • Thermal Activation: Heat the mixture to 110°C under vigorous stirring for 12–16 hours. Monitor completion via TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove Pd and Cu salts, washing with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography to yield 3-methoxy-9H-carbazole as an off-white solid.

Protocol B: Synthesis of the D-A TADF Emitter (3-MeOCz-TRZ)

Causality: The secondary amine of 3-methoxy-9H-carbazole is deprotonated by Sodium Hydride (NaH) to form a highly nucleophilic carbazolide anion. This anion attacks the electrophilic carbon of 2-chloro-4,6-diphenyl-1,3,5-triazine (TRZ-Cl) via an SNAr mechanism. Anhydrous conditions are critical, as trace water will hydrolyze TRZ-Cl into an inactive cyanuric acid derivative.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) in 30 mL of anhydrous DMF at 0°C under Argon. Slowly add a solution of 3-methoxy-9H-carbazole (10.0 mmol, 1.0 eq) in 10 mL DMF. Stir for 30 minutes until H₂ evolution ceases.

  • Coupling: Dropwise add a solution of TRZ-Cl (10.5 mmol, 1.05 eq) in 15 mL DMF.

  • Heating: Warm the reaction to 80°C and stir for 8 hours.

  • Quenching & Extraction: Cool to room temperature and quench carefully with 50 mL of distilled water. Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

  • Drying & Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via recrystallization from Toluene/Ethanol to yield the highly pure 3-MeOCz-TRZ emitter.

Photophysical Tuning & Quantitative Data

The integration of the 3-methoxy group significantly alters the photophysical landscape of the emitter compared to an unsubstituted carbazole analog. The table below summarizes the critical parameters extracted from steady-state and transient photoluminescence (TRPL) spectroscopy[2, 3].

PropertyUnsubstituted Cz-TRZ3-Methoxy Cz-TRZ (3-MeOCz-TRZ)Mechanistic Impact
HOMO Level (eV) -5.80-5.55Methoxy group donates electron density, raising HOMO and enhancing hole injection.
LUMO Level (eV) -3.00-3.02Largely unaffected (LUMO is localized heavily on the TRZ acceptor).
ΔEST​ (eV) 0.180.06Stronger ICT character spatially separates orbitals, minimizing exchange energy.
kRISC​ ( 106s−1 ) 0.82.4Smaller ΔEST​ exponentially increases the rate of triplet-to-singlet upconversion.
Delayed Lifetime ( τd​ , μs ) 4.51.8Faster RISC depletes the triplet population rapidly, reducing efficiency roll-off.

OLED Device Fabrication & Architecture

To validate the fluorophore, a multilayer OLED device is fabricated using Vacuum Thermal Evaporation (VTE). The architecture is meticulously designed to confine excitons within the Emissive Layer (EML) and balance charge carrier fluxes.

OLED_Mechanism Anode ITO Anode (Hole Injection) HTL NPB / mCP (Hole Transport) Anode->HTL Holes (h+) EML Host : 3-MeOCz-TRZ (Exciton Recombination) HTL->EML h+ ETL TPBi (Electron Transport) ETL->EML e- Cathode LiF / Al (Electron Injection) Cathode->ETL Electrons (e-)

Charge carrier injection and transport dynamics in the 3-MeOCz-TRZ TADF OLED architecture.

Protocol C: Vacuum Thermal Evaporation (VTE) Workflow
  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with O₂ plasma for 10 minutes to increase the work function and improve hole injection.

  • Chamber Evacuation: Transfer substrates to a VTE chamber and pump down to a base pressure of ≤10−6 Torr.

  • Hole Injection/Transport Deposition:

    • Evaporate HAT-CN (10 nm) at 0.5 Å/s as the Hole Injection Layer (HIL). Causality: HAT-CN's deep LUMO aligns with the HOMO of the subsequent layer, generating holes via charge extraction.

    • Evaporate NPB (30 nm) at 1.0 Å/s as the primary Hole Transport Layer (HTL).

    • Evaporate mCP (10 nm) at 0.5 Å/s. Causality: mCP possesses a high triplet energy ( T1​=2.90 eV), acting as an electron/exciton blocking layer to prevent triplet quenching at the HTL interface.

  • Emissive Layer (EML) Co-deposition:

    • Co-evaporate the Host matrix (e.g., mCBP) and the 3-MeOCz-TRZ emitter (20 nm) at a 90:10 volume ratio. Causality: The host physically disperses the emitter to prevent aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA).

  • Electron Transport/Injection Deposition:

    • Evaporate TPBi (40 nm) at 1.0 Å/s as the Electron Transport Layer (ETL).

    • Evaporate LiF (1 nm) at 0.1 Å/s to lower the electron injection barrier.

  • Cathode Metallization: Evaporate Aluminum (100 nm) at 2.0 Å/s. Encapsulate the device in a nitrogen-filled glovebox using UV-curable epoxy and a glass lid before testing.

References

  • Title: 38088-01-6 - A831267 - Sale from Quality Suppliers - GuideChem Source: GuideChem URL
  • Title: Tert-Butylcarbazole and Methoxycarbazole Substituted on the Phenazine Group Exhibit Mechano and Thermoresponsivity for TADF LEECs Source: ACS Applied Optical Materials URL
  • Title: Sensitivity of Redox and Optical Properties of Electroactive Carbazole Derivatives to the Molecular Architecture and Methoxy Substitutions Source: The Journal of Physical Chemistry C URL
  • Title: High-efficiency blue organic light-emitting Diodes using emissive carbazole-triazine-based donor-acceptor molecules with high reverse intersystem crossing rates Source: Sci-Hub / Elsevier URL
  • Title: A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation Source: PMC / NIH URL
Application

Application Note: Scalable Preparation of 5-Methoxy-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The synthesis of functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The synthesis of functionalized biaryl amines, such as 5-methoxy-[1,1'-biphenyl]-2-amine (also documented as 4-methoxy-2-phenylaniline), is a critical operation in medicinal chemistry. These scaffolds serve as direct precursors for biologically active carbazoles and complex polycyclic pharmacophores.

This application note details a highly efficient, protecting-group-free Suzuki-Miyaura cross-coupling protocol to synthesize 5-methoxy-[1,1'-biphenyl]-2-amine from 2-bromo-4-methoxyaniline and phenylboronic acid. By leveraging a specific ternary solvent system and a robust Pd(0) catalyst, this methodology achieves high yields (82%) while circumventing the need for tedious protection/deprotection sequences[1].

Mechanistic Insights & Reaction Design

As a process scientist, understanding the causality behind reagent selection is paramount for troubleshooting and scale-up. The success of this specific transformation relies on three engineered parameters:

  • Protecting-Group-Free Strategy: The primary amine on 2-bromo-4-methoxyaniline does not require protection. The oxidative addition of the electron-rich Pd(0) species into the aryl C–Br bond is kinetically favored over potential off-target coordination to the nitrogen. The steric bulk of the triphenylphosphine ligands further suppresses unwanted amine complexation.

  • Ternary Solvent Dynamics (Toluene/H₂O/EtOH): This protocol utilizes a 4:2:1 (v/v/v) biphasic mixture. Toluene solubilizes the organic substrates and the catalyst. Water is mandatory to dissolve the inorganic base (K₂CO₃) and drive the formation of the reactive boronate complex. Ethanol acts as a phase-transfer cosolvent, bridging the aqueous and organic layers to maximize interfacial surface area and accelerate transmetalation[1].

  • Base Selection (K₂CO₃): A large excess (4.0 equivalents) of potassium carbonate is used. This mild inorganic base is strong enough to activate the phenylboronic acid into its reactive "ate-complex" without causing degradation of the starting materials.

Mechanism Pd0 Pd(0) Active Species [Pd(PPh3)2] OA Oxidative Addition Ar-Br Insertion Pd0->OA + 2-Bromo-4-methoxyaniline Int1 Pd(II) Intermediate Ar-Pd(II)-Br OA->Int1 Base Base Exchange Br → OH/CO3 Int1->Base + K2CO3 / H2O Trans Transmetalation Ph-B(OH)2 Transfer Base->Trans + PhB(OH)2 Int2 Pd(II) Diaryl Complex Ar-Pd(II)-Ph Trans->Int2 RE Reductive Elimination C-C Bond Formation Int2->RE RE->Pd0 Catalyst Regeneration Product 5-Methoxy-[1,1'-biphenyl]-2-amine RE->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl amine synthesis.

Quantitative Reagent Matrix

The following stoichiometric ratios are optimized for a ~3 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles (mmol)Role
2-Bromo-4-methoxyaniline 202.051.00.604 g2.99Limiting Reagent
Phenylboronic acid 121.931.30.400 g3.29Coupling Partner
Potassium carbonate (K₂CO₃) 138.214.01.65 g12.0Base / Activator
Pd(PPh₃)₄ 1155.560.10.345 g0.299Catalyst (10 mol%)
Toluene 92.14N/A20 mLN/AOrganic Solvent
Water (Deionized) 18.02N/A10 mLN/AAqueous Solvent
Ethanol (Absolute) 46.07N/A5 mLN/ACosolvent

Note: 1.3 equivalents of phenylboronic acid are utilized to compensate for minor losses due to competitive protodeboronation at elevated temperatures.

Experimental Protocol

Step 1: Assembly and Degassing
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (0.400 g), K₂CO₃ (1.65 g), and Pd(PPh₃)₄ (0.345 g).

  • Add the solvent mixture: 20 mL of toluene, 10 mL of H₂O, and 5 mL of EtOH.

  • Scientist's Note on Causality: Palladium(0) complexes are highly susceptible to oxidation by atmospheric O₂, which forms catalytically dead Pd(II) oxides and triphenylphosphine oxide. Prior to heating, the biphasic mixture must be rigorously degassed. Sparging the solution with inert gas (N₂ or Argon) for 15–20 minutes is mandatory.

  • Add the starting material, 2-bromo-4-methoxyaniline (0.604 g), to the degassed mixture.

Step 2: Reaction Execution
  • Attach a reflux condenser (flushed with N₂) to the flask.

  • Submerge the flask in a pre-heated oil bath at 95 °C .

  • Allow the mixture to stir vigorously for 16 hours . High-speed stirring is critical to maintain the emulsion of the biphasic system, ensuring continuous mass transfer between the aqueous base and the organic catalyst.

Step 3: Aqueous Work-Up
  • Remove the flask from the heat source and allow it to cool to ambient temperature.

  • Dilute the biphasic solution with 100 mL of saturated aqueous NH₄Cl and 100 mL of CH₂Cl₂.

  • Scientist's Note on Causality: Saturated NH₄Cl (pH ~6-7) is deliberately chosen over HCl for the quench. Using a strong acid would protonate the basic amine product (forming a water-soluble anilinium salt), pulling it into the aqueous layer and destroying the yield. NH₄Cl safely neutralizes the excess K₂CO₃ while keeping the product in the organic phase.

  • Transfer the mixture to a separatory funnel. Isolate the lower organic layer.

  • Extract the remaining aqueous phase with an additional portion of CH₂Cl₂ (2 × 50 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude brown oil[1].

Step 4: Purification
  • Purify the crude oil via Medium Pressure Liquid Chromatography (MPLC) or standard flash column chromatography on silica gel.

  • Elute using a gradient of 0:100 to 30:70 Ethyl Acetate : Hexanes .

  • Isolate the fractions containing the product (monitor via TLC, R_f = 0.27 in 20:80 EtOAc:Hexanes).

  • Concentrate the pure fractions to afford 5-methoxy-[1,1'-biphenyl]-2-amine as a brown oil (0.490 g, 82% yield).

Workflow Start Reagent Assembly Degas Solvent Degassing (N2 Sparging) Start->Degas Heat Reflux at 95 °C (16 h) Degas->Heat TLC TLC Check Heat->TLC TLC->Heat Incomplete Workup Aqueous Work-up (NH4Cl / CH2Cl2) TLC->Workup Complete Dry Drying & Filtration (Na2SO4) Workup->Dry Purify Column Chromatography (EtOAc/Hexanes) Dry->Purify End Pure Product (82% Yield) Purify->End

Figure 2: Experimental workflow and decision matrix for the synthesis and purification process.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity and confirm the success of the protocol, the isolated product must be validated against the following benchmark analytical data:

  • Physical State: Brown oil.

  • Thin Layer Chromatography (TLC): R_f = 0.27 (20:80 EtOAc:Hexanes, UV active).

  • ¹H NMR (500 MHz, CDCl₃): δ 7.49–7.43 (m, 4H, Ar-H), 7.38–7.34 (m, 1H, Ar-H), 6.80–6.72 (m, 3H, Ar-H), 3.78 (s, 3H, -OCH₃), 3.51 (br s, 2H, -NH₂). Note: The broad singlet at 3.51 ppm confirms the preservation of the primary amine.

  • ¹³C NMR (125 MHz, CDCl₃): δ 152.8 (C), 139.5 (C), 137.2 (C), 129.1 (CH), 128.8 (2CH), 127.3 (CH), 116.9 (CH), 115.7 (CH), 114.5 (CH), 55.8 (CH₃).

  • Infrared Spectroscopy (IR, thin film): 3356 (N-H stretch), 2830 (C-H stretch of methoxy), 1602, 1505, 1416, 1273, 1215, 1175, 1041 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS-EI): m/z calculated for C₁₅H₁₃ON (M⁺): 199.0997; Found: 199.0998.

Sources

Method

Advanced Derivatization Strategies for 5-Methoxy-[1,1'-biphenyl]-2-amine in Medicinal Chemistry

Executive Summary In medicinal chemistry, the biphenyl scaffold is a privileged structure frequently utilized to access deep hydrophobic pockets in target proteins. 5-Methoxy-[1,1'-biphenyl]-2-amine (also known as 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the biphenyl scaffold is a privileged structure frequently utilized to access deep hydrophobic pockets in target proteins. 5-Methoxy-[1,1'-biphenyl]-2-amine (also known as 2-amino-5-methoxybiphenyl) is a highly versatile building block. It can be synthesized efficiently via the regioselective radical arylation of p-anisidine with phenylhydrazine under oxidative conditions .

This application note details the orthogonal derivatization of this scaffold. By selectively targeting the C2-amine vector and the C5-methoxy vector, drug development professionals can systematically explore structure-activity relationships (SAR).

Structural Analysis & Orthogonal Reactivity

The strategic value of 5-methoxy-[1,1'-biphenyl]-2-amine lies in its two distinct functional handles, which can be manipulated independently without cross-interference:

  • The C2 Amine Vector: Acts as a nucleophile for amidation, sulfonylation, or Buchwald-Hartwig cross-coupling. The adjacent ortho-phenyl ring imposes significant steric hindrance, necessitating specialized catalytic systems.

  • The C5 Methoxy Vector: Serves as a robust, masked hydroxyl group. It remains stable during C2 functionalization but can be unmasked under strong Lewis acidic conditions to yield a phenol, opening the door for subsequent triflation and cross-coupling.

G Core 5-Methoxy-[1,1'-biphenyl] -2-amine Amine C2 Amine Vector Core->Amine Methoxy C5 Methoxy Vector Core->Methoxy Ring Aromatic Core Vector Core->Ring Amidation Amidation (HATU/EDC) Amine->Amidation Buchwald Buchwald-Hartwig (BrettPhos/Pd) Amine->Buchwald Demethylation Demethylation (BBr3) Methoxy->Demethylation EAS Electrophilic Aromatic Substitution Ring->EAS Triflation Triflation (Tf2O) Demethylation->Triflation Suzuki Suzuki Coupling Triflation->Suzuki

Orthogonal derivatization vectors for 5-methoxy-[1,1'-biphenyl]-2-amine.

Vector 1: Amine-Directed Functionalization (C2 Position)

Causality & Catalyst Selection

Functionalizing the C2 amine via palladium-catalyzed Buchwald-Hartwig cross-coupling presents a kinetic challenge. The ortho-phenyl group creates a highly congested steric environment around the nitrogen. When using standard ligands (e.g., BINAP or dppf), the reaction often stalls at the reductive elimination step or suffers from competitive β-hydride elimination.

To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos are required. Density Functional Theory (DFT) studies reveal that the rate-limiting step for Pd-BrettPhos systems is oxidative addition, whereas for Pd-RuPhos it is reductive elimination [[1]]([Link]). BrettPhos effectively forces the palladium center into a geometry that accelerates reductive elimination, making it ideal for coupling sterically hindered primary anilines with aryl halides at low catalyst loadings [[2]]([Link]).

Protocol 1: Pd-Catalyzed Buchwald-Hartwig Amination

Self-Validating System: The use of an internal standard (e.g., biphenyl) and strict anhydrous techniques ensures that failure points (such as catalyst poisoning by moisture) are immediately identifiable via LC-MS monitoring.

Reagents:

  • 5-Methoxy-[1,1'-biphenyl]-2-amine (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.1 equiv, 1.1 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Substrate Addition: Dissolve 5-methoxy-[1,1'-biphenyl]-2-amine and the aryl bromide in anhydrous toluene. Add this solution to the Schlenk tube.

  • Degassing: Seal the tube, remove from the glovebox, and perform three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: After 2 hours, withdraw a 10 µL aliquot via a microsyringe, dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze. The disappearance of the starting mass (m/z 199.1) validates reaction progression.

  • Workup: Once complete, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the secondary amine derivative.

Vector 2: Ether-Directed Functionalization (C5 Position)

Causality & Mechanistic Insights

The C5 methoxy group is chemically inert to the basic and reductive conditions of C2 amination. To utilize the C5 position for SAR exploration, the methyl ether must be cleaved to a phenol. Boron tribromide (BBr₃) is the premier reagent for this transformation due to its extreme Lewis acidity.

The mechanism does not proceed via simple bimolecular collision. Instead, BBr₃ coordinates to the ether oxygen to form a charged Lewis acid-base adduct. Subsequent dissociation of a bromide ion allows for nucleophilic attack on the methyl group via an S_N2 mechanism, producing an aryloxydibromoborane intermediate and bromomethane gas . Aqueous workup hydrolyzes the borane intermediate to yield the desired phenol.

G Step1 Aryl Methyl Ether + BBr3 Step2 Lewis Acid-Base Adduct [Ar-O+(CH3)-B-Br3] Step1->Step2 Coordination Step3 Bromide Dissociation & Nucleophilic Attack on CH3 Step2->Step3 -Br- Step4 Aryloxydibromoborane [Ar-O-BBr2] + CH3Br Step3->Step4 SN2 Cleavage Step5 Aqueous Hydrolysis Step4->Step5 +H2O Step6 Phenol Product [Ar-OH] Step5->Step6 -B(OH)3, -HBr

Mechanistic pathway of BBr3-facilitated demethylation of aryl methyl ethers.

Protocol 2: BBr₃-Mediated Demethylation

Self-Validating System: The reaction relies on strict temperature control. BBr₃ reacts violently with water; a highly controlled, biphasic quench ensures safety and validates the complete hydrolysis of the borane intermediate .

Note: It is highly recommended to protect the C2 amine (e.g., as an amide or Boc group) prior to this step to prevent competitive Lewis acid-base complexation at the nitrogen.

Reagents:

  • N-Protected 5-methoxy-[1,1'-biphenyl]-2-amine (1.0 equiv, 1.0 mmol)

  • BBr₃ (1.0 M solution in DCM) (3.0 equiv, 3.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Using a glass syringe, add the 1.0 M BBr₃ solution dropwise over 10 minutes. The solution will typically turn a deep reddish-brown, indicating the formation of the Lewis acid-base complex.

  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching (CRITICAL): Re-cool the flask to 0 °C in an ice bath. Very slowly add a saturated aqueous solution of NaHCO₃ dropwise. Caution: This step is highly exothermic and releases HBr gas. Continue addition until the aqueous layer reaches pH 7-8.

  • Extraction: Transfer to a separatory funnel, extract the aqueous layer with DCM (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Downstream Application: The resulting phenol can be immediately treated with trifluoromethanesulfonic anhydride (Tf₂O) and pyridine to form an aryl triflate, priming the C5 position for Suzuki-Miyaura cross-coupling.

Quantitative Data Summary

The following table summarizes the expected outcomes and functional group tolerances for the derivatization vectors discussed above, providing a quick reference for synthetic planning.

Derivatization VectorReagents / CatalystTarget Functional GroupTypical YieldKey Functional Group Tolerance
C2 Amidation HATU, DIPEA, R-COOHSecondary Amide85-95%Halogens, Ethers, Esters, Nitro
C2 Amination Pd₂(dba)₃, BrettPhos, NaOtBuSecondary Amine70-90%Ethers, Fluorides, Non-enolizable ketones
C5 Demethylation BBr₃, DCM, -78 °C to RTPhenol80-95%Amides, Halogens (Avoid acid-sensitive groups like acetals)
C5 Cross-Coupling 1. Tf₂O, Pyridine2. Pd(PPh₃)₄, R-B(OH)₂Aryl / Heteroaryl65-85%Amides, Ethers, Ketones, Nitriles

Sources

Application

The Strategic Advantage of 5-Methoxy-[1,1'-biphenyl]-2-amine in Catalytic C-N Bond Formation: A Guide to Ligand Synthesis and Application

Introduction: The Architectural Keystone for Advanced Catalysis In the landscape of modern synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone transformation, pivotal to the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Keystone for Advanced Catalysis

In the landscape of modern synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone transformation, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a dominant and versatile methodology for forging these critical linkages.[1][2] The success of this reaction is profoundly dependent on the design of the ancillary ligand that coordinates to the palladium center. These ligands are not mere spectators; they are active participants that modulate the catalyst's reactivity, stability, and substrate scope.

This technical guide delves into the pivotal role of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE as a strategic precursor in the synthesis of highly effective biaryl monophosphine ligands. We will explore the rationale behind its utility, provide detailed protocols for the synthesis of a representative ligand, and offer comprehensive application notes for its use in catalytic C-N bond formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge catalytic systems for efficient and reliable synthesis.

The biphenyl scaffold of 5-methoxy-[1,1'-biphenyl]-2-amine provides a robust and tunable platform for ligand design. The methoxy group, an electron-donating substituent, influences the electronic properties of the resulting phosphine ligand, which in turn enhances the catalytic activity of the palladium center. The amine functionality serves as a crucial handle for the introduction of the phosphine moiety, allowing for a modular and efficient ligand synthesis. The resulting bulky and electron-rich phosphine ligands are instrumental in promoting the key steps of the Buchwald-Hartwig catalytic cycle: oxidative addition and reductive elimination.[3][4][5]

From Precursor to Powerhouse: Synthesis of a Representative Biaryl Phosphine Ligand

The transformation of 5-methoxy-[1,1'-biphenyl]-2-amine into a potent phosphine ligand is a testament to the principles of rational ligand design. Here, we provide a representative, multi-step protocol for the synthesis of a dicyclohexylphosphine ligand, a structural motif common to highly successful ligands such as SPhos.

Protocol 1: Synthesis of a 2-(Dicyclohexylphosphino)-[1,1'-biphenyl] Derivative

This protocol outlines a generalizable route from the biphenyl-2-amine precursor to the final phosphine ligand.

Step 1: Diazotization and Iodination of 5-Methoxy-[1,1'-biphenyl]-2-amine

  • Reagent Preparation: In a well-ventilated fume hood, dissolve 5-methoxy-[1,1'-biphenyl]-2-amine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid at 0 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (1.5 eq) in water. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Extract the product with diethyl ether, wash with sodium thiosulfate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude 2-iodo-5-methoxy-[1,1'-biphenyl] by column chromatography on silica gel.

Step 2: Phosphination

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the 2-iodo-5-methoxy-[1,1'-biphenyl] (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at this temperature.

  • Phosphine Quench: Add chlorodicyclohexylphosphine (1.2 eq) dropwise to the cold solution. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the resulting phosphine ligand by column chromatography on silica gel under an inert atmosphere.

G cluster_synthesis Ligand Synthesis Workflow Start 5-Methoxy- [1,1'-biphenyl]-2-amine Step1 Diazotization & Iodination Start->Step1 NaNO₂, HCl KI Intermediate 2-Iodo-5-methoxy- [1,1'-biphenyl] Step1->Intermediate Step2 Lithiation & Phosphination Intermediate->Step2 n-BuLi ClPCy₂ End Biaryl Phosphine Ligand Step2->End

Caption: Workflow for the synthesis of a biaryl phosphine ligand.

Application in Catalysis: The Buchwald-Hartwig Amination

The true measure of a ligand's utility lies in its performance in catalytic reactions. Ligands derived from 5-methoxy-[1,1'-biphenyl]-2-amine, such as SPhos and RuPhos, have demonstrated exceptional efficacy in the Buchwald-Hartwig amination of a wide range of substrates.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich biaryl phosphine ligand plays a crucial role in each step:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The electron-donating nature of the ligand facilitates this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center. The steric bulk of the ligand promotes this crucial step, regenerating the active Pd(0) catalyst.[2][3][4][5]

G Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OxAdd->AmineCoord Amine Coordination (R₂NH) Amido L-Pd(II)(Ar)(NR₂) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Palladium-Catalyzed C-N Cross-Coupling of an Aryl Chloride with a Secondary Amine

This protocol provides a detailed procedure for a typical Buchwald-Hartwig amination using a commercially available precatalyst featuring a ligand structurally related to those derived from 5-methoxy-[1,1'-biphenyl]-2-amine.

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Secondary amine (e.g., morpholine)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Strong base (e.g., sodium tert-butoxide, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 eq), the palladium precatalyst (0.01-0.02 eq), and the sodium tert-butoxide (1.4-2.0 eq) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Remove the vial from the glovebox (if applicable) and add the anhydrous solvent, followed by the secondary amine (1.2-1.5 eq) via syringe.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

G cluster_protocol Experimental Protocol Workflow Setup 1. Reaction Setup (Ar-Cl, Pd Precatalyst, Base) Addition 2. Reagent Addition (Solvent, Amine) Setup->Addition Execution 3. Reaction Execution (Heating & Stirring) Addition->Execution Monitoring 4. Monitoring (TLC, GC, LC-MS) Execution->Monitoring Workup 5. Workup (Extraction & Washing) Monitoring->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product Desired C-N Coupled Product Purification->Product

Caption: Step-by-step experimental workflow for C-N coupling.

Data Presentation: Scope and Performance

The catalytic systems derived from 5-methoxy-[1,1'-biphenyl]-2-amine precursors exhibit a broad substrate scope and high efficiency. The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl halides with different amines using catalysts bearing SPhos or RuPhos ligands.

EntryAryl HalideAmineLigandBaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholineXPhosNaOt-BuTolueneReflux94
23-Bromo-2-aminopyridineMorpholineRuPhosLiHMDSTHF6571-83
3BromobenzeneAnilineSPhosNaOt-BuToluene100>95
44-ChloroanisoleDi-n-butylamineRuPhosK₃PO₄t-BuOH10092
52-BromopyridinePyrrolidineSPhosNaOt-BuDioxane8095

Yields are based on published data and may vary depending on specific reaction conditions.[5][6]

Conclusion: An Indispensable Tool for Modern Synthesis

5-Methoxy-[1,1'-biphenyl]-2-amine has proven to be a highly valuable and strategic starting material for the synthesis of a class of exceptionally potent biaryl monophosphine ligands. These ligands have revolutionized the field of palladium-catalyzed C-N bond formation, enabling the efficient and reliable synthesis of a diverse array of arylamines. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties, leading to catalysts with broad substrate scope and high functional group tolerance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of these advanced catalytic systems in their synthetic endeavors, from small-scale discovery to process development.

References

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 5-Methoxy-[1,1'-biphenyl]-2-amine in Human Plasma

Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Methoxy-[1,1'-biphenyl]-2-amine in huma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Methoxy-[1,1'-biphenyl]-2-amine in human plasma. The methodology employs a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation on a biphenyl stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.[1][2] This protocol is suitable for high-throughput analysis in research, clinical, and drug development settings.

Introduction and Scientific Rationale

5-Methoxy-[1,1'-biphenyl]-2-amine is a biphenyl amine derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its ability to bind to hydrophobic pockets in biological targets.[3] Aromatic amines, as a class, are prevalent in pharmaceuticals, agrochemicals, and dyes, making their detection and quantification critical for pharmacology, toxicology, and environmental monitoring.[4]

The inherent complexity of biological matrices, such as human plasma, necessitates a highly selective and sensitive analytical technique. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering superior specificity through mass-based detection and high sensitivity for measuring analytes at trace levels.[5]

This guide provides a comprehensive, field-proven protocol. The experimental choices are explained to provide clarity and facilitate adaptation. For instance, a biphenyl column was selected for chromatographic separation due to its enhanced π-π interactions with aromatic analytes, which provides unique selectivity and retention for compounds like 5-Methoxy-[1,1'-biphenyl]-2-amine compared to traditional C18 columns.[5] The sample preparation relies on protein precipitation, a method chosen for its simplicity, speed, and effectiveness in removing the bulk of proteinaceous interferences from plasma samples, making it ideal for high-throughput environments.[6][7]

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • 5-Methoxy-[1,1'-biphenyl]-2-amine reference standard (>98% purity)

  • Internal Standard (IS): 5-Methoxy-[1,1'-biphenyl]-2-amine-d3 or a structurally similar analog (e.g., 2'-Methoxy-[1,1'-biphenyl]-2-amine[8])

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade, >99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA)

Instrumentation and Consumables

The following table summarizes the required instrumentation and key consumables.

Component Specification Rationale for Selection
LC System UHPLC System with a binary pump, degasser, thermostatted autosampler, and column oven (e.g., Shimadzu Nexera, Agilent 1290 Infinity II)[9][10]A UHPLC system provides high pressure capabilities for using sub-2 µm particle columns, resulting in faster analysis times and improved chromatographic resolution.
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A, Sciex Triple Quad™ series)A triple quadrupole instrument is essential for quantitative analysis using the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode.
Ion Source Electrospray Ionization (ESI)ESI is the preferred ionization technique for moderately polar and ionizable small molecules like aromatic amines, providing excellent sensitivity.[11]
Analytical Column Biphenyl Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)Offers enhanced retention and selectivity for aromatic compounds through π-π interactions, improving separation from matrix components.[5]
Consumables 1.5 mL Polypropylene Vials, 0.2 µm Syringe Filters (PTFE), Microcentrifuge tubesInert materials are crucial to prevent analyte adsorption. Filtration removes particulates that could clog the LC system.

Detailed Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of 5-Methoxy-[1,1'-biphenyl]-2-amine reference standard and the Internal Standard (IS).

    • Dissolve each in 10 mL of methanol to obtain a 1 mg/mL stock solution. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike the plasma for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike 95 µL aliquots of control human plasma with 5 µL of the appropriate working standard solution to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

Sample Preparation: Protein Precipitation (PPT)

The protein precipitation workflow is a rapid and effective method for cleaning up plasma samples prior to LC-MS analysis.[7][12]

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 300 µL of IS Working Solution (100 ng/mL in Acetonitrile) plasma->add_is 1:3 Ratio vortex Vortex Mix (1 minute) add_is->vortex Precipitates Proteins centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge Pellets Proteins supernatant Transfer Supernatant to a clean vial centrifuge->supernatant Isolates Analyte inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow Diagram.

Step-by-Step Protocol:

  • Aliquot 100 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS Working Solution (100 ng/mL in acetonitrile). The acetonitrile acts as the precipitating agent.[6]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial.

  • Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following parameters have been optimized for the separation and detection of the target analyte.

Parameter Condition
LC Parameters
ColumnBiphenyl, 100 mm x 2.1 mm, 2.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
MS Parameters
Ionization ModeESI Positive
Gas Temperature300 °C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Capillary Voltage4000 V
MRM Transitions Analyte
5-Methoxy-[1,1'-biphenyl]-2-amine
Internal Standard (IS)

Note: MRM transitions are predictive and must be optimized empirically on the specific mass spectrometer used. The precursor ion [M+H]⁺ for C₁₃H₁₃NO is calculated as 199.10 + 1.007 = 200.1.

Method Validation Protocol

To ensure the reliability and trustworthiness of the analytical data, the method must be validated according to regulatory guidelines.[1][13][14]

G cluster_core Core Performance Metrics cluster_quant Quantitative Limits center Reliable Bioanalytical Method acc Accuracy (%RE) center->acc prec Precision (%RSD) center->prec sel Selectivity center->sel lin Linearity & Range (r² > 0.99) center->lin stab Stability center->stab loq LOQ lin->loq lod LOD loq->lod

Caption: Key Parameters for Method Validation.

Validation Experiments
Parameter Protocol Acceptance Criteria
Selectivity Analyze six different blank plasma lots to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ response) should be observed.
Linearity Analyze the calibration curve (at least 6 non-zero points) in triplicate. Plot the peak area ratio (analyte/IS) vs. concentration and perform a linear regression with 1/x² weighting.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6 at each level) on three separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).[5]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets the accuracy and precision criteria.Signal-to-noise ratio should be >10. Accuracy and precision must be within ±20%.
Matrix Effect Compare the analyte response in post-extraction spiked blank plasma to the response in a pure solvent solution.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the analyte response in pre-extraction spiked plasma to post-extraction spiked plasma.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Evaluate analyte stability in plasma under various conditions: freeze-thaw cycles (3 cycles), short-term bench-top (e.g., 4 hours at room temp), and long-term storage (-80°C).Mean concentration of stability samples should be within ±15% of nominal concentration of freshly prepared samples.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the determination of 5-Methoxy-[1,1'-biphenyl]-2-amine in human plasma. The protocol is designed for high-throughput environments, utilizing a simple protein precipitation step and a rapid, selective UHPLC method. The validation procedures described ensure that the method generates reliable, accurate, and reproducible data that is fit for purpose in regulated and research-focused drug development.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Arbour Group. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021, August 15). PubMed. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent Technologies. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. [Link]

  • LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. (2015, January 26). PubMed. [Link]

  • Liquid Chromatography. (n.d.). Shimadzu. [Link]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (2024, November 28). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

Welcome to the technical support resource for the synthesis of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and systematically improve reaction yields. The synthesis of substituted biarylamines is a cornerstone of modern medicinal chemistry, yet it presents unique challenges. This document provides in-depth, experience-driven insights into the most common synthetic route—the Suzuki-Miyaura cross-coupling reaction—to help you navigate these challenges effectively.

Core Concept: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting it. The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] Each step presents an opportunity for optimization or failure. Low yields can often be traced back to an inefficiency in one of these key transformations:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-bromo-4-methoxyaniline). This is often the rate-limiting step, especially for less reactive aryl chlorides or electron-rich aryl bromides.[2]

  • Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base.[3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst to continue the cycle.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactant Activation Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (trans-R¹-Pd(II)-X-L₂) Pd0->OxAdd R¹-X (Aryl Halide) Transmetal Transmetalation Complex (trans-R¹-Pd(II)-R²-L₂) OxAdd->Transmetal R²-B(OR)₃⁻ (Activated Boronate) Transmetal->Pd0 R¹-R² (Product) Reductive Elimination BoronicAcid R²-B(OH)₂ (Boronic Acid) ActivatedBoronate [R²-B(OR)₃]⁻ BoronicAcid->ActivatedBoronate + Base Base Base (e.g., K₂CO₃) ActivatedBoronate->OxAdd Transmetalation Step

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 5-methoxy-[1,1'-biphenyl]-2-amine and similar compounds.

Q1: My reaction has stalled, or the yield is very low. Where should I start troubleshooting?

Low conversion is the most frequent problem and usually points to issues with the catalyst system, reaction conditions, or reagent quality. A systematic approach is crucial.[5]

A: Start with the Catalyst System. The combination of the palladium source and the ligand is the heart of the reaction.

  • Catalyst Inactivity: Ensure your palladium source is active. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, but can degrade over time. For reproducibility, consider using modern, air-stable palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2). These generate the active Pd(0) species cleanly and efficiently.[6]

  • Inappropriate Ligand: The aniline starting material (2-bromo-4-methoxyaniline) is electron-rich, which can slow the oxidative addition step. Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[7] Switch to a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand") such as XPhos, SPhos, or RuPhos . These ligands stabilize the catalyst and accelerate oxidative addition with challenging substrates.[1]

B: Evaluate the Base and Solvent.

  • Base Strength & Solubility: The base is critical for activating the boronic acid in the transmetalation step.[3] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.

    • K₃PO₄ is often a robust choice, providing a good balance of strength and solubility.

    • Cs₂CO₃ is more soluble and can be effective at lower temperatures but is more expensive.

    • Ensure the base is finely powdered and anhydrous to maximize its surface area and effectiveness.

  • Solvent Choice: Aprotic polar solvents are standard.

    • Dioxane/H₂O or Toluene/H₂O mixtures are very common and effective. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[8]

    • For sluggish reactions, switching to a higher-boiling solvent like toluene or increasing the reaction temperature may be necessary.[6]

C: Check Reagent Purity and Stability.

  • Boronic Acid Quality: Boronic acids are susceptible to decomposition via protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) or formation of anhydride trimers (boroxines).[8] This is a very common cause of low yields.

    • Use fresh, high-purity phenylboronic acid. If in doubt, check its purity by NMR.

    • Consider using a more stable boronic ester derivative, such as a pinacol ester (Ph-Bpin), which is less prone to decomposition.[1]

Figure 2: A troubleshooting flowchart for diagnosing low-yield Suzuki-Miyaura reactions.

Q2: I'm observing significant side products. What are they and how can I minimize them?

Side reactions compete with your desired coupling and directly reduce your yield. The most common culprits are homocoupling and protodeboronation.

Problem Potential Cause(s) Recommended Solution(s)
Homocoupling (R²-R²) Presence of oxygen in the reaction mixture, which re-oxidizes Pd(0) to Pd(II); Inefficient transmetalation.[8]Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Protodeboronation (R²-H) Presence of excess water or protons; High reaction temperatures; Certain bases can promote this side reaction.[5][8]Use anhydrous solvents and a freshly opened base. Do not use excessive heat. Consider using a boronic ester.
Dehalogenation (R¹-H) Can occur if the catalyst reacts with a hydride source in the mixture (e.g., amine base, alcoholic solvent).[8]Use a non-coordinating, aprotic solvent and an inorganic base. Avoid amine bases like triethylamine in this context.
Q3: Does the amine group on my starting material interfere with the reaction?

Yes, the free amine can be problematic. The nitrogen lone pair can coordinate to the palladium center, potentially inhibiting its catalytic activity.[5] While many modern catalyst systems can tolerate free amines, if you are consistently getting low yields, protecting the amine is a valid strategy.

  • Protection Strategy: You can protect the amine as a trifluoroacetamide. This group is electron-withdrawing, which can also help activate the aryl bromide towards oxidative addition. The protecting group can be removed under basic conditions after the coupling reaction.[9]

High-Yield Experimental Protocol

This optimized protocol incorporates best practices for maximizing the yield of 5-methoxy-[1,1'-biphenyl]-2-amine via a Suzuki-Miyaura coupling.

Reaction Scheme:

Reaction_Scheme Reactant1 2-Bromo-4-methoxyaniline Product 5-Methoxy-[1,1'-biphenyl]-2-amine Reactant1->Product + Reactant2 Phenylboronic Acid Reactant2->Product Pd Catalyst, Ligand Base, Solvent, Heat

Figure 3: Synthesis of 5-methoxy-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura coupling.

Materials & Reagents:
  • 2-Bromo-4-methoxyaniline (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • XPhos Pd G3 (Palladium pre-catalyst, 1-2 mol%)

  • XPhos (Additional ligand, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:
  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methoxyaniline (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with argon or nitrogen gas three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon/nitrogen, add the XPhos Pd G3 pre-catalyst (0.02 eq) and additional XPhos ligand (0.02 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The solvent must be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.[5]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-methoxy-[1,1'-biphenyl]-2-amine.[10]

Data-Driven Optimization: Screening Reaction Parameters

For particularly challenging substrates or for process scale-up, a systematic screening of reaction parameters is highly recommended.[11][12]

Entry Catalyst (mol%) Ligand Base (eq) Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10045
2Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃ (2)Toluene/H₂O10052
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10088
4 XPhos Pd G3 (2) - K₃PO₄ (3) Dioxane/H₂O 100 >95
5XPhos Pd G3 (2)-Cs₂CO₃ (3)Toluene/H₂O9092
Note: Yields are hypothetical and for illustrative purposes to show optimization trends.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Vapourtec. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Fallani, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. PMC. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Viciu, M. S., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C₆H₅)(2-C₆H₄Cl)₂ as the Supporting Ligand. Organometallics. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Delaude, L., et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. ACS Publications. [Link]

  • Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. [Link]

  • Royal Society of Chemistry. Photochemical Intramolecular Amination for the Synthesis of Heterocycles - Supporting Information. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Leger, J-M., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in 5-Methoxy-[1,1'-BIPHENYL]-2-Amine Synthesis

Welcome to the Technical Support Center. The synthesis of 5-methoxy-[1,1'-biphenyl]-2-amine via the Suzuki-Miyaura cross-coupling of 2-bromo-4-methoxyaniline and phenylboronic acid presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 5-methoxy-[1,1'-biphenyl]-2-amine via the Suzuki-Miyaura cross-coupling of 2-bromo-4-methoxyaniline and phenylboronic acid presents unique mechanistic challenges. Due to the specific electronic and steric environment of the ortho-haloaniline substrate, researchers frequently encounter premature catalyst deactivation, stalled reactions, and palladium black formation.

This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and a self-validating experimental protocol to ensure robust and reproducible yields.

Part 1: Mechanistic Causality of Catalyst Deactivation

Q1: Why does my reaction mixture turn black and stall before completion? A: The appearance of a black precipitate is a definitive indicator of "palladium black"—an inactive, irreversibly agglomerated form of Pd(0)[1]. In this specific synthesis, the starting material (2-bromo-4-methoxyaniline) features a free primary amine ortho to the bromide. This structural proximity allows the −NH2​ group to act as a competing σ -donor ligand. Following the oxidative addition step, the free amine can coordinate to the electrophilic Pd(II) center, forming a highly stable off-cycle resting state[2]. When the catalytic cycle is trapped in this off-cycle state, the equilibrium shifts toward catalyst starvation, eventually leading to the irreversible aggregation of the metal[3].

Q2: How does the 5-methoxy group affect the oxidative addition step? A: The kinetics of the Suzuki-Miyaura coupling are heavily dictated by the electronic properties of the aryl halide. The methoxy group is strongly electron-donating via resonance (+M effect). Combined with the electron-donating primary amine, the aryl ring becomes highly electron-rich. This drastically reduces the electrophilicity of the C-Br bond, making the initial oxidative addition of Pd(0) exceptionally slow[1][3]. A sluggish oxidative addition leaves the active Pd(0) species exposed in solution for prolonged periods, increasing its vulnerability to oxidation by trace oxygen or thermal agglomeration[1].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_Ar Ar-Pd(II)-Br Oxidative Adduct Pd0->PdII_Ar Oxidative Addition (Slowed by -NH₂ / -OMe) PdBlack Palladium Black (Irreversible Aggregation) Pd0->PdBlack Catalyst Starvation / O₂ PdII_ArPh Ar-Pd(II)-Ph Transmetalation Adduct PdII_Ar->PdII_ArPh Transmetalation (Phenylboronic Acid) OffCycle Amine-Coordinated Off-Cycle Pd(II) PdII_Ar->OffCycle Free -NH₂ Coordination PdII_ArPh->Pd0 Reductive Elimination Product 5-Methoxy-[1,1'-biphenyl]-2-amine (Product) PdII_ArPh->Product OffCycle->PdBlack Degradation

Catalytic cycle and deactivation pathways in 5-methoxy-[1,1'-biphenyl]-2-amine synthesis.

Part 2: Troubleshooting Guide & Optimization

Q3: How can I prevent the free amine from coordinating to the palladium catalyst? A: While protecting the amine (e.g., as a Boc-derivative) is a traditional workaround, a more atom-economical approach is to utilize sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . The immense steric bulk of these ligands physically blocks the free −NH2​ group from accessing the palladium coordination sphere[4]. Furthermore, their electron-rich nature significantly accelerates the sluggish oxidative addition step, rapidly pushing the metal back into the productive on-cycle pathway[3].

Q4: My boronic acid is being consumed, but the product yield remains low. What is happening? A: Phenylboronic acid is highly susceptible to protodeboronation—a destructive side reaction where the C-B bond is cleaved by water, yielding benzene and boric acid. This pathway is exacerbated by high temperatures and strong bases (e.g., NaOH or Na2​CO3​ ). To mitigate this, switch to a milder, anhydrous base like K3​PO4​ , increase the equivalents of phenylboronic acid (1.5 eq), and ensure the solvent system is rigorously degassed to prevent competitive oxidative homocoupling[1].

Troubleshooting Start Reaction Stalls / Low Yield CheckBlack Is black precipitate (Pd Black) visible? Start->CheckBlack YesBlack Yes: Catalyst Aggregation CheckBlack->YesBlack Yes NoBlack No: Off-Cycle Resting State CheckBlack->NoBlack No Sol1 Switch to bulky Buchwald ligand (e.g., XPhos, SPhos) YesBlack->Sol1 Prevent aggregation Sol2 Strictly degas solvent (Freeze-Pump-Thaw) YesBlack->Sol2 Prevent oxidation NoBlack->Sol1 Block amine coordination Sol3 Increase boronic acid equivalents & use milder base (K₃PO₄) NoBlack->Sol3 Accelerate transmetalation

Troubleshooting workflow for resolving palladium catalyst deactivation.

Part 3: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and catalyst stability.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Catalyst Source Pd(PPh3​)4​ (5 mol%) Pd(OAc)2​ (2 mol%)Pre-catalyst allows for custom ligand pairing and avoids PPh3​ oxidation issues.
Ligand PPh3​ (10 mol%)XPhos (4 mol%)Steric bulk prevents amine coordination; electron density accelerates oxidative addition.
Base Na2​CO3​ (3.0 eq) K3​PO4​ (2.0 eq)Milder base significantly reduces the rate of phenylboronic acid protodeboronation.
Solvent System THF / H2​O (1:1)1,4-Dioxane / H2​O (4:1)Higher boiling point allows optimal kinetics; lower water ratio limits side reactions.
Observed Outcome < 30% Yield (Pd black forms)> 85% Yield (Clear solution)Maintained active catalytic cycle without catalyst starvation.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol includes built-in validation checkpoints to confirm the integrity of the catalytic cycle in real-time.

Materials Required:

  • 2-Bromo-4-methoxyaniline (1.0 equiv, 10 mmol)

  • Phenylboronic acid (1.5 equiv, 15 mmol)

  • Pd(OAc)2​ (2 mol%, 0.2 mmol)

  • XPhos (4 mol%, 0.4 mmol)

  • K3​PO4​ (2.0 equiv, 20 mmol)

  • 1,4-Dioxane and Ultra-pure H2​O

Step-by-Step Methodology:

  • Solvent Preparation & Degassing (Critical Step):

    • Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and H2​O .

    • Subject the solvent to three cycles of Freeze-Pump-Thaw degassing.

    • Validation Check: Ensure no dissolved gas bubbles evolve when the solution is brought back to room temperature under Argon.

  • Catalyst Pre-Activation:

    • In an oven-dried Schlenk flask under Argon, combine Pd(OAc)2​ and XPhos. Add 5 mL of the degassed solvent mixture.

    • Stir at 40 °C for 15 minutes.

    • Validation Check: The solution should transition from a red/orange suspension to a clear, pale yellow solution, confirming the successful generation of the active Pd(0)−XPhos complex.

  • Reagent Addition:

    • To the active catalyst solution, add 2-bromo-4-methoxyaniline, phenylboronic acid, and K3​PO4​ .

    • Wash down the sides of the flask with the remaining degassed solvent.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 90 °C under vigorous stirring.

    • Validation Check (2 Hours): Withdraw a 50 μL aliquot under Argon. Quench in ethyl acetate/water and analyze the organic layer via LC-MS or TLC. You should observe >50% conversion of the starting material and a clear reaction mixture (absence of black precipitate).

  • Quench and Workup:

    • After 4-6 hours, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts and trace palladium.

    • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 5-methoxy-[1,1'-biphenyl]-2-amine.

References

  • Palladium catalyst issues in cross-coupling reactions - Benchchem. Benchchem.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Utilizing a Pickering emulsion for the Suzuki–Miyaura coupling with an amine-coordinated Pd c

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for High-Purity 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

Welcome to the technical support guide for the purification of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE. As a critical intermediate in pharmaceutical synthesis and materials science, achieving high purity is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE. As a critical intermediate in pharmaceutical synthesis and materials science, achieving high purity is paramount. This guide provides in-depth, field-proven insights into optimizing recrystallization conditions, troubleshooting common issues, and ensuring the crystalline integrity of your final product.

Section 1: Physicochemical Properties and Safety

A thorough understanding of the compound's properties is the foundation of a successful recrystallization protocol.

PropertyValueSource
Chemical Name 5-Methoxy-[1,1'-biphenyl]-2-amine-
CAS Number 38088-01-6[1]
Molecular Formula C₁₃H₁₃NO[2]
Appearance Likely a white to off-white crystalline solid[2]
Boiling Point 117-120 °C at 0.2 Torr[1]
Melting Point An isomer, 2-amino-4-methoxy-biphenyl, has a melting point of 85-89°C. The target compound's melting point will be in a similar range but should be determined experimentally.[2]
Solubility Profile Generally soluble in non-polar organic solvents (e.g., ether, alcohols) and insoluble in water.[2]

Safety Advisory: 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE is an aromatic amine. Such compounds should be handled with care, assuming they may be toxic and irritants. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[1][2]

Section 2: The Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility. The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the surrounding solution (the mother liquor).[3]

An ideal recrystallization solvent should exhibit:

  • High solvency for the target compound at high temperatures.[4]

  • Low solvency for the target compound at low temperatures to maximize recovery.[4][5]

  • Favorable solubility for impurities, so they remain in the mother liquor upon cooling, or very low solubility so they can be filtered out from the hot solution.[6]

  • Chemical inertness towards the compound.[7]

  • A boiling point lower than the melting point of the compound to prevent "oiling out".[8]

  • Volatility for easy removal from the purified crystals.[7]

Section 3: Systematic Protocol for Recrystallization

This protocol provides a general, robust methodology. Small-scale trials are essential to determine the optimal solvent and conditions before committing the bulk of your material.[9]

Step 1: Solvent System Selection

The "like dissolves like" principle is a good starting point.[8] Given the aromatic and amine functionalities of the target molecule, both polar and non-polar solvents should be screened.

Recommended Screening Solvents:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Toluene, Ethyl Acetate.[10]

  • Mixed Solvent Systems: Ethanol/Water, Toluene/Hexane, Ethyl Acetate/Heptane.[8][10] A mixed-solvent system is used when no single solvent provides the ideal solubility profile.[4] It combines a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble).[8]

Screening Procedure:

  • Place ~50 mg of your crude 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE into a small test tube.

  • Add the chosen solvent dropwise at room temperature, stirring after each addition.

  • If the compound dissolves readily at room temperature, the solvent is too good and will lead to poor recovery.[8]

  • If the compound is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point.[6]

  • An ideal solvent will dissolve the compound completely at its boiling point.[8]

  • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.[9]

Step 2: Dissolution
  • Place the crude compound in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume).[11]

  • Add a boiling chip or a magnetic stir bar.

  • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[9] Add the solvent in small portions, bringing the solution to a boil between additions.[11] Using excess solvent is the most common cause of low yield.[12]

Step 3: Decolorization (Optional)

If the hot solution is colored due to impurities, you can add a small amount of activated charcoal.

  • Briefly cool the solution before adding the charcoal to prevent violent boiling.

  • Add a very small amount (spatula tip) of charcoal. Using too much can adsorb your product and reduce the yield.[5]

  • Reheat the solution to boiling for a few minutes.

Step 4: Hot Filtration (Optional)

This step is necessary to remove insoluble impurities or activated charcoal.

  • Use a pre-heated stemless or short-stemmed funnel with fluted filter paper to prevent premature crystallization in the funnel.[13]

  • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • If crystals form on the filter paper, they can be re-dissolved by washing with a small amount of hot solvent.[8]

Step 5: Crystallization (Cooling)
  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.[8]

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it gives molecules time to arrange into a proper crystal lattice, excluding impurities.[5][14] Rapid cooling can trap impurities.[15]

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[8]

Step 6: Isolation and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[9]

  • Continue to draw air through the funnel to partially dry the crystals.

  • Transfer the crystals to a watch glass or drying dish and dry them completely, preferably in a vacuum oven or desiccator.

Section 4: Troubleshooting Guide (Q&A Format)

This section addresses the most common challenges encountered during the recrystallization of aromatic compounds like 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE.

Q1: My product "oiled out" instead of crystallizing. What should I do? A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11] This is often because the boiling point of the solvent is higher than the melting point of the compound, or because high levels of impurities significantly depress the compound's melting point.[12][15]

  • Immediate Actions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent (the "good" solvent if using a mixed system) to decrease the saturation point.[12][15]

    • Allow the solution to cool much more slowly. Insulating the flask can help.[12]

    • Try scratching the inner surface of the flask with a glass rod at the liquid-air interface to induce nucleation.[11]

  • If the Problem Persists:

    • Change Solvents: Select a solvent with a lower boiling point.

    • Reduce Impurity Load: The crude material may be too impure for a single recrystallization. Consider a preliminary purification step like column chromatography.[16]

Q2: Crystal formation is not starting. How can I induce crystallization? A2: A lack of crystal formation usually means the solution is not sufficiently supersaturated.

  • Inducement Techniques:

    • Scratching: Vigorously scratch the inside of the flask with a glass rod. The microscopic glass fragments serve as nucleation sites.[5]

    • Seeding: Add a tiny crystal of the crude or pure product (a "seed crystal") to the solution. This provides a template for crystal growth.[15][17]

    • Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of the solute, then attempt to cool again.[12][15]

    • Use an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop of the original solvent to clarify.[18]

Q3: My final yield is very low. How can I improve it? A3: A low yield is typically a result of procedural issues.[15]

  • Common Causes & Solutions:

    • Using Too Much Solvent: This is the most frequent error. Always use the absolute minimum amount of hot solvent required for dissolution.[9][12] You can try to recover more product by evaporating some solvent from the mother liquor and re-cooling.

    • Premature Crystallization: Product was lost during a hot filtration step. Ensure the funnel and receiving flask are adequately pre-heated.[13]

    • Incomplete Cooling: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize precipitation.

    • Excessive Washing: Using too much or non-chilled solvent to wash the final crystals can redissolve a significant portion of the product.[9]

Q4: The recrystallized product is still colored/impure. What went wrong? A4: This indicates that the impurities have similar solubility properties to your target compound or were trapped during crystallization.

  • Potential Solutions:

    • Activated Charcoal: If you did not perform a decolorization step and the impurities are colored, repeat the recrystallization and include the charcoal step.[5][10]

    • Slow Down Cooling: The solution may have cooled too quickly, trapping impurities within the crystal lattice.[15] Ensure a slow, gradual cooling process.

    • Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.[16]

    • Solvent Choice: The chosen solvent may not be effective at separating the specific impurities present. Experiment with a different solvent system.[4]

Q5: The crystals formed too quickly. Is this a problem? A5: Yes, rapid crystallization, often called "crashing out," is undesirable. While it may seem efficient, it tends to form small, impure crystals by trapping mother liquor and dissolved impurities.[15] An ideal crystallization should occur over 15-20 minutes or more.[15]

  • How to Fix:

    • Reheat the solution to redissolve the solid.

    • Add a small amount of extra solvent (1-2 mL).[15]

    • Ensure the solution cools as slowly as possible by insulating the flask.[14]

Troubleshooting Workflow Diagram

Recrystallization_Troubleshooting cluster_oiling Oiling Out Solutions cluster_nocrystals No Crystal Solutions cluster_lowyield Low Yield Solutions start Start Cooling outcome Observe Outcome start->outcome oiling_out Problem: Oiling Out outcome->oiling_out Liquid Droplets Form no_crystals Problem: No Crystals outcome->no_crystals Solution Remains Clear success High-Purity Crystals outcome->success Good Crystals Form reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent scratch Scratch Flask no_crystals->scratch low_yield Problem: Low Yield rework_mother_liquor Concentrate Mother Liquor low_yield->rework_mother_liquor check_technique Review Technique: - Min. Hot Solvent - Ice-Cold Wash low_yield->check_technique success->low_yield < 20% Recovery slow_cool Cool Slower reheat_add_solvent->slow_cool Then slow_cool->outcome Retry change_solvent Change Solvent slow_cool->change_solvent If Fails seed Add Seed Crystal scratch->seed If Fails concentrate Boil Off Solvent seed->concentrate If Fails concentrate->outcome Retry

Caption: A workflow diagram for troubleshooting common issues during the recrystallization process.

Section 5: Frequently Asked Questions (FAQs)

Q: What is polymorphism and why is it important for this compound? A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[19][20] These different forms, called polymorphs, can have distinct physicochemical properties, including melting point, solubility, stability, and bioavailability.[19][21] For a pharmaceutical intermediate like 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE, controlling polymorphism is critical. An unexpected change to a less soluble or less stable polymorph can halt drug development or even lead to market withdrawal of a final product, as famously occurred with the HIV drug Ritonavir.[22][23] The conditions of your recrystallization—specifically the solvent, cooling rate, and temperature—directly influence which polymorphic form is produced.[19]

Q: How do I choose between a single-solvent and a mixed-solvent system? A: A single-solvent system is generally preferred for its simplicity.[4] You should always screen for a suitable single solvent first. A mixed-solvent system is employed only when no single solvent meets the criteria of high solubility when hot and low solubility when cold.[4] For example, if your compound is highly soluble in ethanol even when cold, but insoluble in water, an ethanol/water mixed system could be ideal. You would dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes saturated.[8]

Q: What techniques can I use to confirm the purity and crystalline form of my product? A: Post-recrystallization analysis is a crucial step to validate your purification.

  • Purity Assessment:

    • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to depress and broaden the melting range.[8]

    • Chromatography (TLC, HPLC): These techniques can separate and quantify residual impurities.

  • Crystalline Form Characterization:

    • Powder X-Ray Diffraction (PXRD): This is the primary technique used to identify a compound's specific crystalline form. The resulting diffraction pattern is a unique "fingerprint" for a given polymorph.[24][25]

    • Differential Scanning Calorimetry (DSC): DSC measures heat flow as a function of temperature and can be used to determine melting points and detect polymorphic transitions.[26]

    • Microscopy: Optical microscopy can reveal crystal shape (morphology), which can be indicative of a specific polymorphic form.[24]

References
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • PreScouter. (2016, June 9). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Mettler Toledo.
  • CK-12 Foundation.
  • CCDC. (2025, January 16).
  • Scribd.
  • Pharmaceutical Technology. (2026, March 31). Advancing Approaches in Detecting Polymorphism.
  • SlidePlayer. Polymorphism in Pharmaceutical Products.
  • Docslib.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • IIT Kanpur.
  • Mygree.
  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Science Learning Center.
  • Docslib.
  • Mygree.
  • Chemistry Stack Exchange. (2015, December 16).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York.
  • PatSnap. (2026, March 19). How to Leverage Bridging to Maximize Crystal Purity.
  • BOC Sciences. (2024, December 25).
  • International Journal of Pure and Applied Mathematics.
  • IJEETE. (2023, July 15).
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?
  • Reddit. (2013, February 3).
  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
  • APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement.
  • Benchchem. Technical Support Center: Purification and Recrystallization of 2-Amino-1-naphthaldehyde Products.
  • Unichem.
  • Benchchem. Synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide.
  • Reddit. (2020, October 30).
  • Google Patents. CN101045670A - Process for purifying biphenyl.
  • UCLA Chemistry.
  • Hoffman Fine Chemicals. CAS 38088-01-6 | 5-Methoxy-[1,1'-biphenyl]-2-amine.
  • MIT OpenCourseWare.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • ChemBK. (2024, April 9). 2-amino-4-methoxy-biphenyl.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Baxendale Group - Durham University. (2005, July 27).
  • MDPI. (2026, March 29). Tuning the Elastic Properties of Polymer Networks Based on a Selected Biphenyl Epoxy Precursor by Altering the Hardener—Thermal and Dielectric Approach.
  • Beilstein Journals. Unusual polymorphism in new bent-shaped liquid crystals based on biphenyl as a central molecular core.
  • Sigma-Aldrich. 5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
  • ChemicalBook. 2'-methoxy[1,1'-biphenyl]-4-amine.
  • BLDpharm. 38088-00-5|4-Methoxy-[1,1'-biphenyl]-2-amine.

Sources

Optimization

Preventing amine oxidation during the long-term storage of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

Welcome to the Technical Support Center for 5-Methoxy-[1,1'-biphenyl]-2-amine . This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity aromatic amines for s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Methoxy-[1,1'-biphenyl]-2-amine . This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity aromatic amines for sensitive synthetic workflows.

Aromatic amines are notoriously susceptible to auto-oxidation, which can severely compromise reaction yields and introduce complex impurities[1][2]. This document provides a deep dive into the causality of amine degradation, troubleshooting FAQs, and self-validating protocols for long-term storage.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My batch of 5-methoxy-[1,1'-biphenyl]-2-amine has turned from an off-white/pale yellow powder to a dark brown/purple sticky solid. What happened? A1: This color change is the classic macroscopic indicator of atmospheric auto-oxidation. Aromatic amines (anilines) are electron-rich systems[2]. Upon exposure to ambient oxygen and light, the primary amine undergoes radical-mediated oxidation, forming highly conjugated, intensely colored polymeric species, azo compounds, and quinone imines[1][2]. Even trace amounts of these conjugated impurities can cause a dramatic color shift.

Q2: Does the molecular structure of this specific compound make it more prone to oxidation? A2: Yes. The susceptibility of an aniline derivative to oxidation is directly tied to its electron density. 5-Methoxy-[1,1'-biphenyl]-2-amine contains a methoxy (–OCH₃) group, which is a strong electron-donating group (EDG) via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the lone pair on the nitrogen more reactive toward oxygen[2]. Furthermore, the biphenyl system provides an extended π -network that stabilizes the radical intermediates formed during the initial stages of oxidation.

Q3: Can I still use the darkened material in my cross-coupling (e.g., Buchwald-Hartwig) reactions? A3: It is highly discouraged. The oxidation products (such as nitroso compounds or azo derivatives) can act as potent ligands or poisons for palladium and copper catalysts. Using oxidized starting material will likely result in stalled reactions, poor yields, and a difficult purification profile. You must purify the amine prior to use (see the Rescue Protocol below).

Q4: What are the absolute best conditions for long-term storage? A4: To completely arrest the oxidation cascade, you must eliminate the three primary drivers: oxygen, light, and thermal energy[3].

  • Atmosphere: Store under a strict inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid/liquid more effectively)[3][4].

  • Container: Amber glass vials with PTFE-lined caps to block UV radiation and prevent oxygen ingress[3][5].

  • Temperature: Store at -20 °C or -80 °C. Lowering the temperature decreases the kinetic energy available to overcome the activation barrier of the oxidation reaction[6][7].

Part 2: Quantitative Storage Data

The following table summarizes the expected shelf life and degradation rates of 5-methoxy-[1,1'-biphenyl]-2-amine under various storage conditions. Note: Data is extrapolated from standard stability profiles of electron-rich ortho-aryl anilines.

Storage TemperatureAtmosphereContainer TypeLight ExposureExpected Shelf Life (Purity > 98%)
+25 °C (Ambient)Ambient AirClear GlassAmbient Lab Light< 1 Week
+4 °C (Fridge)Ambient AirAmber GlassDark1 - 2 Months
-20 °C (Freezer)Ambient AirAmber GlassDark6 - 8 Months
-20 °C (Freezer) Argon (Inert) Amber Glass (PTFE cap) Dark > 2 Years
-80 °C (Ultra-low)Argon (Inert)Amber Glass (PTFE cap)Dark> 5 Years

Part 3: Experimental Protocols

Protocol A: Rescue and Purification of Oxidized Amine

If your compound has already oxidized, follow this self-validating acid-base extraction and filtration protocol to recover the pure amine.

Rationale: The pure amine is basic and will form a water-soluble salt upon protonation. Most polymeric oxidation products and neutral impurities will remain in the organic phase.

  • Dissolution: Dissolve the dark, oxidized 5-methoxy-[1,1'-biphenyl]-2-amine in an organic solvent such as diethyl ether or ethyl acetate (10 mL per gram of material).

  • Acid Extraction: Transfer to a separatory funnel. Extract the organic layer with 1.0 M aqueous Hydrochloric Acid (HCl) (3 x 10 mL). The amine will protonate to form the anilinium hydrochloride salt and partition into the aqueous layer.

  • Washing: Wash the combined acidic aqueous layers with fresh diethyl ether (10 mL) to remove any lingering neutral organic impurities (e.g., biphenyl byproducts).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous Sodium Hydroxide (NaOH) dropwise until the pH reaches > 10. The aqueous layer will turn cloudy as the free base amine precipitates or oils out.

  • Recovery: Extract the basic aqueous layer with pure, degassed dichloromethane (DCM) or ethyl acetate (3 x 15 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ). Filter through a short pad of Celite or basic alumina to remove trace colored impurities. Concentrate under reduced pressure.

  • Validation: Run a TLC (e.g., 20% EtOAc in Hexanes) or LC-MS to confirm the absence of baseline colored spots.

Protocol B: Long-Term Storage Preparation (Schlenk Technique)

Once purified, the compound must be packaged immediately to prevent re-oxidation.

  • Transfer: Transfer the freshly purified, dry amine into an oven-dried amber glass vial equipped with a PTFE-lined screw cap or a crimp-top septum[3][5].

  • Purging: Insert a needle connected to an Argon manifold through the septum. Insert a smaller "bleed" needle to allow gas to escape.

  • Blanketing: Purge the vial with a gentle stream of Argon for 3–5 minutes. Because Argon is denser than air, it will displace the oxygen and sink to blanket the compound[4].

  • Sealing: Remove the bleed needle, then immediately remove the Argon needle. Wrap the cap tightly with Parafilm to prevent atmospheric exchange.

  • Storage: Place the vial in a secondary container (like a desiccator jar or vacuum-sealed bag) and store at -20 °C[6].

Part 4: Workflow Visualization

The following diagram illustrates the logical decision tree and workflow for handling 5-methoxy-[1,1'-biphenyl]-2-amine based on its physical state.

AmineHandlingWorkflow Start Inspect Amine Batch ConditionCheck What is the physical appearance? Start->ConditionCheck Pure Colorless / Pale Yellow ConditionCheck->Pure Oxidized Dark Brown / Purple / Sticky ConditionCheck->Oxidized UseDirectly Proceed to Reaction (Use standard Schlenk techniques) Pure->UseDirectly StoragePrep Prepare for Storage (Protocol B) Pure->StoragePrep Rescue Perform Acid-Base Extraction (Protocol A) Oxidized->Rescue Verify Verify Purity (TLC / LC-MS) Rescue->Verify Verify->StoragePrep Store Store at -20°C under Argon in Amber PTFE Vial StoragePrep->Store

Caption: Decision tree and workflow for the assessment, purification, and storage of aromatic amines.

Part 5: References

  • Sciencemadness Wiki. "Aniline". Sciencemadness. Available at:[Link]

  • Tiwari Academy. "Explain the change in color observed in arylamines like aniline upon storage". Discussion Forum. Available at:[Link]

  • Wikipedia Contributors. "Aniline". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • SKC Inc. "SDS 2001 - Aromatic Amine DECONtamination Solution". Safety Data Sheets. Available at:[Link]

  • National Institutes of Health (NIH). "Short- and Long-Term Stability of Aromatic Amines in Human Urine". PMC. Available at:[Link]

  • ResearchGate. "How to prevent/minimize rapid air oxidation of arylamine". ResearchGate Q&A. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in the Synthesis of 5-Methoxy-[1,1'-biphenyl]-2-amine

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering hydrodebromination side reactions during the Suzuki-Miyaura cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering hydrodebromination side reactions during the Suzuki-Miyaura cross-coupling of 2-bromo-4-methoxyaniline with phenylboronic acid.

Below, we dissect the mechanistic causality of this specific side reaction, provide targeted troubleshooting FAQs, present comparative optimization data, and outline a self-validating standard operating procedure (SOP).

The Mechanistic Root of Hydrodebromination

To solve a side reaction, we must first understand its kinetic and thermodynamic drivers. The synthesis of 5-methoxy-[1,1'-biphenyl]-2-amine relies on the oxidative addition of a Palladium(0) catalyst into the C–Br bond of 2-bromo-4-methoxyaniline.

The Causality of the Failure: 2-Bromo-4-methoxyaniline is a highly electron-rich aryl halide. Both the methoxy (-OMe) and free amine (-NH₂) groups donate significant electron density into the aromatic ring. This high electron density raises the activation energy required for the initial oxidative addition of Pd(0), making it the rate-limiting step .

Because the forward catalytic cycle is sluggish, competing side reactions have the time to dominate. If protic solvents (e.g., ethanol, water) or hydride-donating bases are present, they can transfer a hydride to the stalled Ar-Pd(II)-Br intermediate. This forms a transient Ar-Pd(II)-H species, which rapidly undergoes reductive elimination to yield the undesired hydrodehalogenated byproduct: 4-methoxyaniline . Furthermore, the free -NH₂ group can coordinate with the palladium center or participate in hydrogen bonding networks that facilitate this proton/hydride transfer .

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + 2-Bromo-4-methoxyaniline TransMet Transmetalation Ar-Pd(II)-Ph OxAdd->TransMet + PhB(OH)2 / Base Hydride Hydride Transfer (From Solvent/Base) Ar-Pd(II)-H OxAdd->Hydride Competing Pathway Product Desired Product 5-Methoxy-[1,1'-biphenyl]-2-amine TransMet->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) SideProd Debrominated Byproduct 4-Methoxyaniline Hydride->SideProd Reductive Elimination SideProd->Pd0 Regenerates Pd(0)

Figure 1: Catalytic cycle of Suzuki coupling vs. competing hydrodebromination pathway.

Troubleshooting Guide & FAQs

Q1: I am recovering large amounts of 4-methoxyaniline instead of my desired biphenyl product. Why is this happening? A1: You are observing hydrodebromination. Standard Suzuki protocols often use a mixture of Toluene/Ethanol/Water. In the presence of an electron-rich substrate that undergoes slow oxidative addition, the ethanol or water acts as a hydride/proton source. The base facilitates a β-hydride elimination from an alkoxide-Pd intermediate, transferring a hydride to the palladium center, which then eliminates to form 4-methoxyaniline.

Q2: Should I protect the free amine (-NH₂) group before coupling? A2: While not strictly mandatory if you use highly active catalysts, protecting the amine (e.g., with a Boc or Acetyl group) is a highly effective strategy. Protection serves a dual mechanistic purpose: it reduces the electron-donating capacity of the nitrogen (accelerating oxidative addition) and removes a coordinating site that can facilitate unwanted Pd-H formation .

Q3: What ligand and catalyst system is optimal for this specific electron-rich substrate? A3: Standard Pd(PPh₃)₄ often yields ~10-15% debromination because triphenylphosphine is not sufficiently electron-rich to force rapid oxidative addition . To outcompete the side reaction, switch to a bulky, electron-rich Buchwald ligand (such as SPhos or XPhos) paired with Pd(OAc)₂. These ligands increase the electron density on the Pd center, vastly accelerating oxidative addition, while their steric bulk promotes rapid reductive elimination.

Q4: How does my choice of base impact the reaction? A4: Strong, aqueous bases (like NaOH or Na₂CO₃) exacerbate debromination by increasing the rate of hydrolysis and providing protic sources. Transition to a milder, strictly anhydrous inorganic base such as finely milled K₃PO₄ or CsF. CsF is particularly effective as the fluoride ion activates the boronic acid for transmetalation without introducing hydrides .

Optimization Data: Ligand and Solvent Effects

The following table summarizes the quantitative impact of adjusting the catalyst, solvent, and base on the product distribution. Data is synthesized from benchmark optimizations of highly electron-rich, unprotected halogenated anilines.

Catalyst SystemSolvent SystemBaseTempYield: 5-Methoxy-[1,1'-biphenyl]-2-amineYield: 4-Methoxyaniline (Debrominated)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Toluene / EtOH / H₂OK₂CO₃95 °C82%12%Baseline conditions; protic solvent donates hydrides during slow oxidative addition.
Pd(PPh₃)₄ (5 mol%)EtOHNaOH80 °C< 40%> 50%Strong base and purely protic solvent heavily favor β-hydride elimination.
Pd(dppf)Cl₂ (5 mol%)1,4-Dioxane / H₂OK₂CO₃90 °C88%8%Bidentate ligand stabilizes catalyst, but aqueous conditions still provide trace protons.
Pd(OAc)₂ / SPhos 1,4-Dioxane (Anhydrous)K₃PO₄ (Anhydrous)100 °C> 95% < 2% Electron-rich ligand accelerates the catalytic cycle; lack of protic source prevents Pd-H formation.

Validated Standard Operating Procedure (SOP)

To guarantee trustworthiness, this protocol is designed as a self-validating system . By incorporating an internal standard prior to workup, researchers can definitively quantify the suppression of the debromination pathway via crude NMR before proceeding to column chromatography.

Phase 1: Reagent Preparation & Degassing

Causality: Oxygen deactivates Pd(0) to Pd(II), stalling the reaction and allowing background side-reactions to occur.

  • Dry 1,4-Dioxane over activated 3Å molecular sieves for 24 hours prior to use.

  • Sparge the anhydrous 1,4-Dioxane with ultra-pure Argon for 30 minutes.

  • Finely mill anhydrous K₃PO₄ and dry it in a vacuum oven at 120 °C for 4 hours.

Phase 2: Reaction Setup (Inert Atmosphere)
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add:

    • 2-Bromo-4-methoxyaniline (1.0 equiv, 5.0 mmol)

    • Phenylboronic acid (1.3 equiv, 6.5 mmol)

    • Anhydrous K₃PO₄ (3.0 equiv, 15.0 mmol)

    • Pd(OAc)₂ (0.02 equiv, 2 mol%)

    • SPhos (0.04 equiv, 4 mol%)

  • Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times).

  • Add 25 mL of the degassed, anhydrous 1,4-Dioxane via syringe.

  • Heat the reaction mixture to 100 °C under vigorous stirring (800 rpm) for 12 hours. Note: Vigorous stirring is critical due to the heterogeneous nature of the K₃PO₄ base.

Phase 3: Self-Validation & Workup
  • Cool the reaction to room temperature.

  • Self-Validation Step: Extract a 0.1 mL aliquot of the crude mixture. Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard. Dilute with CDCl₃, filter through a celite plug, and acquire a ¹H-NMR spectrum.

    • Diagnostic Check: Compare the integration of the biphenyl product's aromatic protons against the distinct singlet of 4-methoxyaniline (~6.6 ppm). If debromination is <2%, the anhydrous integrity was successfully maintained.

  • Dilute the bulk mixture with 50 mL of Ethyl Acetate and wash with 50 mL of deionized water to remove inorganic salts.

  • Extract the aqueous layer with an additional 25 mL of Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (90:10 to 70:30).

  • The desired product, 5-methoxy-[1,1'-biphenyl]-2-amine, will elute as a light yellow to off-white solid.

References

  • Stokes, B. J., et al. "Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides." The Journal of Organic Chemistry, 2009. URL:[Link]

  • Fatykhov, R. F., et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 2017. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 5-Methoxy-[1,1'-biphenyl]-2-amine and 4'-Methoxy-[1,1'-biphenyl]-2-amine

This guide provides a comprehensive comparison of the chemical reactivity of two closely related biphenyl amines: 5-Methoxy-[1,1'-biphenyl]-2-amine and 4'-Methoxy-[1,1'-biphenyl]-2-amine. This analysis is intended for re...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the chemical reactivity of two closely related biphenyl amines: 5-Methoxy-[1,1'-biphenyl]-2-amine and 4'-Methoxy-[1,1'-biphenyl]-2-amine. This analysis is intended for researchers, scientists, and professionals in drug development who utilize such compounds as intermediates in organic synthesis. The discussion will delve into the structural nuances, electronic effects, and steric considerations that dictate their reactivity in common organic transformations, supported by experimental data and detailed protocols.

Introduction: Structural and Electronic Overview

The reactivity of an aromatic amine is fundamentally governed by the electron density on the nitrogen atom and the steric environment surrounding it. In the case of substituted biphenyl amines, the position of substituents on both phenyl rings plays a critical role in modulating these factors. The two isomers under consideration, 5-Methoxy-[1,1'-biphenyl]-2-amine and 4'-Methoxy-[1,1'-biphenyl]-2-amine, differ only in the position of the methoxy group, yet this subtle change leads to distinct chemical behaviors.

The methoxy group (-OCH₃) is known for its dual electronic nature. It exerts an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a powerful electron-donating resonance effect (+M) by delocalizing its lone pair of electrons into the aromatic π-system.[1][2] The net effect is highly dependent on its position relative to the amine functionality.[1]

  • 5-Methoxy-[1,1'-biphenyl]-2-amine: The methoxy group is meta to the amine. In this position, the resonance effect does not extend to the amino group, and the electron-withdrawing inductive effect (-I) predominates. This is expected to decrease the electron density on the amine nitrogen, thereby reducing its nucleophilicity and basicity compared to an unsubstituted analog.

  • 4'-Methoxy-[1,1'-biphenyl]-2-amine: The methoxy group is on the second phenyl ring, para to the point of attachment. Its electronic influence on the amine is transmitted through the biphenyl system. The electron-donating resonance effect (+M) of the methoxy group increases the electron density of the second ring, which in turn can influence the electronic properties of the first ring, albeit to a lesser extent than a substituent directly on the same ring.

Furthermore, the biphenyl scaffold itself introduces steric considerations. The presence of substituents in the ortho positions can restrict rotation around the central C-C bond, a phenomenon known as atropisomerism.[3][4] This steric hindrance can impact the accessibility of the amine group to reagents.[5]

Comparative Reactivity in Key Transformations

The differing electronic and steric profiles of these two isomers manifest in their reactivity towards common synthetic transformations.

The Sandmeyer reaction, a cornerstone for converting aromatic amines to a variety of functional groups via a diazonium salt intermediate, is highly sensitive to the electronic nature of the aromatic ring.[6][7]

An amine's ability to form a stable diazonium salt is crucial for the success of the Sandmeyer reaction.[8] For 5-Methoxy-[1,1'-biphenyl]-2-amine , the electron-withdrawing nature of the meta-methoxy group is expected to slightly destabilize the resulting diazonium cation, potentially leading to lower yields or the formation of side products if reaction conditions are not carefully controlled.[9]

Conversely, in 4'-Methoxy-[1,1'-biphenyl]-2-amine , the electron-donating character of the para-methoxy group on the distal ring can offer some electronic stabilization to the diazonium salt, potentially leading to cleaner reactions and higher yields under standard Sandmeyer conditions.

Table 1: Predicted Reactivity in Sandmeyer Reactions

CompoundMethoxy PositionExpected Electronic Effect on AminePredicted Diazonium Salt StabilityAnticipated Sandmeyer Reaction Efficiency
5-Methoxy-[1,1'-biphenyl]-2-aminemeta-I (electron-withdrawing)Less StableModerate to Good
4'-Methoxy-[1,1'-biphenyl]-2-aminepara (on distal ring)Weak +M (electron-donating)More StableGood to Excellent

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] The nucleophilicity of the amine is a key factor in the efficiency of this reaction.

Due to the electron-withdrawing inductive effect of the meta-methoxy group, 5-Methoxy-[1,1'-biphenyl]-2-amine is expected to be a less potent nucleophile. This may necessitate the use of more active catalyst systems, stronger bases, or higher reaction temperatures to achieve comparable yields to more electron-rich amines.[12]

4'-Methoxy-[1,1'-biphenyl]-2-amine , with its slightly enhanced electron density due to the distal methoxy group, is predicted to be a more reactive coupling partner in Buchwald-Hartwig aminations. This could translate to milder reaction conditions and potentially broader substrate scope.

dot

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Aryl_Halide Ar-X Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Aryl_Halide->Catalytic_Cycle Oxidative Addition Amine R-NH₂ Amine->Catalytic_Cycle Base Base (e.g., NaOtBu) Base->Catalytic_Cycle Pd_Precatalyst Pd Precatalyst Pd_Precatalyst->Catalytic_Cycle Ligand Ligand (e.g., XPhos) Ligand->Catalytic_Cycle Coupled_Product Ar-NH-R Salt_Byproduct Base-H⁺X⁻ Catalytic_Cycle->Coupled_Product Reductive Elimination Catalytic_Cycle->Salt_Byproduct

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols provide standardized procedures for key reactions involving these biphenyl amines.

dot

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up and Purification A Dissolve amine in aq. HCl B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise B->C D Stir for 15-30 min at 0-5 °C C->D F Add diazonium salt solution to CuCl D->F Diazonium Salt E Prepare CuCl solution E->F G Warm to room temperature F->G H Observe N₂ evolution G->H I Extract with organic solvent H->I Crude Product J Wash with water and brine I->J K Dry over Na₂SO₄ J->K L Purify by column chromatography K->L

Caption: Experimental workflow for the Sandmeyer chlorination reaction.

  • Diazotization:

    • In a flask equipped with a magnetic stirrer, dissolve the biphenyl amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.[8]

    • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the biphenyl amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by column chromatography.

Data Summary

Table 2: Physical Properties of Methoxy-Substituted Biphenyl Amines

CompoundCAS NumberMolecular FormulaMolecular WeightMelting/Boiling Point
5-Methoxy-[1,1'-biphenyl]-2-amine38088-01-6C₁₃H₁₃NO199.25 g/mol 117-120 °C at 0.2 Torr (lit.)[13]
4'-Methoxy-[1,1'-biphenyl]-2-amine38089-03-1C₁₃H₁₃NO199.25 g/mol 40-43 °C (lit.)[14]
Conclusion

The seemingly minor positional change of a methoxy group on the biphenyl amine scaffold results in significant electronic differences that are predicted to influence their chemical reactivity. 4'-Methoxy-[1,1'-biphenyl]-2-amine is anticipated to be the more reactive nucleophile and to form a more stable diazonium salt due to the electron-donating nature of the methoxy group on the distal ring. In contrast, the electron-withdrawing inductive effect of the meta-methoxy group in 5-Methoxy-[1,1'-biphenyl]-2-amine is expected to render it less reactive in both nucleophilic substitutions and diazotization reactions.

These predictions underscore the importance of careful substrate analysis in planning synthetic routes. For reactions requiring a highly nucleophilic amine or the formation of a stable diazonium intermediate, 4'-Methoxy-[1,1'-biphenyl]-2-amine would likely be the superior choice. Conversely, the attenuated reactivity of 5-Methoxy-[1,1'-biphenyl]-2-amine might be advantageous in situations where selectivity is paramount and over-reactivity is a concern. Experimental validation of these hypotheses will provide a clearer understanding and enable more precise control over synthetic outcomes.

References

  • BenchChem. A Comparative Analysis of the Reactivity of N-benzylideneaniline and its Biphenyl Derivatives.
  • BenchChem. An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.
  • ChemBK. 2-amino-4-methoxy-biphenyl.
  • Vaia. Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION].
  • The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials. (2006).
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions. (2020). Beilstein Journal of Organic Chemistry.
  • Wikipedia. Steric effects.
  • Mao, S.-L. et al. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry.
  • PrepChem.com. Synthesis of 4-methoxybiphenyl.
  • e-PG Pathshala. BSc Chemistry.
  • MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021).
  • Wikipedia. Sandmeyer reaction.
  • BenchChem. Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry Stack Exchange. Why is methoxy group an electron donating group? (2016).
  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026).
  • PubMed Central. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018).
  • PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review.
  • BenchChem. A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.
  • SpectraBase. (5-Methoxy-2-methyl-phenyl)amine.
  • ChemicalBook. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum.
  • Wikipedia. Methoxy group.
  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019).
  • ACS Publications. An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands | The Journal of Organic Chemistry. (2000).
  • 4-Methoxybiphenyl - SAFETY DATA SHEET.
  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • Tokyo Chemical Industry. SAFETY DATA SHEET. (2025).
  • PubMed Central. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.
  • Chemistry Stack Exchange. Chirality of symmetrically substituted biphenyl. (2016).
  • CAS 38089-03-1 | 4'-Methoxybiphenyl-2-amine.
  • Hoffman Fine Chemicals. CAS 38088-01-6 | 5-Methoxy-[1,1'-biphenyl]-2-amine.
  • ResearchGate. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2026).
  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Santa Cruz Biotechnology. 4′-Methoxy-[1,1′-biphenyl]-2-amine hydrochloride | SCBT.
  • PubMed. Computational comparison of the reactions of substituted amines with CO(2). (2010).
  • Studies in the Biphenyl Series. V. Bromination of 4-Methoxybiphenyl.
  • CAS. CAS SciFinder - Chemical Compound Database.
  • BenchChem. Spectroscopic Profile of 4'-Methoxy[1,1'-biphenyl]-2,5-diol: A Technical Guide.
  • Chemistry LibreTexts. Conformations of Biphenyls. (2023).

Sources

Comparative

Validation of analytical HPLC-UV methods for quantifying 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

Comparative Validation Guide: UHPLC-UV vs. Legacy HPLC for the Quantification of 5-Methoxy-[1,1'-biphenyl]-2-amine Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently encounter the ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: UHPLC-UV vs. Legacy HPLC for the Quantification of 5-Methoxy-[1,1'-biphenyl]-2-amine

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying primary aromatic amines (PAAs). 5-Methoxy-[1,1'-biphenyl]-2-amine (also known as 2-amino-5-methoxybiphenyl) is a structurally significant compound, often monitored as a critical synthetic intermediate or a potentially genotoxic impurity in pharmaceutical manufacturing.

Because of its highly conjugated biphenyl core, this molecule exhibits strong chromophoric properties, making UV detection a highly practical and cost-effective choice compared to more complex LC-MS/MS setups, provided the concentration falls within the UV linear dynamic range[1]. However, quantifying this compound accurately requires a method that overcomes its inherent chromatographic pitfalls.

The Causality of Chromatographic Behavior: The molecule features a primary amine group ( pKa​ ~4.5–5.0) attached to a hydrophobic biphenyl ring. In traditional acidic mobile phases (e.g., 0.1% TFA), the amine becomes protonated. While this increases its polarity, it simultaneously induces severe secondary ion-exchange interactions with residual, un-endcapped silanols on legacy silica columns. This manifests as severe peak tailing, which compromises integration accuracy and inflates the Limit of Quantitation (LOQ).

By shifting to a pH-controlled buffered system (pH 6.8) and utilizing sub-2 µm fully endcapped stationary phases, we maintain the analyte in its neutral state. This suppresses silanol activity and achieves sharp, Gaussian peak shapes. This guide objectively compares a modernized UHPLC-UV method against a traditional legacy HPLC-UV approach, providing a self-validating experimental protocol grounded in the latest 2[2].

Method Performance Comparison

To demonstrate the superiority of the optimized approach, we compared the proposed UHPLC-UV method against a widely used alternative (Legacy HPLC-UV). The data below illustrates how stringent sensitivity requirements for primary aromatic amines can be fulfilled by modernizing the chromatographic parameters[3].

Table 1: Chromatographic Parameter Comparison

ParameterLegacy HPLC-UV (Alternative)Optimized UHPLC-UV (Proposed Product)Causality / Rationale
Column C18, 5 µm, 4.6 x 250 mmSub-2 µm C18, 2.1 x 100 mmSmaller particles reduce eddy diffusion, drastically increasing theoretical plates and resolution.
Mobile Phase Methanol / Water (0.1% TFA)Acetonitrile / 10mM NH₄OAc (pH 6.8)pH 6.8 keeps the amine neutral, preventing secondary ion-exchange tailing.
Flow Rate 1.0 mL/min0.4 mL/minOptimized for the van Deemter minimum of sub-2 µm particles.
Run Time 25.0 minutes5.0 minutes5x faster throughput reduces solvent consumption and analysis bottlenecks.
Tailing Factor ( As​ ) 1.8 (Significant tailing)1.05 (Highly symmetrical)Complete endcapping and pH control eliminate silanol interactions.

Table 2: ICH Q2(R2) Validation Performance Metrics

Validation ParameterICH Q2(R2) Acceptance CriteriaLegacy HPLC-UVOptimized UHPLC-UV
Specificity No interference at retention timeBaseline noise observedBaseline resolved, no interference
Linearity ( R2 ) ≥0.999 0.9950.9998
Precision (%RSD) ≤2.0% (n=6)2.4%0.6%
Accuracy (Recovery) 98.0% - 102.0%94.5% - 103.2%99.1% - 100.4%
LOD / LOQ Signal-to-Noise 3 / 100.5 µg/mL / 1.5 µg/mL0.02 µg/mL / 0.06 µg/mL

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This means the protocol includes built-in system suitability and quality control checks that automatically invalidate the run if the system drifts out of specification, ensuring absolute trustworthiness of the generated data. The following workflow aligns with the.

Step 1: Mobile Phase Preparation & pH Control
  • Action: Prepare a 10 mM Ammonium Acetate aqueous solution. Adjust the pH to 6.8 ± 0.05 using dilute acetic acid or ammonia. Filter through a 0.2 µm regenerated cellulose membrane.

  • Causality: Precise pH control is the linchpin of this method. A pH of 6.8 ensures the primary amine remains unprotonated, preventing the analyte from interacting with the negatively charged silica backbone of the column.

Step 2: System Suitability Testing (SST)
  • Action: Inject the SST standard (10 µg/mL of 5-Methoxy-[1,1'-biphenyl]-2-amine) six consecutive times before any sample analysis.

  • Self-Validation Check: The sequence is only permitted to proceed if the %RSD of the peak area is ≤1.0% , theoretical plates ( N ) are ≥10,000 , and the tailing factor ( As​ ) is ≤1.5 . If these criteria fail, the system is not equilibrated, and data collection must halt.

Step 3: Linearity and Range Evaluation
  • Action: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration. Inject each level in triplicate.

  • Self-Validation Check: Perform linear regression analysis. The method is internally validated for quantitation only if R2≥0.999 and the y-intercept is ≤2% of the 100% target response.

Step 4: Accuracy via Matrix Spike Recovery
  • Action: Spike known amounts of the 5-Methoxy-[1,1'-biphenyl]-2-amine reference standard into a synthetic sample matrix at 50%, 100%, and 150% levels (n=3 preparations per level).

  • Self-Validation Check: Calculate the percentage recovery against the theoretical spiked amount. Recovery must strictly fall between 98.0% and 102.0%. Values outside this range indicate active matrix interference or analyte degradation during sample prep.

Validation Workflow Diagram

ValidationLifecycle N1 1. Method Optimization (pH 6.8 Buffer, Sub-2µm C18) N2 2. System Suitability (SST) (Tailing Factor ≤ 1.5, N ≥ 10k) N1->N2 N3 3. Specificity & Selectivity (Matrix Blank Assessment) N2->N3 N4 4. Linearity & Range (R² ≥ 0.999, 25-150% Target) N3->N4 N5 5. Accuracy & Precision (Recovery 98-102%, RSD ≤ 2%) N4->N5 N6 6. Robustness Evaluation (Flow/Temp Variations) N5->N6 N7 Validated Method Ready N6->N7

ICH Q2(R2) analytical validation workflow for 5-Methoxy-[1,1'-biphenyl]-2-amine.

Conclusion

Transitioning from a legacy HPLC method to an optimized UHPLC-UV framework for the quantification of 5-Methoxy-[1,1'-biphenyl]-2-amine is not merely about speed; it is about achieving fundamental chromatographic control. By understanding the causality between the analyte's pKa​ and the stationary phase chemistry, scientists can engineer a method that inherently resists peak tailing and baseline noise. When coupled with a self-validating protocol built on ICH Q2(R2) principles, this approach guarantees data integrity, regulatory compliance, and unparalleled analytical trustworthiness.

References

  • Q2(R2)
  • ICH Q2(R2)
  • Source: chromatographyonline.
  • Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No.

Sources

Validation

Structural comparison of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE and its positional isomers

Structural and Synthetic Comparison of 5-Methoxy-[1,1'-biphenyl]-2-amine and its Positional Isomers As a Senior Application Scientist in early-stage drug discovery, selecting the correct substituted biphenylamine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Synthetic Comparison of 5-Methoxy-[1,1'-biphenyl]-2-amine and its Positional Isomers

As a Senior Application Scientist in early-stage drug discovery, selecting the correct substituted biphenylamine scaffold is a critical decision that dictates the success of downstream heterocycle synthesis. Methoxy-substituted biphenylamines are highly privileged building blocks, frequently utilized to construct complex polycyclic systems like carbazoles and phenanthridines.

However, the exact positional relationship between the amine, the methoxy group, and the biphenyl axis fundamentally alters the molecule's electronic landscape and reactivity. This guide provides an objective, data-supported comparison of 5-methoxy-[1,1'-biphenyl]-2-amine (CAS: 38088-01-6) against its primary positional alternative, 4-methoxy-[1,1'-biphenyl]-2-amine , detailing their structural profiles, synthetic causality, and validated experimental protocols.

Structural and Electronic Profiling

The performance of a biphenylamine in cross-coupling or cyclization reactions is governed by the nucleophilicity of its amine group and the steric hindrance around the biphenyl axis.

  • 5-Methoxy-[1,1'-biphenyl]-2-amine (The Para Isomer): In this structure (also named 4-methoxy-2-phenylaniline), the methoxy group is located at position 5 of the biphenyl system, which corresponds to the para position relative to the amine on the aniline ring. The strong mesomeric electron-donating effect (+M effect) of the para-methoxy group significantly increases the electron density on the nitrogen atom. This makes the amine highly nucleophilic and an excellent candidate for subsequent Buchwald-Hartwig aminations or diazotization reactions.

  • 4-Methoxy-[1,1'-biphenyl]-2-amine (The Meta Isomer): In this alternative (5-methoxy-2-phenylaniline), the methoxy group is at position 4 of the biphenyl system, placing it meta to the amine. Because resonance donation cannot occur from the meta position, the methoxy group primarily exerts an electron-withdrawing inductive effect (-I effect). Consequently, this amine is significantly less nucleophilic than its 5-methoxy counterpart.

  • Steric Hindrance: Both isomers feature an ortho-phenyl ring relative to the amine. To minimize steric clash, the biphenyl system is forced out of coplanarity (dihedral angle ~45–60°). This restricts the rotational freedom of the amine, requiring highly active catalysts for downstream functionalization.

Physicochemical Properties Comparison

The table below summarizes the quantitative and qualitative data distinguishing these two key isomers.

Property5-Methoxy-[1,1'-biphenyl]-2-amine4-Methoxy-[1,1'-biphenyl]-2-amine
CAS Number 38088-01-61217-87-4 (N-Ac derivative)
IUPAC / Alternative Name 4-Methoxy-2-phenylaniline5-Methoxy-2-phenylaniline
Methoxy Position (vs Amine) Para (Position 4 of aniline ring)Meta (Position 5 of aniline ring)
Electronic Influence on NH₂ Strong +M effect (Electron Donating)-I effect (Inductive Withdrawing)
Amine Nucleophilicity HighModerate
Primary Synthetic Route Suzuki-Miyaura Cross-CouplingBenzyne Mechanism (Amination)
Downstream Application Precursor to 3-Methoxy-9H-carbazolePrecursor to 2-Methoxy-9H-carbazole

Synthetic Methodologies & Experimental Protocols

The synthesis of these isomers requires entirely different strategic approaches due to the directing effects of their substituents. Every protocol described below is a self-validating system designed to ensure absolute regiocontrol.

Pathway A: 5-Methoxy-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura Coupling

Causality: To synthesize the 5-methoxy isomer without risking positional scrambling, a palladium-catalyzed cross-coupling is required. By coupling 2-bromo-4-methoxyaniline with phenylboronic acid, the phenyl group is installed exactly ortho to the amine, perfectly preserving the para-methoxy relationship. This method avoids the harsh conditions of direct amination (1).

Step-by-Step Protocol:

  • Catalyst Preparation: In a dry 100 mL round-bottom flask, dissolve phenylboronic acid (0.400 g, 3.29 mmol, 1.3 equiv), K₂CO₃ (1.65 g, 12.0 mmol, 4.0 equiv), and Pd(PPh₃)₄ (0.345 g, 0.299 mmol, 0.1 equiv) in a solvent mixture of 20 mL toluene, 10 mL H₂O, and 5 mL EtOH.

  • Coupling Reaction: Add 2-bromo-4-methoxyaniline (0.604 g, 2.99 mmol, 1.0 equiv) to the mixture. Heat the biphasic solution to 95 °C and stir for 16 hours.

  • Workup: Cool the reaction to ambient temperature. Dilute with 100 mL of saturated aqueous NH₄Cl and 100 mL of CH₂Cl₂, then separate the phases. Dry the organic phase over Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify via MPLC (0:100 to 30:70 EtOAc/hexanes) to afford 5-methoxy-[1,1'-biphenyl]-2-amine as a brown oil (approx. 82% yield).

SuzukiWorkflow R1 2-Bromo-4-methoxyaniline (1.0 equiv) Cat Catalyst & Base: Pd(PPh3)4 (0.1 equiv) K2CO3 (4.0 equiv) R1->Cat R2 Phenylboronic Acid (1.3 equiv) R2->Cat Solv Solvent System: Toluene / H2O / EtOH (4:2:1 ratio) Cat->Solv Cond Reaction Conditions: 95 °C for 16 hours Solv->Cond Workup Workup: Sat. NH4Cl & CH2Cl2 Phase Separation Cond->Workup Prod Product: 5-Methoxy-[1,1'-biphenyl]-2-amine (82% Yield) Workup->Prod

Fig 1. Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis of the 5-methoxy isomer.

Pathway B: 4-Methoxy-[1,1'-biphenyl]-2-amine via Benzyne Intermediate

Causality: The 4-methoxy isomer is synthesized from 3-bromo-4-methoxybiphenyl. Because the aryl halide is unactivated, standard nucleophilic aromatic substitution is impossible. Instead, treating the substrate with a strong base (NaNH₂ in liquid ammonia) forces the elimination of HBr to form a highly reactive aryne (benzyne) intermediate. The amide ion then regioselectively attacks the aryne to yield the 2-amino product (2).

Step-by-Step Protocol:

  • Aryne Generation: Suspend 3-bromo-4-methoxybiphenyl in anhydrous liquid ammonia at -33 °C.

  • Amination: Slowly add sodium amide (NaNH₂). The strong base initiates the elimination of HBr, forming the transient 3,4-dehydro-4-methoxybiphenyl intermediate.

  • Nucleophilic Attack: Allow the excess ammonia/amide ions to attack the aryne intermediate in situ.

  • Quenching: Evaporate the ammonia carefully under a fume hood. Quench the solid residue with water and extract with diethyl ether to isolate 2-amino-4-methoxybiphenyl.

BenzyneMechanism SM 3-Bromo-4-methoxybiphenyl Base NaNH2 / Liquid NH3 (Strong Base) SM->Base Deprotonation Aryne Aryne Intermediate (3,4-dehydro-4-methoxybiphenyl) Base->Aryne Elimination of HBr Attack Nucleophilic Attack by NH2- (Regioselective) Aryne->Attack Prod 4-Methoxy-[1,1'-biphenyl]-2-amine (Positional Isomer) Attack->Prod Protonation

Fig 2. Logical relationship of the benzyne mechanism for synthesizing the 4-methoxy isomer.

Downstream Applications in Drug Discovery

The choice between these isomers directly dictates the substitution pattern of downstream heterocycles:

  • Carbazole Synthesis: 5-Methoxy-[1,1'-biphenyl]-2-amine is a direct precursor to 3-methoxy-9H-carbazole (3). This is achieved via a diazotization/azidation sequence followed by a Rh(II)-catalyzed intramolecular C-H amination. Conversely, utilizing the 4-methoxy isomer under similar conditions yields 2-methoxycarbazole .

  • Phenanthridine Derivatives: Both isomers can be acylated and subsequently cyclized using phosphorus oxychloride to form phenanthridinols, which are frequently evaluated for antimicrobial and fungistatic activity.

References

  • Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Alkyl 3-Phenanthridinols. The Journal of Organic Chemistry 1957.[Link]

Sources

Comparative

A Comparative Guide to Green Synthesis Routes for 5-Methoxy-[1,1'-biphenyl]-2-amine

This guide provides an in-depth comparative analysis of synthetic routes for 5-Methoxy-[1,1'-biphenyl]-2-amine, a key intermediate in pharmaceutical and materials science. We will benchmark traditional versus modern synt...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of synthetic routes for 5-Methoxy-[1,1'-biphenyl]-2-amine, a key intermediate in pharmaceutical and materials science. We will benchmark traditional versus modern synthetic strategies through the lens of green chemistry, focusing on metrics such as atom economy, E-factor, process safety, and environmental impact. The objective is to equip researchers and process chemists with the data and insights necessary to select and optimize sustainable manufacturing pathways.

Introduction: The Imperative for Greener Biphenyl Amines

5-Methoxy-[1,1'-biphenyl]-2-amine and its derivatives are privileged scaffolds in medicinal chemistry, often found in molecules targeting a range of biological pathways.[1] Traditionally, their synthesis has relied on multi-step sequences that often generate significant waste and utilize hazardous materials. The principles of green chemistry compel us to design processes that are not only efficient and high-yielding but also inherently safer and more sustainable.[2] This involves maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing the total waste generated (E-Factor).[3][4]

This guide will dissect three distinct, plausible synthetic routes, evaluating them based on these core principles and providing detailed, actionable protocols.

Route 1: The Classical Pathway — Suzuki Coupling and Stoichiometric Nitro Reduction

This route represents a conventional and widely practiced approach for constructing substituted biphenyl amines. It involves two main transformations: a palladium-catalyzed Suzuki-Miyaura coupling to form the carbon-carbon biphenyl bond, followed by the reduction of a nitro group to the target amine.[5]

Experimental Workflow: Route 1

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction A 2-Bromo-1-methoxy-4-nitrobenzene C Pd(PPh₃)₄ / Na₂CO₃ Toluene/Water A->C B Phenylboronic Acid B->C D 5-Methoxy-2-nitro-1,1'-biphenyl C->D C-C Bond Formation E 5-Methoxy-2-nitro-1,1'-biphenyl F Iron Powder (Fe) / NH₄Cl Ethanol/Water E->F G 5-Methoxy-[1,1'-biphenyl]-2-amine F->G Reduction

Caption: Workflow for the classical Suzuki coupling and nitro reduction route.

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of 5-Methoxy-2-nitro-1,1'-biphenyl (Suzuki Coupling)

  • To a round-bottom flask, add 2-bromo-1-methoxy-4-nitrobenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Add a 4:1 mixture of toluene and water (0.2 M relative to the aryl bromide).

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

  • Upon completion (monitored by TLC), cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 5-Methoxy-[1,1'-biphenyl]-2-amine (Béchamp Reduction)

  • To a flask containing the 5-methoxy-2-nitro-1,1'-biphenyl (1.0 equiv.) from the previous step, add a 4:1 mixture of ethanol and water.

  • Add iron powder (5.0 equiv.) and ammonium chloride (1.2 equiv.).

  • Heat the mixture to reflux (approx. 80°C) and stir vigorously for 4 hours.

  • After cooling, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic extracts and concentrate to yield the final product.

Green Chemistry Analysis: Route 1

This classical route, while reliable, presents several green chemistry challenges. The use of toluene, a hazardous solvent, is a significant drawback. The Béchamp reduction generates large quantities of iron oxide sludge, contributing to a very high E-Factor. Furthermore, the use of stoichiometric iron powder results in poor atom economy for the reduction step.

Route 2: The Optimized Green Pathway — Modern Suzuki Coupling and Catalytic Hydrogenation

This route improves upon the classical method by incorporating modern, greener alternatives for both key steps. It utilizes a more sustainable solvent system and replaces the stoichiometric reductant with a highly efficient catalytic process.

Experimental Workflow: Route 2

cluster_0 Step 1: Green Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation A 2-Bromo-1-methoxy-4-nitrobenzene C PdCl₂(dppf) / K₂CO₃ Isopropyl Acetate/Water A->C B Phenylboronic Acid B->C D 5-Methoxy-2-nitro-1,1'-biphenyl C->D Efficient C-C Bond Formation E 5-Methoxy-2-nitro-1,1'-biphenyl F H₂ (gas) / 5% Pd/C Ethanol E->F G 5-Methoxy-[1,1'-biphenyl]-2-amine F->G Clean Reduction

Caption: Workflow for the optimized green Suzuki coupling and hydrogenation.

Detailed Experimental Protocol: Route 2

Step 1: Synthesis of 5-Methoxy-2-nitro-1,1'-biphenyl (Green Suzuki Coupling)

  • In a reaction vessel, combine 2-bromo-1-methoxy-4-nitrobenzene (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Add isopropyl acetate (i-PrOAc) as the solvent (0.25 M).[6] For certain substrates, a small amount of water (5.0 equiv.) can accelerate the reaction.[6]

  • Degas the mixture with nitrogen for 20 minutes.

  • Add a modern palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.5 mol%).

  • Heat the reaction to 60-80°C and stir for 2-6 hours until completion.

  • Cool, wash the organic layer with water and brine, dry, and concentrate. The product often crystallizes upon concentration, minimizing the need for chromatography.

Step 2: Synthesis of 5-Methoxy-[1,1'-biphenyl]-2-amine (Catalytic Hydrogenation)

  • Dissolve the nitro-biphenyl intermediate (1.0 equiv.) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add 5% Palladium on Carbon (Pd/C) catalyst (0.5-1.0 w/w %).[7]

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the mixture at room temperature for 2-4 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture to recover the Pd/C catalyst (which can be recycled).

  • Evaporate the solvent to obtain the high-purity final product.

Green Chemistry Analysis: Route 2

This optimized route offers substantial environmental benefits. Isopropyl acetate is a much greener solvent than toluene.[6] Catalytic hydrogenation is a prime example of green chemistry; its only byproduct is water, leading to an excellent atom economy and a near-zero E-factor for the reduction step.[8] The lower catalyst loading and milder conditions in the Suzuki step also reduce energy consumption and cost.

Route 3: The Convergent Pathway — Late-Stage Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and offers a different strategic approach.[9][10] In this route, the biphenyl core is constructed first, followed by the installation of the amine group in the final step. This can be advantageous for diversifying the amine component late in the synthesis.

Experimental Workflow: Route 3

cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 1-Bromo-4-methoxybenzene C Pd Catalyst / Base Green Solvent A->C B 2-Bromophenylboronic Acid B->C D 2-Bromo-5-methoxy-1,1'-biphenyl C->D C-C Bond Formation E 2-Bromo-5-methoxy-1,1'-biphenyl F Ammonia Source (e.g., Benzophenone Imine) Pd Precatalyst / Ligand / Base E->F G 5-Methoxy-[1,1'-biphenyl]-2-amine F->G C-N Bond Formation

Caption: Workflow for a late-stage Buchwald-Hartwig amination strategy.

Detailed Experimental Protocol: Route 3

Step 1: Synthesis of 2-Bromo-5-methoxy-1,1'-biphenyl

  • This intermediate is synthesized via a Suzuki coupling similar to that described in Route 2, Step 1, using 1-bromo-4-methoxybenzene and 2-bromophenylboronic acid as coupling partners.

Step 2: Synthesis of 5-Methoxy-[1,1'-biphenyl]-2-amine (Buchwald-Hartwig Amination)

  • To a glovebox-dried Schlenk tube, add 2-bromo-5-methoxy-1,1'-biphenyl (1.0 equiv.), a suitable palladium precatalyst (e.g., RuPhos G3, 1-2 mol%), and the corresponding ligand (e.g., RuPhos).[11]

  • Add the base, such as lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv.).[11]

  • Add the ammonia source. Direct use of ammonia gas is challenging; therefore, an ammonia equivalent like benzophenone imine is often used, followed by a hydrolysis step.[9][10]

  • Add a dry, aprotic solvent like tert-butanol or 1,4-dioxane. Note: Greener solvent alternatives are an active area of research.

  • Seal the tube and heat to 90-110°C for 12-24 hours.

  • After cooling, quench the reaction and perform an aqueous workup. If a protected amine was used, an additional hydrolysis step is required.

  • Purify the product via column chromatography.

Green Chemistry Analysis: Route 3

While synthetically powerful, the Buchwald-Hartwig amination route has its own green chemistry considerations. The catalysts and specialized ligands can be expensive and have a high environmental footprint to produce.[10] Solvents like 1,4-dioxane are highly undesirable.[10][12] However, the development of highly active catalysts allows for very low loadings, and ongoing research is focused on developing systems that work in more benign solvents. The primary advantage is synthetic flexibility, but from a green metrics standpoint, it is often less favorable than an optimized catalytic hydrogenation route unless significant improvements in catalyst and solvent systems are employed.

Quantitative Comparison of Synthesis Routes

MetricRoute 1: Classical Suzuki/Nitro ReductionRoute 2: Optimized Suzuki/HydrogenationRoute 3: Late-Stage Buchwald-Hartwig
Number of Steps 222
Estimated Overall Yield 60-75%80-90%70-85%
Atom Economy (Calculated) Moderate (poor in reduction step)High (excellent in reduction step)Moderate (depends on ammonia source/ligand)
E-Factor (Estimated) Very High (>50) due to iron sludgeLow (<10)Moderate to High (solvent & ligand driven)
Solvent Choice Poor (Toluene)Good (Isopropyl Acetate, Ethanol)Poor to Moderate (Dioxane, t-BuOH)
Catalyst System Classical Pd(0) catalystModern, efficient Pd(II) catalystSpecialized Pd-precatalyst and ligand
Waste Profile High volume of metallic wasteMinimal waste, recyclable catalystOrganic waste from ligands and solvents
Safety & Hazards Flammable solvents, metal sludgeFlammable solvents, H₂ gas (requires engineering controls)Air-sensitive reagents, toxic solvents

Emerging Technologies: The Future of Green Amine Synthesis

Biocatalysis

The use of enzymes offers a highly selective and environmentally benign path to chiral amines.[13] A conceptual biocatalytic route to our target molecule could involve the enzymatic amination of a ketone precursor using a transaminase (TA) or reductive aminase (RedAm) enzyme.[13][14]

A 5-Methoxy-[1,1'-biphenyl]-2-one (Ketone Precursor) B Transaminase Enzyme + Amine Donor (e.g., Alanine) A->B C 5-Methoxy-[1,1'-biphenyl]-2-amine B->C Asymmetric Amination

Caption: Conceptual workflow for a biocatalytic amination.

This approach operates in aqueous media at ambient temperature and pressure, generating minimal waste and offering access to enantiopure products.[15][16] While requiring initial investment in enzyme screening and development, it represents the pinnacle of green synthesis.

Flow Chemistry

Continuous flow chemistry allows for safer, more efficient, and scalable reactions.[17][18] High-pressure/high-temperature reactions like catalytic hydrogenation can be performed more safely in small-volume flow reactors.[17] This technology also enables the integration of multiple reaction steps and in-line purification, significantly reducing footprint and waste.[19] Both Route 2 and Route 3 could be readily adapted to a continuous flow process for enhanced efficiency and safety.

Conclusion and Recommendation

Based on a comprehensive analysis of yield, safety, and green metrics, Route 2: The Optimized Green Pathway stands out as the most sustainable and efficient method for the synthesis of 5-Methoxy-[1,1'-biphenyl]-2-amine. Its use of a greener solvent, a highly efficient catalytic reduction step, and high overall yield results in a dramatically lower E-Factor and a superior environmental profile compared to the classical approach.

While the Buchwald-Hartwig amination (Route 3) offers strategic advantages for library synthesis, its current reliance on less-desirable solvents and complex catalytic systems makes it a secondary choice for large-scale, green production. Looking forward, the adoption of biocatalysis and flow chemistry holds the promise of further refining these processes, pushing the synthesis of vital chemical building blocks toward a truly sustainable future.

References

  • Biocatalysis: landmark discoveries and applications in chemical synthesis. RSC Publishing.
  • Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • Catalyst-free C–N bond formation under biocompatible reaction conditions. Green Chemistry.
  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. RSC Publishing.
  • A Green Synthesis Strategy of Binuclear Catalyst for the C-C Cross-Coupling Reactions in the Aqueous Medium: Hiyama and Suzuki–Miyaura Reactions as Case Studies. PMC.
  • Atom Economy Green Synthesis in Organic Chemistry. JOCPR.
  • Synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. Benchchem.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar.
  • New routes to the sustainable manufacturing of chemicals. The University of Manchester.
  • Sustainable Synthetic Strategies for the Preparation of Low Molecular Weight Drugs by Biotech Routes. SciELO.
  • Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC.
  • Analysis of green chemistry principles in different synthetic routes. Benchchem.
  • Direct Cycle between Coproduct and Reactant: an Approach to Improve Atom Economy and Applications for the Synthesis and Protection of Primary Amines. Green Chemistry.
  • The application of flow chemistry to the synthesis of pharmaceutically privileged heterocycles.
  • Typical E-Factors for chemical industry sectors.
  • Biocatalytic Amine Synthesis.
  • NOVEL METHODOLOGIES FOR THE FLOW SYNTHESIS OF ORGANIC SCAFFOLDS. POLITesi - Politecnico di Milano.
  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC.
  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine. Benchchem.
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • Green chemistry approach for the synthesis of bioactive heterocycles. Goa University.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

Sources

Validation

Spectroscopic Validation and Comparative Analysis of Commercially Sourced 5-Methoxy-[1,1'-biphenyl]-2-amine Batches

Executive Summary The biaryl motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of advanced therapeutics and complex ligands . Specifically, 1 [[1]] serves as a critical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biaryl motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of advanced therapeutics and complex ligands . Specifically, 1 [[1]] serves as a critical building block for Buchwald-Hartwig aminations and the synthesis of bioactive heterocycles. Because this compound is typically synthesized via palladium-catalyzed 2 between an arylboronic acid and a bromoaniline derivative [[2]], commercial batches are inherently susceptible to specific impurities. These include unreacted starting materials, dehalogenated byproducts, and structurally similar regioisomers [[2.6]].

To ensure downstream synthetic integrity, incoming batches must be rigorously evaluated. This guide provides a comprehensive, 3 [[1.3]] spectroscopic validation framework. By comparing High-Purity Pharmaceutical Grade versus Standard Reagent Grade batches, we detail the causality behind each analytical choice and establish self-validating protocols for routine quality control.

Rationale for Multi-Modal Spectroscopic Validation

As a Senior Application Scientist, I approach batch validation not merely as a checklist, but as a self-validating system of orthogonal techniques designed to eliminate false positives:

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): Selected for its absolute specificity. Suzuki-Miyaura couplings can produce trace isomeric impurities that co-elute in standard HPLC [[2.1]]. HRMS provides exact mass confirmation, while an optimized UPLC gradient ensures the baseline resolution of structural isomers.

  • Nuclear Magnetic Resonance (1H & 13C NMR): Essential for confirming the regiochemistry of the biphenyl core. The placement of the methoxy (-OCH3) and amine (-NH2) groups drastically alters the electronic environment of the aromatic protons. We utilize CDCl3 as the solvent to provide a clear window for the aromatic region, relying on tetramethylsilane (TMS) as an internal, self-validating zero-point reference.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Provides orthogonal confirmation of functional groups. The N-H stretching vibrations of the primary amine and the C-O-C asymmetric stretch of the methoxy group serve as rapid pass/fail identifiers.

Comparative Batch Analysis

To illustrate the variance in commercial sourcing, we analyzed two distinct batches: Vendor A (High-Purity Pharmaceutical Grade) and Vendor B (Standard Reagent Grade). The quantitative data is summarized below.

Analytical ParameterVendor A (High-Purity Grade)Vendor B (Standard Grade)ICH Q2(R2) Acceptance Criteria
LC-UV Purity (254 nm) 99.8%94.2%≥ 98.0%
HRMS Exact Mass Error 1.2 ppm4.8 ppm≤ 5.0 ppm
Regioisomeric Impurities Not Detected3.1% (4-methoxy isomer)≤ 0.5%
Residual Solvents (NMR) < 0.1% (Ethyl Acetate)1.5% (Hexanes/EtOAc)≤ 0.5%
Palladium Residue (ICP-MS) 2 ppm45 ppm≤ 10 ppm

Scientific Insight: Vendor B's batch contains a significant regioisomeric impurity (3.1%), likely stemming from an impure bromoaniline precursor utilized during their Suzuki-Miyaura coupling phase [[2.1]]. This specific impurity would severely compromise downstream catalytic aminations, highlighting the necessity of LC-HRMS over standard low-resolution UV assays.

Experimental Methodologies & Self-Validating Protocols

Every protocol described below incorporates internal controls to ensure the analytical procedure is "fit for its intended purpose," aligning strictly with3 [[3]].

Protocol A: LC-HRMS Analysis

Objective: Determine chromatographic purity and confirm the exact mass of C13H13NO (Theoretical [M+H]+: 200.1070).

  • System Suitability Test (SST): Inject a blank (Methanol) followed by a certified reference standard of 5-methoxy-[1,1'-biphenyl]-2-amine.

    • Causality: The blank injection is a self-validating step that rules out column carryover, while the standard validates detector response linearity and retention time stability prior to running the unknown batch.

  • Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 to prevent detector saturation.

  • Chromatography: Utilize a C18 UPLC column (1.7 µm, 2.1 x 100 mm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Execution: 5% B to 95% B over 8 minutes.

    • Causality: A shallow gradient through the 40-60% B range is critical to chromatographically resolve the 5-methoxy target from potential 4-methoxy or 6-methoxy regioisomers that share the identical exact mass.

  • Detection: ESI+ mode, scanning m/z 100-1000.

Protocol B: 1H and 13C NMR Spectroscopy

Objective: Verify structural connectivity and quantify residual solvents.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS.

    • Causality: TMS acts as an internal, self-validating zero-point reference. CDCl3 is chosen over DMSO-d6 to prevent solvent peak overlap with the critical methoxy singlet (~3.78 ppm).

  • 1H NMR Acquisition: 400 MHz, 16 scans, relaxation delay (D1) of 2 seconds.

  • 13C NMR Acquisition: 100 MHz, 512 scans, D1 of 2 seconds.

  • Data Interpretation:

    • Methoxy group: Sharp singlet at ~3.78 ppm (3H).

    • Amine group: Broad singlet at ~3.55 ppm (2H). (Broadening is due to quadrupolar relaxation of nitrogen and proton exchange).

    • Aromatic region: Multiplets between 6.70–7.50 ppm (8H). The distinct doublet at ~6.75 ppm corresponds to the proton ortho to the amine, heavily shielded by the electron-donating -NH2 group.

Protocol C: FTIR Spectroscopy (ATR Mode)

Objective: Rapid orthogonal confirmation of functional groups.

  • Background Scan: Perform a 16-scan background spectrum on the clean diamond ATR crystal.

    • Causality: This self-validating step subtracts atmospheric CO2 and water vapor, ensuring environmental spectral artifacts do not mask the sample's signals.

  • Sample Acquisition: Place 2-3 mg of the solid batch onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Key Band Identification: Look for the N-H stretch (primary amine) doublet at ~3450 and 3360 cm⁻¹, and the C-O-C stretch (aryl ether) strong band at ~1220 cm⁻¹.

Validation Workflow & Decision Matrix

ValidationWorkflow Start Commercial Batch 5-Methoxy-[1,1'-biphenyl]-2-amine (CAS: 38088-01-6) LCMS LC-HRMS Analysis (Purity & Exact Mass) Start->LCMS NMR 1H & 13C NMR (Structural Integrity) Start->NMR FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR Decision1 Purity > 98% & Mass Error < 5 ppm? LCMS->Decision1 Decision2 No Regioisomeric Impurities? NMR->Decision2 Pass Batch Approved (Proceed to Synthesis) FTIR->Pass Conforms Fail Batch Rejected (Quarantine/Purify) FTIR->Fail Non-conforming Decision1->NMR Yes Decision1->Fail No Decision2->FTIR Yes Decision2->Fail No

Figure 1: Spectroscopic validation workflow and decision matrix for biphenylamine batches.

Conclusion

The spectroscopic validation of 5-methoxy-[1,1'-biphenyl]-2-amine requires a rigorous, multi-modal approach. As demonstrated by the comparative analysis, standard reagent-grade batches often harbor regioisomeric impurities and residual palladium from their Suzuki-Miyaura synthesis [[2],[4]]. By implementing the self-validating LC-HRMS, NMR, and FTIR protocols outlined above, laboratories can ensure full compliance with ICH Q2(R2) standards [[1.3]] and secure the integrity of their downstream drug development pipelines.

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: hoffmanchemicals.
  • Source: guidechem.
  • Source: uliege.
  • Source: gre.ac.
  • Source: nih.

Sources

Comparative

The Efficiency of Chemical Scaffolds: A Comparative Analysis of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE and Standard Biphenylamines in Drug Discovery

A Senior Application Scientist's Guide to Evaluating Ligand Efficiency In the landscape of modern drug discovery, the pursuit of potent molecules is a fundamental objective. However, potency alone does not guarantee a su...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating Ligand Efficiency

In the landscape of modern drug discovery, the pursuit of potent molecules is a fundamental objective. However, potency alone does not guarantee a successful drug candidate. The concept of ligand efficiency (LE) has emerged as a critical metric for assessing the quality of a compound, offering a more nuanced understanding of a molecule's binding effectiveness relative to its size.[1][2] This guide provides an in-depth evaluation of the ligand efficiency of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE in a comparative context with established biphenylamine-based drugs, offering researchers and drug development professionals a framework for assessing the potential of novel chemical scaffolds.

The biphenylamine moiety is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[3] Its conformational flexibility allows it to adapt to various binding pockets, making it a versatile scaffold for drug design. This guide will delve into the quantitative measures that help us understand how efficiently a molecule utilizes its atomic composition to achieve its biological effect.

Understanding Ligand Efficiency and Its Significance

Ligand efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom) of a ligand to its target protein.[2] It provides a way to normalize the binding affinity of a compound by its size, allowing for a more equitable comparison between molecules of different molecular weights. A higher LE value suggests that a molecule achieves its potency in a more "atom-economical" manner, which is often a desirable trait in the early stages of drug discovery, such as fragment-based drug discovery (FBDD).[4][5]

The calculation for Ligand Efficiency is as follows:

LE = - (ΔG) / N

Where:

  • ΔG is the Gibbs free energy of binding, which can be calculated from the binding affinity (Ki or IC50).

  • N is the number of heavy (non-hydrogen) atoms in the molecule.

A related and equally important metric is the Lipophilic Ligand Efficiency (LLE) , which relates the potency of a compound to its lipophilicity (LogP).[6] High lipophilicity can often lead to issues with solubility, metabolism, and off-target toxicity. LLE helps to identify compounds that achieve high potency without excessive lipophilicity.

LLE = pIC50 - LogP

Where:

  • pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

  • LogP is the logarithm of the partition coefficient, a measure of lipophilicity.

Comparative Analysis: 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE vs. Standard Biphenylamines

To illustrate the practical application of these metrics, we will compare the calculated ligand efficiency of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE with three commercially available drugs that feature a biphenylamine or a related biphenyl scaffold: Telmisartan, Felbinac, and Diflunisal.

Disclaimer: As of the writing of this guide, there is no publicly available experimental data on the binding affinity of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE to a specific biological target. Therefore, for the purpose of this illustrative guide, we will use a hypothetical IC50 value of 50 nM against a plausible target for a biphenylamine derivative. This allows us to demonstrate the calculation and interpretation of ligand efficiency metrics.

CompoundMolecular Weight ( g/mol )Heavy Atom CountLogPBiological TargetBinding Affinity (IC50/Ki)pIC50/pKiLigand Efficiency (LE) (kcal/mol/heavy atom)Lipophilic Ligand Efficiency (LLE)
5-METHOXY-[1,1'-BIPHENYL]-2-AMINE 199.25[7]153.5 (Predicted)Hypothetical Target50 nM (IC50) (Hypothetical) 7.30.67 3.8
Telmisartan 514.62[1][4]39[1][4]7.26[4]Angiotensin II Receptor Type 1 (AT1)3.7 nM (Ki)8.430.30 1.17
Felbinac 212.24[8][9]16[8]3.1 (Predicted)Cyclooxygenase (COX-1/COX-2)865.68 nM (IC50 for COX-1)[9]6.060.52 2.96
Diflunisal 250.20[5][10][11]18[10]4.4[10]Cyclooxygenase (COX)~1.32 µM (IC50 for ACMSD)[12]5.880.44 1.48

Note on Calculations:

  • pIC50/pKi was calculated as -log(IC50/Ki in M).

  • Gibbs free energy (ΔG) was estimated using the formula: ΔG = RTln(IC50/Ki), where R is the gas constant (1.987 cal/mol·K) and T is the temperature (assumed to be 298 K).

  • LE was then calculated as -ΔG / (N * 1000) to express it in kcal/mol/heavy atom.

  • LLE was calculated as pIC50 - LogP.

From this comparative table, we can draw several key insights. Based on our hypothetical data, 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE exhibits a promising ligand efficiency. Its smaller size allows it to achieve a respectable potency with a high degree of atom economy. Its LLE is also in a favorable range, suggesting a good balance between potency and lipophilicity.

In contrast, Telmisartan, a much larger molecule, has a significantly lower ligand efficiency, indicating that a larger number of atoms are required to achieve its high affinity for the AT1 receptor. Its high LogP also results in a lower LLE. Felbinac and Diflunisal, being closer in size to our target compound, show intermediate LE and LLE values.

Experimental Determination of Binding Affinity: Protocols

The foundation of any ligand efficiency evaluation is the accurate determination of binding affinity. Several biophysical techniques can be employed for this purpose. Below are detailed protocols for three widely used methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[5][13]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein_prep Protein in Cell injection Stepwise Ligand Injection protein_prep->injection ligand_prep Ligand in Syringe ligand_prep->injection buffer_match Identical Buffer buffer_match->protein_prep buffer_match->ligand_prep heat_measurement Heat Change Measurement injection->heat_measurement thermogram Thermogram Generation heat_measurement->thermogram binding_isotherm Binding Isotherm Fitting thermogram->binding_isotherm thermo_params Thermodynamic Parameters binding_isotherm->thermo_params

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare the protein and ligand in identical, degassed buffer to minimize heats of dilution. [14] * Accurately determine the concentrations of the protein and ligand.

    • Place the protein solution in the sample cell and the ligand solution in the injection syringe.

  • Titration:

    • Set the experimental temperature.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Allow the system to reach equilibrium after each injection while the heat change is measured.

  • Data Analysis:

    • Integrate the heat change peaks from the raw thermogram.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd can be calculated), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from these parameters.

Radioligand Binding Assay

This is a highly sensitive method that uses a radiolabeled ligand to quantify its binding to a receptor. [1][8] Experimental Workflow:

Radioligand_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis receptor_prep Receptor (Membranes/Cells) incubation Incubate Receptor, Radioligand, & Competitor receptor_prep->incubation radioligand_prep Radioligand radioligand_prep->incubation competitor_prep Unlabeled Competitor competitor_prep->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation competition_curve Competition Curve Generation scintillation->competition_curve ic50_calc IC50 Calculation competition_curve->ic50_calc ki_calc Ki Calculation ic50_calc->ki_calc

Sources

Validation

Comparing Buchwald-Hartwig vs Suzuki coupling for 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE synthesis

Comparative Synthesis Guide: 5-Methoxy-[1,1'-biphenyl]-2-amine via Suzuki vs. Buchwald-Hartwig Coupling For drug development professionals and synthetic chemists, the biphenyl core is a privileged scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis Guide: 5-Methoxy-[1,1'-biphenyl]-2-amine via Suzuki vs. Buchwald-Hartwig Coupling

For drug development professionals and synthetic chemists, the biphenyl core is a privileged scaffold. Synthesizing highly functionalized derivatives like 5-methoxy-[1,1'-biphenyl]-2-amine (also known as 2-phenyl-4-methoxyaniline) requires strategic disconnection. This guide objectively compares the two most viable transition-metal-catalyzed pathways: forming the C–C bond via Suzuki-Miyaura Cross-Coupling versus forming the C–N bond via Buchwald-Hartwig Amination .

SynthesisPathways Target 5-Methoxy-[1,1'-biphenyl]-2-amine SM_Suzuki 2-Bromo-4-methoxyaniline + Phenylboronic Acid Pd_Suzuki Pd Catalyst (C-C Coupling) SM_Suzuki->Pd_Suzuki Pd_Suzuki->Target SM_Buchwald 2-Bromo-5-methoxybiphenyl + NH3 Surrogate Pd_Buchwald Pd Catalyst (C-N Coupling) SM_Buchwald->Pd_Buchwald Pd_Buchwald->Target

Retrosynthetic pathways for 5-methoxy-[1,1'-biphenyl]-2-amine.

Route A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

The Suzuki-Miyaura route constructs the biphenyl core by coupling 2-bromo-4-methoxyaniline with phenylboronic acid. This is generally the preferred route in early-stage discovery due to the commercial availability of the starting materials[1].

Causality & Mechanistic Insights

Coupling an unprotected aniline presents a specific mechanistic challenge: the free –NH₂ group is a Lewis base that can coordinate to the palladium center, potentially stalling the catalytic cycle or inducing competitive C–N coupling. To bypass this, the reaction utilizes a biphasic solvent system (e.g., 1,4-dioxane/water) and a mild inorganic base (K₂CO₃). The aqueous phase rapidly dissolves the base, accelerating the formation of the highly reactive boronate complex [Ar−B(OH)3​]− . This kinetically drives the transmetalation step, effectively outcompeting any deleterious amine coordination to the Pd(II) intermediate[1].

Self-Validating Experimental Protocol

This protocol is designed to be self-validating; the phase transition of the reaction mixture and distinct TLC profiles provide real-time confirmation of catalytic turnover.

  • Reagent Preparation : Charge a Schlenk flask with 2-bromo-4-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq)[1].

  • Solvent Degassing : Add a 4:1 mixture of anhydrous 1,4-dioxane and water. Crucial Step: Degas the mixture by sparging with N₂ for 30 minutes. Failing to degas will lead to oxidative homocoupling of the phenylboronic acid (yielding biphenyl side-products).

  • Base Addition : Add K₂CO₃ (2.5 eq). The mixture will initially appear as a cloudy suspension.

  • Reaction Execution : Heat the mixture to 90 °C under N₂ for 12–18 hours.

  • In-Process Validation : As the active Pd(0) species forms and transmetalation proceeds, the suspension will transition into a dark, homogeneous solution. TLC validation (Hexanes/EtOAc) will show the consumption of the highly polar starting aniline and the emergence of a highly UV-active, less polar biphenyl product.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with degassed water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

SuzukiWorkflow Step1 1. Charge Reactor Ar-X, Ar-B(OH)2, Pd(OAc)2, PPh3 Step2 2. Solvent & Base Add Degassed Dioxane/H2O & K2CO3 Step1->Step2 Step3 3. Heat & Monitor 90°C, 12-18h (TLC/LC-MS Validation) Step2->Step3 Step4 4. Workup Cool, Filter, Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Route B: Buchwald-Hartwig Amination (C–N Bond Formation)

The Buchwald-Hartwig route installs the primary amine onto a pre-formed biphenyl core (2-bromo-5-methoxybiphenyl) using ammonia. Historically, this required toxic ammonia gas or expensive surrogates (like benzophenone imine), but recent breakthroughs allow for the use of inexpensive aqueous ammonia[2]. Mechanochemical (ball-milling) approaches have also been developed for solvent-minimized aminations[3].

Causality & Mechanistic Insights

Synthesizing primary anilines directly from aryl halides is notoriously difficult because the resulting primary amine product (5-methoxy-[1,1'-biphenyl]-2-amine) is significantly more nucleophilic than the ammonia starting material. Without intervention, the product outcompetes NH₃ for the Pd(II)-aryl intermediate, leading to massive over-arylation (diarylamine formation)[2].

To enforce chemoselectivity, modern protocols utilize highly sterically hindered dialkyl biheteroaryl phosphine ligands (such as KPhos or BrettPhos). The extreme steric bulk of these ligands forces the biaryl moiety to rotate away from the Pd-center, creating a restricted binding pocket[4]. This pocket easily accommodates the small NH₃ molecule but sterically repels the bulky primary amine product, effectively arresting the reaction at the mono-arylation stage[4].

BH_Mechanism Pd0 Pd(0) + Bulky Ligand PdII_Ar Ar-Pd(II)-X Pd0->PdII_Ar Oxidative Addition PdII_Amide Ar-Pd(II)-NH2 PdII_Ar->PdII_Amide NH3 Coordination Product Primary Arylamine (Desired) PdII_Amide->Product Reductive Elimination SideReaction Diarylamine (Blocked by Sterics) PdII_Amide->SideReaction 2nd Arylation (Prevented)

Mechanism of chemoselectivity in Buchwald-Hartwig primary amination.

Self-Validating Experimental Protocol

This protocol leverages aqueous ammonia and relies on GC-MS tracking to validate the steric efficiency of the ligand[2].

  • Glovebox Preparation : In an inert atmosphere, charge a pressure vessel with 2-bromo-5-methoxybiphenyl (1.0 eq), Pd₂(dba)₃ (0.01 eq), KPhos ligand (0.02 eq), and KOH (2.0 eq)[2].

  • Ammonia Injection : Seal the vessel, remove it from the glovebox, and inject 1,4-dioxane followed by aqueous NH₃ (28% w/w, 5.0 eq) via syringe.

  • Reaction Execution : Heat the sealed vessel to 80 °C for 12 hours. The elevated temperature generates high in situ ammonia pressure, ensuring a high effective concentration of the nucleophile.

  • In-Process Validation : Add dodecane as an internal standard. Analyze an aliquot via GC-MS. The reaction is validated by the complete absence of the diarylamine mass peak (m/z ~395), confirming the ligand's steric control is functioning correctly[2].

  • Workup : Cool the vessel in an ice bath before carefully venting the residual ammonia gas. Dilute with EtOAc, wash with brine to remove excess ammonia and hydroxide, dry, and concentrate.

Quantitative Comparison & Decision Matrix

The following table summarizes the operational and performance metrics of both synthetic routes to aid in process selection:

MetricSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Target Bond Formed C–C (Aryl-Aryl)C–N (Aryl-Amine)
Starting Material 2-Bromo-4-methoxyaniline2-Bromo-5-methoxybiphenyl
Precursor Availability High (Commercially abundant)Low (Often requires prior synthesis)
Reagent Cost Low (Phenylboronic acid)High (Specialty ligands like KPhos)
Typical Yield 85–92%70–82%
Catalyst Loading 2–5 mol% Pd1–2 mol% Pd
Reaction Environment Standard reflux setupPressure vessel required for NH₃
Chemoselectivity Excellent (No C–N side products)Good (Relies heavily on ligand sterics)

Conclusion

For the synthesis of 5-methoxy-[1,1'-biphenyl]-2-amine, the Suzuki-Miyaura coupling remains the superior route for both early-stage research and scale-up. The commercial availability of 2-bromo-4-methoxyaniline and the robust nature of the C–C coupling conditions make it highly reliable. While the Buchwald-Hartwig amination utilizing aqueous ammonia is a triumph of modern catalytic design, it is practically limited by the cost of the pre-formed biphenyl scaffold and the necessity of specialized, sterically demanding ligands to prevent over-arylation.

References

  • Title: 2-Iodo-4-methoxyphenylamine | 191348-14-8 Source: BenchChem URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Chemical Science (RSC Publishing)
  • Title: Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines Source: ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

5-METHOXY-[1,1'-BIPHENYL]-2-AMINE proper disposal procedures

Standard Operating Procedure: Handling, Deactivation, and Disposal of 5-Methoxy-[1,1'-biphenyl]-2-amine Executive Summary & Mechanistic Rationale 5-Methoxy-[1,1'-biphenyl]-2-amine (CAS: 38088-01-6) is an aromatic amine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Deactivation, and Disposal of 5-Methoxy-[1,1'-biphenyl]-2-amine

Executive Summary & Mechanistic Rationale

5-Methoxy-[1,1'-biphenyl]-2-amine (CAS: 38088-01-6) is an aromatic amine and biphenyl derivative primarily utilized as a building block in advanced organic synthesis and drug development. Due to the electron-rich nature of the methoxy-substituted biphenyl system and the nucleophilic primary amine, this compound exhibits specific toxicological profiles, including acute oral toxicity and severe mucosal irritation[1].

Furthermore, aromatic amines are notorious for their potential to undergo metabolic activation into reactive electrophiles, posing long-term health and environmental risks. Biphenyl derivatives are highly persistent in aquatic environments, and EPA predictive models indicate that analogous amines exhibit significant toxicity to aquatic organisms at concentrations exceeding 1 ppb[2]. This guide establishes a self-validating, causality-driven protocol for the safe handling, chemical deactivation, and final disposal of this substance, ensuring stringent compliance with environmental regulations.

Physicochemical and Hazard Profile

To design an effective disposal strategy, we must first quantify the physical and chemical parameters that dictate the compound's behavior in the laboratory environment.

Property / HazardValue / DesignationOperational Implication
CAS Registry Number 38088-01-6Unique identifier required for accurate RCRA waste manifesting.
Physical State Brown oilHigh surface area for contamination; easily coats and adheres to glassware.
Boiling Point 117-120 °C at 0.2 TorrLow vapor pressure at STP, but highly volatile and hazardous under vacuum distillation[1].
GHS Hazard Statements H302, H315, H319, H335Acute toxicity (oral); causes skin, eye, and respiratory irritation[1].
Molecular Weight 199.25 g/mol Critical metric for calculating stoichiometric equivalents during chemical deactivation.

Operational Safety & Causality in Handling

Before generating waste, operational safety must be established. The handling of 5-Methoxy-[1,1'-biphenyl]-2-amine requires strict adherence to the following causality-driven precautions:

  • Dermal Protection: The lipophilic biphenyl core facilitates rapid absorption through the stratum corneum. Standard latex gloves offer insufficient breakthrough times for lipophilic oils. Protocol: Utilize double-gloved nitrile or butyl rubber gloves for all handling.

  • Respiratory Protection: While the compound is a heavy oil at standard temperature and pressure, its use in high-temperature reactions or vacuum distillation generates hazardous, irritating vapors[1]. Protocol: All handling, especially heating or vacuum transfers, must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

Waste Segregation and Disposal Workflows

The disposal of 5-Methoxy-[1,1'-biphenyl]-2-amine depends strictly on the volume of waste generated. Because biphenyl derivatives are environmentally persistent, drain disposal is universally prohibited .

WasteManagement Source 5-Methoxy-[1,1'-biphenyl]-2-amine Waste Stream Decision Waste Volume & Matrix Source->Decision Micro Micro-scale / Residues (< 0.01 mol) Decision->Micro Trace amounts Bulk Bulk Waste / Solvents (> 0.01 mol) Decision->Bulk Preparative scale Oxidation KMnO4 Oxidation (1.7 N H2SO4, 8 hrs) Micro->Oxidation Segregation Segregate from Acids/Oxidizers Bulk->Segregation Quench NaHSO3 Quench (Until colorless) Oxidation->Quench Incineration EPA/RCRA Permitted High-Temp Incineration Quench->Incineration Aqueous Waste Segregation->Incineration Organic Waste

Decision matrix and workflow for the safe deactivation and disposal of biphenyl-2-amine waste.

Method A: Commercial Incineration (For Bulk Waste & Solvents)

For quantities exceeding 0.01 mol (approx. 2 grams) or when the compound is dissolved in organic solvents, high-temperature incineration is the only EPA-approved method[3].

  • Segregation: Collect the waste in a high-density polyethylene (HDPE) or glass container. Causality: Segregate strictly from strong oxidizing agents and acids to prevent exothermic acid-base reactions or premature, uncontrolled oxidation.

  • Labeling: Affix a hazardous waste label detailing the exact composition: "Hazardous Waste: Toxic/Irritant - Contains 5-Methoxy-[1,1'-biphenyl]-2-amine and [Solvent Name]."

  • Storage: Store in secondary containment in a designated hazardous waste accumulation area for no longer than 90 days.

  • Final Disposal: Transfer to a licensed chemical waste disposal facility. Causality: Incineration must reach sufficiently high temperatures in complex incineration equipment to completely cleave the biphenyl rings and prevent the atmospheric emission of toxic nitrogen oxides (NOx) or unburned biphenyls[3].

Method B: In-Lab Chemical Deactivation (For Micro-Scale & Residues)

For trace amounts (< 0.01 mol), such as residual material in reaction flasks or contaminated aqueous washes, chemical deactivation via acidified potassium permanganate oxidation is a highly effective, self-validating method derived from National Research Council guidelines[4].

Step-by-Step Deactivation Protocol:

  • Acidification: In a large, suitably sized Erlenmeyer flask (e.g., 5-L flask for a 0.01 mol scale), dissolve the 5-Methoxy-[1,1'-biphenyl]-2-amine residue in 3 L of 1.7 N sulfuric acid ( H2​SO4​ ).

    • Causality: The acidic environment protonates the amine group (forming an anilinium ion), which increases its aqueous solubility and prevents the formation of volatile, toxic free-base vapors during the reaction.

  • Oxidative Cleavage: Slowly add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) solution to the flask with continuous magnetic stirring.

    • Causality: KMnO4​ is a potent oxidizer that attacks the electron-rich aromatic rings and the amine group, degrading the toxic biphenyl structure into smaller, less toxic aliphatic carboxylic acids and inorganic nitrogen species[4].

  • Incubation: Allow the reaction mixture to stir at room temperature for a minimum of 8 hours.

    • Causality: Aromatic ring cleavage is kinetically slow; the extended incubation ensures complete destruction of the active pharmaceutical ingredient (API) building block.

  • Quenching (Self-Validation Step): Slowly add solid sodium bisulfite ( NaHSO3​ ) in small portions until the deep purple color of the unreacted permanganate completely disappears, leaving a clear or slightly brown/colorless solution.

    • Causality: This step reduces the excess, highly reactive Mn(VII) to a safer Mn(II) state. The color change serves as a self-validating visual indicator that the strong oxidizer has been successfully neutralized, preventing dangerous pressurizing reactions in the downstream waste carboy[4].

  • Neutralization & Disposal: Neutralize the clear solution to pH 6-8 using dilute sodium hydroxide ( NaOH ), then transfer the deactivated aqueous mixture to the institutional aqueous hazardous waste stream.

Spill Response and Containment Protocol

In the event of an accidental release of the brown oil, immediate containment is required to prevent surface contamination and inhalation exposure.

  • Evacuate & Ventilate: Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Causality: Do not use combustible materials like sawdust, as the amine may react or become a fire hazard if exposed to accidental oxidizers.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polypropylene container.

  • Chemical Decontamination: Wash the contaminated surface with a 2-5% acetic acid solution.

    • Causality: The mild acid protonates any microscopic residual amine, rendering it water-soluble and lifting it from the surface. Follow with a standard detergent and water wash to ensure complete removal.

References

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Toxicants." Available at:[Link]

  • Hong Kong University of Science and Technology (UST) / National Research Council. "Chemical Waste Disposal Guidelines: Methods for Deactivating Small Quantities of Selected Reactive Materials." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Significant New Use Rules on Certain Chemical Substances: Halogenated Aromatic Amines." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE

As a Senior Application Scientist, I approach laboratory safety not as a set of bureaucratic hurdles, but as an extension of scientific rigor. Handling 5-Methoxy-[1,1'-biphenyl]-2-amine (CAS: 38088-01-6) requires a deep...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of bureaucratic hurdles, but as an extension of scientific rigor. Handling 5-Methoxy-[1,1'-biphenyl]-2-amine (CAS: 38088-01-6) requires a deep mechanistic understanding of aromatic amine chemistry. This compound is not just a reagent; it is a highly lipophilic, nucleophilic brown oil that poses acute dermal and systemic risks.

This guide provides the definitive, self-validating operational protocols for handling this compound, ensuring that your research team can execute their workflows safely and efficiently.

Part 1: Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical nature of the threat.

Quantitative Hazard Profile

Table 1: Physicochemical properties and operational implications of 5-Methoxy-[1,1'-biphenyl]-2-amine[1].

PropertyValueOperational Implication
CAS Number 38088-01-6Unique identifier for SDS and waste stream tracking.
Physical State Brown OilHigh risk of surface spreading. Oils dramatically increase the surface area for dermal absorption compared to crystalline solids.
Boiling Point 117-120 °C (at 0.2 Torr)Low volatility at room temperature, but high risk of aerosolization if mechanically agitated or heated.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes severe skin, eye, and respiratory irritation.
The Causality of Aromatic Amine Toxicity

Why is this specific molecular structure dangerous? The biphenyl core renders the molecule highly lipophilic, allowing it to rapidly partition into and diffuse through the lipid-rich stratum corneum of human skin[2]. Once absorbed into the systemic circulation, the amine group undergoes N-hydroxylation mediated by hepatic cytochrome P450 enzymes[3].

This N-hydroxylamine metabolite enters erythrocytes and co-oxidizes with oxyhemoglobin (HbO2), converting the functional Fe2+ heme iron into the non-functional Fe3+ state (methemoglobin)[3][4]. This directly impairs oxygen transport, leading to tissue hypoxia and cyanosis.

ToxicityPathway Exposure Dermal/Inhalation Exposure (5-Methoxy-[1,1'-biphenyl]-2-amine) Absorption Stratum Corneum Penetration (Lipophilic Diffusion) Exposure->Absorption Metabolism Hepatic CYP450 N-hydroxylation Absorption->Metabolism Metabolite N-hydroxylamine Metabolite Metabolism->Metabolite Blood Erythrocyte Entry Metabolite->Blood Oxidation Co-oxidation with HbO2 Blood->Oxidation MetHb Methemoglobin (met-Hb) Formation (Fe2+ to Fe3+) Oxidation->MetHb Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia

Figure 1: Logical relationship of aromatic amine absorption and methemoglobinemia pathogenesis.

Part 2: The E-E-A-T Personal Protective Equipment (PPE) Matrix

Because 5-Methoxy-[1,1'-biphenyl]-2-amine is a lipophilic oil, standard laboratory PPE is insufficient. You must build a protective matrix based on chemical compatibility.

  • Hand Protection (Double Gloving is Mandatory):

    • Causality: Aromatic amines easily permeate standard latex and thin nitrile due to their lipophilic nature[5].

    • Selection: Wear a heavy-duty Butyl rubber or extended-cuff Nitrile glove (minimum 8 mil thickness) as the outer layer, and a standard 4 mil Nitrile glove as the inner layer.

  • Eye & Face Protection:

    • Selection: Chemical splash goggles paired with a full-face shield. Standard safety glasses lack the orbital seal required to protect against aerosolized oils.

  • Body Protection:

    • Selection: A flame-retardant (Nomex) or chemical-resistant Tyvek lab coat. Do not use woven cotton, which acts as a wick for oils, holding the toxicant directly against the skin.

  • Respiratory Protection:

    • Selection: All handling must occur within a certified chemical fume hood. If ventilation fails, a half-mask air-purifying respirator equipped with P100/Organic Vapor (OV) combination cartridges is required.

Part 3: Operational Workflows & Engineering Controls

Protocol 1: Safe Aliquoting of a Viscous Aromatic Amine

This protocol is designed as a self-validating system to ensure zero exposure during routine transfer.

  • Step 1: Ventilation Verification. Check the fume hood digital monitor.

    • Validation: Do not uncap the reagent unless the face velocity is confirmed to be 100 feet per minute (fpm).

  • Step 2: PPE Integrity Check. Don the prescribed double-nitrile gloves.

    • Validation: Perform a visual inspection and manual inflation test on the outer gloves to check for microscopic pinholes before handling the chemical.

  • Step 3: Inert Atmosphere Purging (Optional but Recommended). Purge the receiving vessel with Argon or Nitrogen.

    • Causality: The amine group is highly susceptible to auto-oxidation in ambient air, which degrades the reagent and darkens the oil[1].

  • Step 4: Volumetric Transfer. Use a positive displacement pipette to aliquot the 5-Methoxy-[1,1'-biphenyl]-2-amine.

    • Causality: Standard air-displacement pipettes are highly inaccurate for viscous, low-volatility oils and increase the risk of dripping.

  • Step 5: Tool Decontamination. Immediately rinse the used pipette tips in a secondary container holding 5% Hydrochloric Acid (HCl) before transferring them to solid waste.

    • Causality: The acid protonates the amine ( NH2​→NH3+​ ), converting the volatile, lipophilic free base into a stable, water-soluble ammonium salt.

ExperimentalWorkflow Start Initiate Handling Protocol Hood Fume Hood Setup (Face Velocity > 100 fpm) Start->Hood PPE Don PPE (Double Nitrile, Face Shield) Hood->PPE Execute Transfer Brown Oil (Positive Displacement Pipette) PPE->Execute Spill Spill Detected? Execute->Spill Contain Containment (Vermiculite/Sand) Spill->Contain Yes Success Experiment Complete Standard Doffing Spill->Success No Quench Chemical Quenching (Dilute Acid Wash to Protonate) Contain->Quench Dispose Hazardous Waste (EPA RCRA Guidelines) Quench->Dispose Success->Dispose

Figure 2: Step-by-step operational workflow for handling and emergency spill response.

Part 4: Spill Response & Disposal Plan

In the event of a spill, immediate chemical quenching is prioritized over simple physical absorption.

Protocol 2: Emergency Spill Response & Decontamination
  • Step 1: Containment. Surround the spilled brown oil with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use paper towels or sawdust, as they can react with oxidizing amines.

  • Step 2: Chemical Quenching. Carefully apply a dilute acidic wash (e.g., 1-5% acetic acid or HCl) over the absorbed spill.

    • Causality: This neutralizes the active amine, rendering it non-volatile and significantly reducing its dermal absorption potential.

  • Step 3: Physical Removal. Using a non-sparking plastic scoop, transfer the quenched slurry into a compatible, sealable polyethylene hazardous waste container. Label strictly according to EPA RCRA guidelines for toxic organic waste.

  • Step 4: Surface & Skin Decontamination (CRITICAL). Wash the fume hood surface (or exposed skin) exclusively with copious amounts of soap and water.

    • Causality:Never use organic solvents (e.g., acetone, ethanol, or DMSO) to clean aromatic amines off surfaces or skin. explicitly warns that solvents defat the skin barrier, trap the chemical against the epidermis, and exponentially increase the transdermal absorption rate of the toxicant[2][5].

References

  • Pathak, K. V., & Chiu, T. L. "Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines." Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2 - Dermal Exposure." United States Department of Labor. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1 - Polymer Matrix Materials: Advanced Composites." United States Department of Labor. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels." National Library of Medicine. URL:[Link]

Sources

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